molecular formula C7H6ClNO2 B1589962 2-Chloro-5-methylnicotinic acid CAS No. 66909-30-6

2-Chloro-5-methylnicotinic acid

Cat. No.: B1589962
CAS No.: 66909-30-6
M. Wt: 171.58 g/mol
InChI Key: HGTOSTXLRLIKCJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTOSTXLRLIKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495834
Record name 2-Chloro-5-methylpyridine-3-carboxylic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-30-6
Record name 2-Chloro-5-methylpyridine-3-carboxylic acid
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Record name 2-Chloro-5-methylnicotinic acid
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Foundational & Exploratory

2-Chloro-5-methylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methylnicotinic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical properties, field-proven synthetic protocols, and critical safety data, grounded in authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridinecarboxylic acid. The presence of a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure & Identifiers

The fundamental structure and key identifiers are crucial for unambiguous sourcing and regulatory compliance.

Caption: Chemical Structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
IUPAC Name 2-chloro-5-methylpyridine-3-carboxylic acid [1]
CAS Number 66909-30-6 [2][3]
Molecular Formula C₇H₆ClNO₂ [1][2]
Molecular Weight 171.58 g/mol [1][2]
InChI Key HGTOSTXLRLIKCJ-UHFFFAOYSA-N [1][2]

| SMILES | Cc1cnc(Cl)c(c1)C(=O)O |[2] |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Solid, white to pale yellow crystalline powder [4][5]
Melting Point 180-180.5 °C [4]
Boiling Point 163 °C at 22 mmHg (Predicted) [5]
Topological Polar Surface Area (TPSA) 50.2 Ų [1]

| logP | 1.7 |[1] |

Synthesis Protocol: A Field-Validated Approach

The synthesis of this compound is reliably achieved via a two-step process involving the formation of its methyl ester followed by saponification. This method provides high purity and yield.

Synthesis Workflow Overview

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-chloro-5-methylnicotinate (Ester Precursor)

This step utilizes a Palladium-catalyzed Suzuki coupling reaction. This is a robust and high-yield method for forming carbon-carbon bonds.

  • Rationale: The Suzuki coupling is chosen for its tolerance of various functional groups and its typically high conversion rates. Potassium phosphate (K₃PO₄) is used as the base to activate the boronic acid and facilitate the catalytic cycle.

  • Detailed Protocol:

    • To a reaction vessel containing a toluene solution (16 mL), add methyl 5-bromo-2-chloronicotinate (1.05 g, 4.19 mmol), potassium phosphate (2.95 g, 13.90 mmol), methylboronic acid (0.32 g, 5.26 mmol), and tricyclohexylphosphine (0.11 g, 0.39 mmol).[6]

    • Purge the vessel with an inert nitrogen atmosphere.

    • Add water (0.8 mL) followed by Palladium(II) acetate (Pd(OAc)₂, 0.04 g, 0.18 mmol).[6]

    • Heat the mixture to 100 °C and stir overnight under nitrogen.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the target product, methyl 2-chloro-5-methylnicotinate, as a yellow oil (yield: 87%).[6]

Step 2: Saponification to this compound

This is a classic ester hydrolysis reaction to yield the final carboxylic acid.

  • Rationale: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the methyl ester to its corresponding carboxylate salt. The reaction is performed at a controlled temperature to prevent potential side reactions. Subsequent acidification protonates the carboxylate, causing the desired acid to precipitate out of the aqueous solution due to its lower solubility.

  • Detailed Protocol:

    • Dissolve methyl 2-chloro-5-methylnicotinate (35.28 g) in methanol in a flask suitable for cooling.[4]

    • Prepare an aqueous solution of sodium hydroxide (9.2 g).

    • While stirring, add the NaOH solution to the ice-cooled methanol solution at a rate that maintains the internal temperature below 30 °C.[4]

    • After the addition is complete, allow the mixture to stir at room temperature for 1.5 hours.

    • Evaporate the solvent under reduced pressure.

    • Dilute the resulting residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This will cause a precipitate to form.[4]

    • Collect the precipitate by filtration, wash thoroughly with water, and dry to yield this compound as a pale yellow solid (31.92 g).[4]

Reactivity Profile

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid, the chloro-substituted pyridine ring, and the pyridine nitrogen.

G cluster_0 Reactivity Sites cluster_1 Potential Reactions main This compound COOH Carboxylic Acid (-COOH) main->COOH Cl 2-Chloro Group (-Cl) main->Cl N Pyridine Nitrogen (N) main->N ester Esterification (e.g., +ROH, H⁺) COOH->ester amide Amide Formation (e.g., +R₂NH, coupling agent) COOH->amide subst Nucleophilic Aromatic Substitution (SNAr) (e.g., +Nu⁻, heat) Cl->subst proton Protonation / N-alkylation (e.g., +H⁺ or R-X) N->proton

Caption: Key reactivity sites and potential transformations.

  • Carboxylic Acid Group : This is the most reactive site for many transformations. It can readily undergo esterification with alcohols under acidic conditions or be converted to amides using amines and standard peptide coupling agents.

  • 2-Chloro Group : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a versatile handle for molecular elaboration.

  • Pyridine Nitrogen : The lone pair on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or alkylated with electrophiles.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. This is a foundational practice in structure verification.[7][8][9]

  • ¹H NMR :

    • Aromatic Protons : Two signals in the aromatic region (typically δ 7.0-9.0 ppm), appearing as doublets or singlets depending on coupling.

    • Methyl Protons : A singlet at approximately δ 2.3-2.6 ppm, corresponding to the -CH₃ group.

    • Carboxylic Acid Proton : A very broad singlet, often far downfield (>δ 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR :

    • Carbonyl Carbon : A signal in the range of δ 165-185 ppm.

    • Aromatic Carbons : Multiple signals between δ 120-160 ppm, including the carbon bearing the chlorine atom.

    • Methyl Carbon : A signal in the aliphatic region, typically δ 15-25 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch : A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.[10]

    • C=O Stretch : A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

    • C=C / C=N Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region, indicative of the pyridine ring.

    • C-Cl Stretch : A signal in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : The mass spectrum would show a molecular ion peak at m/z 171. A characteristic (M+2) peak at m/z 173 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.[10]

Applications in Research and Development

Nicotinic acid derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[11]

  • Pharmaceutical Synthesis : These scaffolds are integral to the synthesis of a wide range of therapeutic agents. 2-chloronicotinic acids, for example, are precursors to anticancer drugs and HIV reverse transcriptase inhibitors like nevirapine.[11] Their structural motifs are often found in compounds designed to interact with nicotinic receptors.[12]

  • Agrochemicals : The molecule serves as a building block for modern herbicides. Compounds like nicosulfuron and diflufenican are synthesized from chloronicotinic acid intermediates.[11]

  • Medicinal Chemistry : The defined substitution pattern and versatile reactivity of this compound make it an attractive starting point for generating libraries of novel compounds for biological screening and lead optimization.[13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

Table 3: GHS Hazard Information

Hazard Code Description Source(s)
H315 Causes skin irritation [1]
H319 Causes serious eye irritation [1]
H335 May cause respiratory irritation [1]

| H302 | Harmful if swallowed |[1][2] |

  • Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

  • Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

    • Skin : Wash off immediately with plenty of soap and water while removing contaminated clothing.[14]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

References

A Comprehensive Technical Guide to the Structure Elucidation of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis and drug development. This guide provides an in-depth, technical walkthrough of the methodologies used to elucidate the structure of 2-Chloro-5-methylnicotinic acid, a key heterocyclic building block. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, this document presents a logical and self-validating workflow. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and unambiguous structural confirmation. Detailed, field-tested protocols, data interpretation frameworks, and illustrative diagrams are provided to equip researchers with the expertise needed to confidently assign and verify complex molecular structures.

Introduction: The Imperative of Unambiguous Structural Verification

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise molecular architecture—the specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring—is critical to its reactivity and its utility as a precursor. An incorrect structural assignment can lead to failed syntheses, inactive biological compounds, and significant loss of time and resources.

Foundational Analysis: Molecular Formula Determination via Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Core Principle: Why HRMS is Critical HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is sufficient to distinguish between ions that have the same nominal mass but different elemental compositions (isobaric ions). For this compound (C₇H₆ClNO₂), this precision confirms the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern.[2] Chlorine exists naturally as two major isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[3] This results in two distinct molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[3] This pattern is a definitive indicator for the presence of a single chlorine atom.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

  • Instrument Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the data.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis:

    • Identify the monoisotopic mass of the [M-H]⁻ ion.

    • Observe the M and M+2 isotopic peaks for the molecular ion cluster and confirm the ~3:1 intensity ratio.

    • Use the instrument's software to calculate the elemental composition from the exact mass, with a mass accuracy tolerance of < 5 ppm.

Data Presentation: Predicted Mass Spectrometry Data
Ion Isotope Composition Calculated m/z Expected Relative Intensity
[M-H]⁻C₇H₄³⁵ClNO₂⁻170.0014100% (3:1 ratio with M+2)
[M+2-H]⁻C₇H₄³⁷ClNO₂⁻172.0000~33%

Table 1: Predicted HRMS data for the [M-H]⁻ ion of this compound.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a characteristic fingerprint of the molecule is obtained.

Core Principle: What the IR Spectrum Reveals For this compound, IR spectroscopy is expected to confirm the presence of the carboxylic acid and the aromatic pyridine ring. Carboxylic acids have highly distinctive IR absorptions.[6] The O-H bond stretch appears as a very broad band, often spanning from 2500 to 3300 cm⁻¹, due to extensive hydrogen bonding in the dimeric form.[7][8] The carbonyl (C=O) stretch is a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹.[8] The aromatic ring will also show characteristic C=C and C=N stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation: Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group Assignment
O-H Stretch2500-3300Very Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3000-3100Sharp, MediumPyridine Ring
C-H Stretch (Alkyl)2850-2960Sharp, MediumMethyl Group
C=O Stretch1710-1760Sharp, Very StrongCarboxylic Acid
C=C / C=N Stretches1450-1600Medium to StrongPyridine Ring
C-O Stretch1210-1320StrongCarboxylic Acid

Table 2: Key predicted infrared absorption frequencies for this compound.

The Cornerstone of Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.[9][10]

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow for using various NMR experiments to assemble the final structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information H1_NMR ¹H NMR Proton_Info Proton Environments (Shift, Integration, Multiplicity) H1_NMR->Proton_Info C13_NMR ¹³C NMR & DEPT Carbon_Info Carbon Environments (CH₃, CH, Cq) C13_NMR->Carbon_Info COSY ¹H-¹H COSY HH_Connectivity Proton-Proton Couplings (Neighboring Protons) COSY->HH_Connectivity HMBC ¹H-¹³C HMBC CH_Connectivity Long-Range C-H Couplings (2-3 Bond Connectivity) HMBC->CH_Connectivity Proton_Info->COSY Proton_Info->HMBC Carbon_Info->HMBC Final_Structure Final Structure Assignment HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure

Caption: Workflow for integrated NMR analysis.

¹H and ¹³C NMR: Identifying the Pieces
  • ¹H NMR provides a count of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration). For this compound, we expect to see:

    • One signal for the methyl (CH₃) group (integrating to 3H).

    • Two distinct signals for the aromatic protons on the pyridine ring (each integrating to 1H).

    • One broad signal for the carboxylic acid proton, which may exchange with trace water in the solvent and can appear over a wide chemical shift range (often >10 ppm).[8]

  • ¹³C NMR reveals the number of chemically distinct carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. We expect:

    • One CH₃ carbon signal.

    • Two CH carbon signals.

    • Four Cq carbon signals (including the carboxyl C=O).

2D NMR: Assembling the Puzzle

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two proton signals in the COSY spectrum indicates they are neighbors. For this molecule, a crucial correlation is expected between the two aromatic protons, establishing their adjacency.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the substitution pattern.[12] It shows correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can definitively place the substituents. For example:

    • The methyl protons should show an HMBC correlation to the C5 carbon they are attached to, as well as the adjacent C4 and C6 carbons.

    • The proton at C6 (H6) should show correlations to C5, C4, and C2.

    • The proton at C4 (H4) should correlate to C5, C6, C2, and the carboxyl carbon. These cross-peaks create an overlapping network of connectivity that allows for the unambiguous assembly of the entire molecular skeleton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[13]

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.[14]

  • 1D ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with DEPT-135 and DEPT-90 experiments to edit the carbon signals.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant (ⁿJCH) of ~8 Hz, which is typical for aromatic systems.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phasing, and baseline correction.[15]

Data Presentation: Predicted NMR Chemical Shifts
Position ¹H Shift (ppm) ¹H Multiplicity ¹³C Shift (ppm) DEPT-135 Key HMBC Correlations (from H to C)
-COOH ~12-13broad s~165-170Cq (absent)C3, C4
C2 --~150-155Cq (absent)-
C3 --~125-130Cq (absent)-
C4 ~8.0-8.2d~140-145CH (positive)C2, C3(-COOH), C5, C6
C5 --~135-140Cq (absent)-
C6 ~8.5-8.7d~150-155CH (positive)C2, C4, C5, C5(-CH₃)
-CH₃ ~2.3-2.5s~18-22CH₃ (positive)C4, C5, C6

Table 3: Predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. Chemical shifts are estimates based on typical values for substituted pyridines.[16][17][18][19] d = doublet, s = singlet.

Unambiguous Confirmation: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides overwhelming evidence for a proposed structure, the gold standard for absolute structural proof is Single-Crystal X-ray Diffraction (SC-XRD).[20] This technique provides a definitive 3D map of the electron density in a single crystal, revealing the precise spatial coordinates of every atom.[21][22]

Core Principle: The Power of Diffraction When a beam of X-rays is passed through a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[23] By measuring the angles and intensities of these diffracted beams, a 3D model of the atomic arrangement can be computationally reconstructed.[21] This analysis yields precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal (<0.5 mm) and mount it on a goniometer head.[20]

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[21]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial atomic model. This model is subsequently "refined" to best fit the experimental diffraction data, yielding the final, highly accurate structure.

Integrated Structure Determination Workflow

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must be accounted for in the NMR data. Most importantly, the connectivity map derived from 2D NMR must assemble the exact atoms determined by HRMS into a chemically sensible structure whose functional groups match the IR spectrum.

Elucidation_Flowchart Start Unknown Compound HRMS HRMS Analysis Start->HRMS IR IR Spectroscopy Start->IR NMR 1D & 2D NMR Start->NMR Formula Determine Molecular Formula (e.g., C₇H₆ClNO₂) HRMS->Formula Func_Groups Identify Functional Groups (-COOH, Aromatic) IR->Func_Groups Connectivity Map Atomic Connectivity (COSY, HMBC) NMR->Connectivity XRD X-ray Crystallography (Optional but Definitive) Final_Structure Confirmed Structure XRD->Final_Structure Proposed_Structure Proposed Structure Formula->Proposed_Structure Func_Groups->Proposed_Structure Connectivity->Proposed_Structure Proposed_Structure->XRD Final Confirmation

Caption: Overall logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound serves as a prime example of the modern analytical workflow in chemical sciences. Through the logical and systematic integration of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a verifiable and unambiguous structural assignment can be achieved. Each technique provides orthogonal, yet complementary, data points that, when taken together, build a compelling and cohesive structural proof. This guide has outlined not only the "how" but the "why" of this process, providing the foundational knowledge necessary for researchers to approach structural challenges with confidence and scientific rigor.

References

2-Chloro-5-methylnicotinic acid CAS number 66909-30-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methylnicotinic Acid (CAS: 66909-30-6)

Introduction

This compound, registered under CAS number 66909-30-6, is a halogenated pyridine carboxylic acid derivative. It stands as a pivotal heterocyclic building block in the realms of medicinal chemistry, agrochemical research, and fine chemical synthesis. The strategic placement of its functional groups—a reactive chlorine atom, a directing methyl group, and a versatile carboxylic acid on a stable pyridine core—makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and handling. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to effectively utilize this compound in their research endeavors.

Section 1: Physicochemical Properties and Identification

The unique reactivity and utility of this compound are direct consequences of its molecular structure. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom at the 2-position activates the ring for certain transformations, while the carboxylic acid at the 3-position and the methyl group at the 5-position provide additional handles for synthetic diversification.

Table 1: Core Identifiers for this compound

Identifier Value Reference
CAS Number 66909-30-6
Molecular Formula C₇H₆ClNO₂ [1]
Molecular Weight 171.58 g/mol [2]
IUPAC Name 2-chloro-5-methylpyridine-3-carboxylic acid [2]
SMILES String Cc1cnc(Cl)c(c1)C(O)=O

| InChI Key | HGTOSTXLRLIKCJ-UHFFFAOYSA-N | |

Table 2: Physical and Chemical Properties

Property Value Reference
Physical Form White or off-white solid [3]
Melting Point 180-180.5 °C [4]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol); lower solubility in water. [3]

| Storage | Store in a dry, cool, and well-ventilated place. |[5][6] |

Section 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical for any chemical synthesis. The following section details the expected analytical signatures for this compound, providing a self-validating system for researchers to confirm the identity and quality of their material.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary tool for structural elucidation. The spectrum of this compound is simple and highly informative. Published data indicates the following characteristic peaks when dissolved in DMSO-d₆.[7]

Table 3: ¹H NMR Spectral Data (200 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 (variable) broad singlet 1H Carboxylic Acid (-COOH) The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.
8.0 doublet (d) 1H Aromatic H-6 This proton is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It is split by the H-4 proton.
7.6 doublet (d) 1H Aromatic H-4 This proton is coupled to the H-6 proton, resulting in a doublet.

| 2.2 | singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are not coupled to any adjacent protons, hence they appear as a sharp singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Based on the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum. The predicted chemical shifts are based on standard values for substituted pyridine rings.

  • Carboxylic Carbon (-COOH): ~165-170 ppm

  • Aromatic Carbons (C-Cl, C-N, etc.): ~120-160 ppm

  • Methyl Carbon (-CH₃): ~15-20 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The expected m/z value for the molecular ion is approximately 171.

  • Isotopic Pattern: A critical diagnostic feature is the presence of the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

  • C=C and C=N Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region, typical for the pyridine ring.

  • C-Cl Stretch: Found in the fingerprint region, typically around 600-800 cm⁻¹.

G cluster_0 Analytical Workflow for Identity Confirmation Sample Synthesized Product (this compound) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Primary Structure MS Mass Spectrometry (LC-MS/GC-MS) Sample->MS Molecular Weight & Isotope Pattern IR FT-IR Spectroscopy Sample->IR Functional Groups MP Melting Point Analysis Sample->MP Purity Check Result Confirmed Structure & Purity NMR->Result MS->Result IR->Result MP->Result

Analytical workflow for structural confirmation.

Section 3: Synthesis and Purification

A reliable and scalable synthesis is paramount for any research chemical. The most prevalent route to this compound involves a two-step process starting from a commercially available brominated precursor. This approach is robust and leverages well-established organometallic and hydrolytic reactions.

Retrosynthetic Analysis

A logical disconnection of this compound points to its corresponding methyl ester, which simplifies the molecule by removing the acidic proton. The ester can be disconnected via a C-C bond, suggesting a cross-coupling reaction between a bromo-pyridine scaffold and a methylating agent.

G Target This compound Ester Methyl 2-chloro-5-methylnicotinate Target->Ester <= (Hydrolysis) Precursor1 Methyl 5-bromo-2-chloronicotinate Ester->Precursor1 <= (C-C Cross-Coupling) Precursor2 Methylboronic acid (or other methyl source) Ester->Precursor2

Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol

This step employs a palladium-catalyzed Suzuki cross-coupling reaction. The choice of a palladium acetate catalyst with tricyclohexylphosphine as a ligand is common for forming C(sp²)-C(sp³) bonds. Potassium phosphate serves as the base to activate the boronic acid and facilitate the catalytic cycle.

Protocol:

  • To a reaction vessel under a nitrogen atmosphere, add methyl 5-bromo-2-chloronicotinate (1.0 eq), methylboronic acid (1.25 eq), potassium phosphate (K₃PO₄, 3.3 eq), and tricyclohexylphosphine (0.09 eq).[8]

  • Add toluene as the solvent, followed by a small amount of water (approx. 5% of toluene volume).[8]

  • Add palladium(II) acetate (Pd(OAc)₂, 0.04 eq).[8]

  • Heat the mixture to 100 °C and stir overnight. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product, methyl 2-chloro-5-methylnicotinate, typically as a yellow oil.[8]

This is a standard ester hydrolysis using a strong base. The reaction is typically rapid and efficient. Careful control of temperature during base addition prevents potential side reactions, and precise acidification is required to precipitate the product without redissolving it.

Protocol:

  • Dissolve the crude methyl 2-chloro-5-methylnicotinate (1.0 eq) from the previous step in methanol.[4]

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH, ~1.3 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.[4]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5-2 hours.

  • Evaporate the methanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and acidify to approximately pH 2 using concentrated hydrochloric acid (HCl). A precipitate should form.[4]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry to yield this compound as a pale yellow or white solid.[4]

Purification and Quality Control

The crude product from the synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The purity should be verified using the analytical methods described in Section 2, paying close attention to the melting point and the absence of starting material or residual solvent signals in the ¹H NMR spectrum.

Section 4: Chemical Reactivity and Applications in Synthesis

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different sites.[3]

G Core This compound Amide Amide Formation (e.g., + R-NH₂, coupling agent) Core->Amide Carboxylic Acid Site Ester Esterification (e.g., + R-OH, acid catalyst) Core->Ester SNAr Nucleophilic Aromatic Substitution (e.g., + Nu⁻) Core->SNAr 2-Chloro Site Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling

Key reaction pathways for synthetic diversification.
  • Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, or acid chlorides. Amide coupling, a cornerstone of medicinal chemistry, is typically achieved using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).

  • Reactions at the 2-Chloro Position: The chlorine atom is a versatile handle for C-C and C-N bond formation. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles. Furthermore, it serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions , allowing for the introduction of aryl, alkyl, or amino groups. This reactivity is central to its use in building libraries of diverse compounds for drug discovery and agrochemical screening.[3]

Its role as an intermediate is critical in the synthesis of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides.[3] The pyridine scaffold is a common feature in many biologically active molecules, and this particular intermediate provides a well-defined entry point for creating novel analogues.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. Adherence to safety protocols is essential to minimize risk to personnel.

Table 4: GHS Hazard and Precautionary Information

Category Code Description Reference
Pictogram GHS07 Exclamation Mark
Signal Word Warning [9]
Hazard Statements H302 Harmful if swallowed. [9]
H315 Causes skin irritation. [9]
H319 Causes serious eye irritation. [9]
H335 May cause respiratory irritation. [9]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [10]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8][9] |

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[9]

    • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved particulate respirator.[9]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5][9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[5]

Conclusion

This compound is more than just a chemical on a shelf; it is a versatile tool that enables significant innovation in chemical and biological sciences. Its well-defined structure, predictable reactivity, and robust synthetic pathway make it an ideal intermediate for researchers aiming to develop novel pharmaceuticals and agrochemicals. By understanding its fundamental properties, analytical signatures, and safe handling requirements as detailed in this guide, scientists can confidently and effectively incorporate this valuable building block into their synthetic programs.

References

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, and its substituted derivatives offer a rich landscape for discovering novel bioactive compounds. Among these, the 2-Chloro-5-methylnicotinic acid framework stands out as a particularly versatile intermediate. Its strategic placement of chloro, methyl, and carboxylic acid groups provides multiple reaction handles for chemical modification, enabling the generation of diverse compound libraries. This technical guide provides an in-depth analysis of the known and emerging biological activities of this compound derivatives, moving beyond a simple literature review to offer insights into the causality behind their synthesis and evaluation. We will explore their established roles in agrochemicals, particularly as fungicides and precursors to herbicides, and delve into their emerging potential in therapeutic areas such as antimicrobial agents and enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The this compound Scaffold: A Core of Potential

Chemical Properties and Significance

This compound (CAS No: 66909-30-6) is a solid, crystalline compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a carboxylic acid, and the 5-position with a methyl group.

The significance of this scaffold lies in its inherent chemical reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The carboxylic acid at the 3-position is a classic handle for forming amides, esters, and other derivatives. This dual reactivity makes it an ideal starting point for creating large, targeted chemical libraries.

A Versatile Chemical Intermediate

The utility of 2-chloronicotinic acid and its derivatives as crucial intermediates is well-documented in the synthesis of pharmaceuticals and agrochemicals.[2][3] They are key building blocks for producing anti-inflammatory drugs, antibiotics, and, notably, potent herbicides and fungicides.[3][4] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged scaffold in discovery chemistry.

Synthesis of the Core Scaffold and Key Derivatives

The generation of bioactive derivatives begins with the robust synthesis of the core molecule and its subsequent modification. The choice of synthetic route is dictated by the desired final structure and the need for scalability and efficiency.

Synthesis of this compound

A common and straightforward laboratory-scale preparation involves the hydrolysis of the corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.[5] This reaction is typically performed under basic conditions, followed by acidification to precipitate the desired carboxylic acid.

Workflow Diagram for Derivative Synthesis

G start Methyl 2-chloro-5-methylnicotinoate hydrolysis Base-Mediated Hydrolysis (e.g., NaOH, Methanol) start->hydrolysis acid This compound (Core Scaffold) hydrolysis->acid activation Acyl Chloride Formation (e.g., Oxalyl Chloride) acid->activation acyl_chloride 2-Chloro-5-methylnicotinoyl chloride activation->acyl_chloride acylation Acylation / Amide Coupling (with selected amine R-NH2) acyl_chloride->acylation derivative Bioactive Amide Derivative acylation->derivative

Caption: General synthetic workflow from ester to bioactive amide derivative.

Experimental Protocol: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate[6]
  • Rationale: This protocol utilizes saponification, a classic organic reaction, to convert the ester into a carboxylate salt. Subsequent acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate from the aqueous solution, providing a simple and effective purification method.

  • Dissolution: Dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol in a reaction vessel.

  • Cooling: Place the vessel in an ice-water bath to cool the solution. This is a critical step to control the exothermic nature of the hydrolysis reaction.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (9.2 g) to the stirred methanol solution. The rate of addition should be controlled to ensure the reaction temperature does not exceed 30°C.

  • Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 1.5 hours to allow the reaction to proceed to completion.

  • Solvent Removal: Evaporate the methanol solvent under reduced pressure.

  • Acidification: Dilute the resulting residue with water and acidify to a pH of 2 using concentrated hydrochloric acid. This step protonates the sodium nicotinate salt.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual salts and acid, and dry to yield this compound as a pale yellow solid.

Synthesis of Bioactive Amide Derivatives

To explore biological activity, the carboxylic acid is often converted into an amide. A common strategy involves activating the carboxylic acid by converting it to an acyl chloride, which then readily reacts with a desired amine.[6]

  • The substituted nicotinic acid is treated with an acyl chlorinating agent, such as oxalyl chloride, to form the highly reactive acyl chloride intermediate.[6]

  • This intermediate is then reacted with a selected amine (e.g., a substituted thiophen-2-amine) under basic conditions to yield the final N-substituted nicotinamide derivative.[6]

Agrochemical Applications

The most extensively documented biological activity of this chemical class lies in the agrochemical sector, where derivatives have shown potent effects as both herbicides and fungicides.

Herbicidal Activity

This compound and its parent pyridine, 2-chloro-5-methylpyridine, are vital intermediates in the synthesis of commercial herbicides.[7] They form the core of molecules like diflufenican and are related to the synthesis of pyridyloxy-phenoxy herbicides.[4][7] The pyridine ring in these compounds often acts as a crucial pharmacophore that interacts with specific enzymes in plants, disrupting essential metabolic pathways and leading to plant death.

Fungicidal Activity: A Case Study

Recent research has demonstrated that novel derivatives of 2-chloronicotinic acids can exhibit powerful fungicidal properties. A notable example is a series of N-(thiophen-2-yl) nicotinamide derivatives, which have shown excellent activity against cucumber downy mildew (CDM).[6]

  • Causality in Design: The design of these compounds leverages the "active substructure splicing method," which combines two known bioactive fragments—nicotinic acid and thiophene—to create a novel molecule with potentially synergistic or enhanced activity.[6]

The efficacy of synthesized derivatives was quantified by determining their half-maximal effective concentration (EC₅₀) in greenhouse trials. Lower EC₅₀ values indicate higher potency.

Compound IDR Substituents on Pyridine RingEC₅₀ (mg/L) against CDM[6]
4f 5-Cl, 6-Cl1.96
4a 2-CH₃, 5-CN, 6-Cl12.55
4c 5-Br, 6-Cl19.89
4d 5-I, 6-Cl32.44
4e 5-F, 6-Cl25.61
4g 5-Br, 6-Br34.29

Data synthesized from the study on N-(thiophen-2-yl) nicotinamide derivatives.[6] The data clearly indicates that compound 4f , with chloro-substituents at both the 5th and 6th positions of the pyridine ring, demonstrated the highest fungicidal activity.[6]

  • Rationale: This protocol creates a controlled environment to test the efficacy of compounds directly on host plants infected with a pathogen. It is a self-validating system as it includes both a negative (solvent) and positive (commercial fungicide) control, allowing for a direct comparison of relative efficacy.

  • Compound Preparation: Prepare test solutions of the synthesized compounds at various concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) in a suitable solvent mixture (e.g., acetone/Tween 80/water).

  • Plant Cultivation: Grow cucumber plants (e.g., Cucumis sativus L. cv. Jinchun No. 4) to the two-leaf stage.

  • Spore Suspension: Prepare a spore suspension of the target pathogen, Pseudoperonospora cubensis, at a concentration of approximately 5 × 10⁴ spores/mL.

  • Inoculation: Spray the spore suspension evenly onto the leaves of the cucumber plants. Place the inoculated plants in a high-humidity ( >90%) incubator at 20-24°C for 24 hours to promote infection.

  • Compound Application: Remove the plants and allow the leaf surfaces to dry. Spray the prepared test solutions of the compounds onto the infected leaves until runoff occurs. Include a solvent-only spray as a negative control and a commercial fungicide (e.g., flumorph) as a positive control.

  • Incubation & Evaluation: Return the treated plants to the controlled environment incubator. After 7 days, assess the disease index by visually scoring the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the control efficacy for each compound concentration relative to the negative control. Use this data to compute the EC₅₀ value via probit analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Prepare Compound Solutions (Multiple Concentrations) apply Apply Compound Solutions (Includes +/- Controls) compound_prep->apply pathogen_prep Prepare Pathogen Spore Suspension inoculate Inoculate Plants with Pathogen pathogen_prep->inoculate plant_prep Cultivate Host Plants (e.g., Cucumber) plant_prep->inoculate incubate_pre Incubate (24h) to Establish Infection inoculate->incubate_pre incubate_pre->apply incubate_post Incubate (7 days) for Disease Development apply->incubate_post score Assess Disease Index (% Leaf Area Damage) incubate_post->score calculate Calculate Control Efficacy vs. Negative Control score->calculate ec50 Determine EC50 Value (Probit Analysis) calculate->ec50

Caption: Greenhouse workflow for in-vivo fungicidal activity screening.

Emerging Therapeutic Potential

While the agrochemical applications are well-established, the this compound scaffold and its relatives are gaining attention for their potential in human therapeutics.

Rationale for Exploration in Drug Discovery

The pyridine core is a common feature in many FDA-approved drugs. The ability to easily modify the this compound scaffold at multiple positions makes it an attractive starting point for lead discovery campaigns targeting a variety of diseases.

Antimicrobial and Antibacterial Activity

Numerous studies on nicotinic acid hydrazide derivatives have revealed promising antimicrobial activity.[8][9] By synthesizing acylhydrazones and subsequent cyclization to 1,3,4-oxadiazoline derivatives, researchers have identified compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[8] While these studies did not start with this compound specifically, they establish a strong precedent that derivatization of the nicotinic acid core is a fruitful strategy for discovering novel antibacterial agents.

Enzyme Inhibition: A Frontier for Nicotinic Acid Derivatives

A compelling area of research is the development of nicotinic acid derivatives as enzyme inhibitors for metabolic diseases. For instance, novel derivatives have recently been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes relevant to the treatment of Type 2 Diabetes.[10]

  • Mechanistic Insight: These studies demonstrate that the nicotinic acid scaffold can bind to allosteric sites on enzymes, providing a mechanism for noncompetitive inhibition. This is a highly desirable mode of action in drug development as it can offer advantages over competitive inhibitors.[10]

  • Structure-Activity Relationships (SAR): Research has shown that the presence and position of substituents are critical for activity. For example, in α-glucosidase inhibitors, an amino group at the 5-position and an ether or thioether at the 6-position were found to be crucial for potency.[10] This highlights the importance of systematic chemical exploration around the core scaffold.

G cluster_opt Lead Optimization Cycle scaffold Select Core Scaffold (e.g., this compound) library Synthesize Derivative Library (Vary R groups) scaffold->library screening High-Throughput Screening (Biochemical/Cell-based Assays) library->screening hit Identify 'Hit' Compounds screening->hit sar SAR Studies (Synthesize Analogs) hit->sar potency Potency & Selectivity Assays sar->potency docking In-Silico Modeling & Molecular Docking docking->sar adme ADME/Tox Profiling (In-vitro) adme->docking lead Optimized Lead Compound adme->lead potency->adme preclinical Preclinical Development lead->preclinical

Caption: Iterative workflow for drug discovery using a core scaffold.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a privileged scaffold with proven and potential biological activities spanning multiple industries. Its derivatives are established components in modern agriculture as potent fungicides and precursors to essential herbicides. The synthetic tractability of the core structure allows for precise control over molecular properties, which has been successfully leveraged to optimize fungicidal potency.

Looking forward, the therapeutic potential of this scaffold remains a largely untapped and exciting frontier. Drawing parallels from related nicotinic acid derivatives, there is a strong rationale for exploring libraries derived from this compound against targets in infectious diseases, metabolic disorders, and oncology. Future research should focus on the parallel synthesis of diverse libraries and their evaluation in high-throughput biological screens to unlock the next generation of agrochemicals and human therapeutics from this versatile chemical core.

References

2-Chloro-5-methylnicotinic Acid: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Substituted Pyridine Core

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a privileged structure. Within this vast chemical space, 2-Chloro-5-methylnicotinic acid emerges as a particularly intriguing, yet underexplored, building block. Its trifunctional nature—a reactive carboxylic acid handle, a strategically positioned chlorine atom amenable to nucleophilic substitution and cross-coupling reactions, and a methyl group for steric and electronic modulation—presents a compelling platform for the rational design of novel drug candidates across diverse therapeutic areas.

This technical guide provides a comprehensive analysis of the potential pharmaceutical applications of this compound. Drawing upon established principles of medicinal chemistry and extrapolating from the well-documented bioactivities of structurally related analogues, we will delve into the prospective utility of this scaffold in the development of innovative treatments for inflammatory diseases, cancer, neurological disorders, and infectious diseases. This document is intended to serve as a catalyst for further research and development, offering both a theoretical framework and practical, actionable insights for scientists at the forefront of drug discovery.

I. The Strategic Advantage of the this compound Scaffold

The therapeutic potential of this compound is rooted in the strategic placement of its functional groups, each contributing to its versatility as a molecular scaffold.

  • The Carboxylic Acid: This functional group serves as a primary anchor for a wide array of synthetic transformations, most notably the formation of amide bonds. Amide linkages are prevalent in a vast number of pharmaceuticals, providing metabolic stability and the capacity for crucial hydrogen bonding interactions with biological targets.

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a key activating group, facilitating nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse range of amine, alcohol, and thiol-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, and other carbon-based substituents, significantly expanding the accessible chemical space.

  • The 5-Methyl Group: The methyl group at the 5-position provides a subtle yet significant means of fine-tuning the electronic and steric properties of the molecule. It can influence the pKa of the pyridine nitrogen, impact the conformation of appended substituents, and potentially engage in beneficial hydrophobic interactions within a protein's binding pocket.

II. Potential Therapeutic Applications: A Mechanistic Exploration

Based on the extensive body of research on analogous nicotinic acid derivatives, we can confidently project several high-potential therapeutic applications for compounds derived from this compound.

A. Anti-inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway

The 2-(arylamino)nicotinic acid scaffold is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] By leveraging the reactivity of the 2-chloro position, this compound can serve as a direct precursor to a novel class of 2-(arylamino)-5-methylnicotinic acids with potential as potent and selective COX inhibitors.

Hypothesized Mechanism of Action:

Derivatives of this compound are expected to bind to the active site of COX enzymes, with the carboxylic acid group forming a critical salt bridge with a conserved arginine residue. The 5-methyl group could potentially enhance binding affinity and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 2-(Arylamino)-5-methylnicotinic Acid Derivative Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by 2-(arylamino)-5-methylnicotinic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain commercially available recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the synthesized 2-(arylamino)-5-methylnicotinic acid derivatives in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period to allow for prostaglandin formation.

    • Terminate the reaction.

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

B. Oncology: Kinase Inhibitors for Targeted Cancer Therapy

The pyridine core is a prominent feature in a multitude of approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-chloropyridine moiety, in particular, is a valuable synthon for the construction of kinase inhibitors targeting various families, including VEGFR, CDK, and TYK2.[5][6][7]

Structure-Activity Relationship (SAR) Insights:

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents on this core are designed to interact with specific amino acid residues, thereby conferring potency and selectivity. The this compound scaffold provides a robust starting point for the development of such inhibitors. The carboxylic acid can be converted to an amide, which can then be further functionalized to interact with the hinge region of the kinase, a common binding motif for this class of drugs.

Kinase_Inhibitor_SAR Scaffold This compound Scaffold Amide Amide Formation (from Carboxylic Acid) Scaffold->Amide Cross_Coupling Cross-Coupling at 2-Position (from Chloro group) Scaffold->Cross_Coupling Methyl_Group 5-Methyl Group Scaffold->Methyl_Group Hinge_Binding Interaction with Kinase Hinge Region Amide->Hinge_Binding Selectivity_Pocket Interaction with Selectivity Pocket Cross_Coupling->Selectivity_Pocket Hydrophobic_Interaction Hydrophobic Interaction/ Steric Influence Methyl_Group->Hydrophobic_Interaction

Caption: SAR strategy for developing kinase inhibitors from the this compound scaffold.

Experimental Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

  • Enzyme and Substrate: Use recombinant human VEGFR-2 kinase domain and a suitable peptide substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds derived from this compound in an appropriate buffer.

  • Assay Procedure:

    • In a microplate, combine the kinase, substrate, ATP, and the test compound.

    • Incubate at 30°C for a defined period to allow for phosphorylation.

    • Stop the reaction.

  • Detection: Detect the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection reagent to measure the remaining ATP.

  • Data Analysis: Determine the IC50 values for each compound.

C. Neuroscience: Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in a range of neurological processes and disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[8] The nicotinic acid scaffold is a known component of some nAChR ligands.[9][10] The structural features of this compound make it a promising starting point for the synthesis of novel nAChR modulators.

Design Strategy:

The design of nAChR ligands often involves a basic nitrogen atom that mimics the quaternary ammonium group of acetylcholine, and an aromatic or heteroaromatic ring system that interacts with the receptor's binding site. The this compound scaffold can be elaborated to incorporate these features. For instance, the carboxylic acid can be converted into an ester or amide linked to a basic amine, and the 2-chloro position can be substituted with various aromatic or heteroaromatic groups to explore interactions with different nAChR subtypes.

Experimental Protocol: Radioligand Binding Assay for nAChR Subtypes

  • Receptor Source: Use cell lines or brain tissue homogenates known to express specific nAChR subtypes (e.g., α4β2, α7).

  • Radioligand: Select a high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]epibatidine for α4β2).

  • Assay Procedure:

    • Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) for each test compound, which represents its binding affinity for the receptor.

D. Antimicrobial and Antifungal Agents

The nicotinic acid and nicotinamide scaffolds have been shown to possess inherent antimicrobial and antifungal properties.[11][12][13][14] The incorporation of a chloro and a methyl group in the this compound structure could enhance this activity. The lipophilicity introduced by these substituents may improve the ability of the compounds to penetrate microbial cell membranes.

Hypothesized Mode of Action:

While the exact mechanisms can vary, many antimicrobial agents act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. Derivatives of this compound could be designed to target these pathways. For example, the carboxylic acid could be derivatized into hydrazones or other functionalities known to chelate metal ions essential for microbial enzyme function.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the microbial cells to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Synthetic Accessibility and Derivatization Strategies

A key advantage of this compound is its synthetic tractability, allowing for the efficient generation of diverse compound libraries.

Synthesis of the Core Scaffold:

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.

Representative Synthetic Protocol: Hydrolysis of Methyl 2-chloro-5-methylnicotinoate

  • Dissolve methyl 2-chloro-5-methylnicotinoate in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining a low temperature.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2 with a strong acid like hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

Key Derivatization Reactions:

Derivatization_Strategies Core This compound Amide_Coupling Amide Coupling (e.g., with amines) Core->Amide_Coupling Carboxylic Acid Esterification Esterification (e.g., with alcohols) Core->Esterification Carboxylic Acid Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C2, e.g., with amines, alkoxides) Core->Nucleophilic_Substitution 2-Chloro Suzuki_Coupling Suzuki Coupling (at C2, with boronic acids) Core->Suzuki_Coupling 2-Chloro Buchwald_Hartwig Buchwald-Hartwig Amination (at C2, with amines) Core->Buchwald_Hartwig 2-Chloro

References

Spectroscopic and Structural Characterization of 2-Chloro-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylnicotinic acid (CAS No: 66909-30-6, Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ) is a substituted pyridine carboxylic acid of significant interest in the fields of medicinal chemistry and agrochemical development.[1][2] Its structural motifs are frequently incorporated into biologically active molecules. As an intermediate, it serves as a versatile building block for synthesizing a range of compounds, including anti-inflammatory and antimicrobial agents.[1] The presence of the chloro, methyl, and carboxylic acid groups on the pyridine ring provides multiple reactive sites, enabling diverse chemical modifications to modulate electronic and steric properties for optimizing bioactivity.[1]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. By integrating experimental data with theoretical predictions, we offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals is predicated on a clear understanding of the molecule's structure. The structure of this compound, with standardized numbering for NMR assignments, is presented below.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy (Experimental Data)

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The experimental ¹H NMR data for this compound, acquired in a DMSO-d₆ solvent, reveals three distinct signals corresponding to the three unique proton environments.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.0Doublet (d)1H2.53H-6
7.6Doublet (d)1H2.53H-4
2.2Singlet (s)3H--CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-6 and H-4): The pyridine ring contains two aromatic protons. The proton at the C-6 position (H-6) is deshielded by the adjacent electron-withdrawing nitrogen atom and the carboxylic acid group, causing it to resonate at the lowest field (δ 8.0 ppm).[3] The proton at the C-4 position (H-4) appears at δ 7.6 ppm.[3] These two protons are ortho to each other's meta-position and exhibit a small long-range coupling (meta-coupling), resulting in their appearance as doublets with a coupling constant of J = 2.53 Hz.[3]

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at δ 2.2 ppm, integrating to three protons.[3]

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly sensitive to the solvent and concentration. In DMSO-d₆, this proton is often broad and may appear over a wide chemical shift range, and was not explicitly reported in the available data.[3]

¹³C NMR Spectroscopy (Predicted Data)

While experimental ¹³C NMR data was not available from the searched sources, the chemical shifts can be reliably predicted based on established substituent effects on the pyridine ring. The molecule possesses seven unique carbon atoms.

Chemical Shift (δ) ppm (Predicted)Carbon AssignmentRationale
166-169C=OCarboxylic acid carbonyl carbon, typically in this range.
150-153C-2Attached to both nitrogen and chlorine, highly deshielded.
148-151C-6Alpha to the ring nitrogen, deshielded.
139-142C-4Aromatic CH, influenced by adjacent methyl group.
133-136C-5Attached to the methyl group.
128-131C-3Attached to the electron-withdrawing carboxylic acid group.
17-20-CH₃Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. Although an experimental spectrum was not found, the expected characteristic absorption bands for this compound are well-established.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
~3100C-H stretch (aromatic)Pyridine Ring
~2950C-H stretch (aliphatic)Methyl Group
1700-1725C=O stretchCarboxylic Acid
1550-1600C=N and C=C stretchesPyridine Ring
1400-1450C-H bendMethyl Group
1210-1320C-O stretchCarboxylic Acid
750-800C-Cl stretchChloro Group

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Molecular Ion

Experimental low-resolution mass spectrometry (LRMS) data identified a peak at m/z 172 [M+1]⁺ .[3] This corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 171.58 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion region should exhibit two peaks:

  • [M]⁺: at m/z 171 (for the ³⁵Cl isotope)

  • [M+2]⁺: at m/z 173 (for the ³⁷Cl isotope) The expected intensity ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:1.

Predicted Fragmentation Pathway

The molecular ion of this compound is expected to undergo fragmentation through characteristic pathways, primarily involving the loss of the carboxylic acid and chloro substituents.

Figure 2. Predicted MS Fragmentation Pathway M [M]⁺˙ m/z 171/173 F1 [M-OH]⁺ m/z 154/156 M->F1 - •OH F2 [M-COOH]⁺ m/z 126/128 M->F2 - •COOH F3 [M-Cl]⁺ m/z 136 M->F3 - •Cl F4 [M-OH-CO]⁺ m/z 126/128 F1->F4 - CO

Caption: Predicted Mass Spectrometry Fragmentation of this compound

Interpretation of Fragmentation:

  • Loss of Hydroxyl Radical (•OH): Fragmentation can begin with the loss of a hydroxyl radical from the carboxylic acid group to yield an acylium ion at m/z 154/156.

  • Loss of Carboxyl Radical (•COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical, leading to a fragment ion at m/z 126/128.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 136.

  • Decarbonylation: The acylium ion (m/z 154/156) can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 126/128.

Experimental Protocols

Synthesis of this compound

The title compound can be prepared via the hydrolysis of its methyl ester.[3]

Figure 3. Synthesis Workflow start Dissolve Methyl 2-chloro-5- methylnicotinate in Methanol step1 Add 2N Sodium Hydroxide Solution start->step1 step2 Stir at Room Temperature for 2 hours step1->step2 step3 Concentrate to Dryness step2->step3 step4 Redissolve in Ethyl Acetate / Water step3->step4 step5 Separate Organic Layer step4->step5 step6 Dry over MgSO₄ and Concentrate in Vacuum step5->step6 end Obtain 2-Chloro-5-methylnicotinic Acid (White Solid) step6->end

Caption: Synthesis of this compound from its Methyl Ester

Step-by-Step Protocol:

  • Dissolve this compound methyl ester (1.0 eq) in methanol.[3]

  • Add a 2N aqueous solution of sodium hydroxide (2.0 eq).[3]

  • Stir the reaction mixture vigorously at room temperature for 2 hours.[3]

  • Monitor the reaction to completion (e.g., by TLC or LC-MS).

  • Upon completion, concentrate the mixture to dryness under reduced pressure.[3]

  • Redissolve the resulting residue in a biphasic system of ethyl acetate and water.[3]

  • Separate the organic layer. The product may be in the aqueous layer as the sodium salt. Acidify the aqueous layer with HCl to pH ~2-3 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuum to yield the final product as a white solid.[3]

General Spectroscopic Analysis Protocols
  • NMR Spectroscopy: A sample of ~5-10 mg is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The spectrum is acquired on a 400 MHz (or higher) spectrometer. Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is typically used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is collected first and subtracted from the sample spectrum.

  • Mass Spectrometry: For a non-volatile solid, Electrospray Ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is typically acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Conclusion

This guide has provided a detailed spectroscopic characterization of this compound. The experimental ¹H NMR and mass spectrometry data, combined with robust predictions for ¹³C NMR and IR spectroscopy, establish a clear and comprehensive analytical profile for this compound. The distinctive signals—notably the two meta-coupled aromatic protons in the ¹H NMR spectrum and the characteristic isotopic pattern in the mass spectrum—serve as reliable identifiers for this important chemical intermediate. The protocols outlined herein provide a practical framework for its synthesis and analysis, supporting its application in advanced drug discovery and chemical research.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling guidelines for 2-Chloro-5-methylnicotinic acid, a compound frequently utilized in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this chemical intermediate.

Compound Identification and Chemical Profile

This compound is a chlorinated pyridine derivative, a class of compounds with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.

PropertyValueSource
IUPAC Name 2-chloro-5-methylpyridine-3-carboxylic acidPubChem[3]
CAS Number 66909-30-6Sigma-Aldrich[4]
Molecular Formula C₇H₆ClNO₂PubChem[3]
Molecular Weight 171.58 g/mol PubChem[3]
Appearance Solid, pale yellow powderPrepChem.com[5]
Melting Point 180-180.5 °CPrepChem.com[5]

The presence of a carboxylic acid group and a chlorinated pyridine ring dictates the compound's reactivity and toxicological profile. The chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic substitution, while the carboxylic acid moiety can undergo typical acid-base reactions.[6][7]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A detailed understanding of its toxicological properties is crucial for risk mitigation.

GHS Hazard Classification:

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowedPubChem[3]
Skin Corrosion/Irritation2H315: Causes skin irritationPubChem[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationPubChem[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritationPubChem[3]

Toxicological Insights:

Chlorinated aromatic hydrocarbons can elicit a range of toxic effects, including skin and dermal lesions, and are known irritants.[8] The irritant nature of this compound is likely due to its acidic nature and the reactivity of the chlorinated pyridine ring with biological macromolecules. Chronic exposure to some chlorinated aromatic compounds has been associated with more severe health effects, underscoring the importance of minimizing exposure.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls: The First Line of Defense

All work with this compound powder should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[11] For procedures involving weighing, a ventilated balance enclosure (VBE) or a powder containment hood is recommended to control the dispersion of fine particles.[12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[11]

  • Skin Protection: A flame-resistant lab coat should be worn and fully buttoned.[11] Disposable nitrile gloves are suitable for incidental contact, but they should be inspected before use and changed frequently.[4][14] For prolonged contact or when handling solutions, gloves with higher chemical resistance, such as butyl rubber or neoprene, should be considered.[15][16]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator is required. For powdered organic acids, a half-mask or full-face respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate pre-filter is recommended.[17][18][19][20]

PPE_Selection_Flowchart start Start: Handling This compound engineering_controls Work in Fume Hood / VBE? start->engineering_controls ppe_selection Select Appropriate PPE engineering_controls->ppe_selection Yes engineering_controls->ppe_selection No (Re-evaluate procedure) eye_protection Chemical Splash Goggles (Face shield for splash risk) ppe_selection->eye_protection skin_protection Lab Coat (FR) Nitrile Gloves (incidental) Butyl/Neoprene (prolonged) ppe_selection->skin_protection respiratory_protection Respirator Needed? ppe_selection->respiratory_protection respirator_type Half/Full-face Respirator with Organic Vapor/Acid Gas Cartridge + P100 pre-filter respiratory_protection->respirator_type Yes end Proceed with Caution respiratory_protection->end No respirator_type->end Storage_Guidelines compound This compound storage_conditions Store in: - Tightly sealed container - Cool, dry, well-ventilated area - Away from sunlight and heat compound->storage_conditions incompatibles Store Away From: compound->incompatibles oxidizers Strong Oxidizing Agents incompatibles->oxidizers bases Strong Bases incompatibles->bases acids Strong Acids incompatibles->acids Synthesis_Reaction reactant Methyl 2-chloro-5-methylnicotinoate reagents + NaOH (aq) + Methanol product This compound reactant->product Hydrolysis

References

An In-depth Technical Guide to 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylnicotinic acid, identified by the CAS Number 66909-30-6, is a substituted pyridinecarboxylic acid derivative.[1][2] As a member of the nicotinic acid family, it possesses a pyridine ring functionalized with a carboxylic acid, a chlorine atom, and a methyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in synthetic chemistry. Its utility is most pronounced in the fields of drug discovery and agrochemical research, where it serves as a key intermediate for constructing more complex, biologically active molecules.[3] The chlorine atom at the 2-position is particularly significant as it provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various other functional groups to create diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for researchers and professionals in the chemical sciences.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of a research chemical is fundamental for its proper handling, storage, and application in experimental design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-chloro-5-methylpyridine-3-carboxylic acid[1]
Synonyms 2-chloro-5-methylpyridine-3-carboxylic acid[]
CAS Number 66909-30-6[2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance Solid, Pale to reddish yellow powder[3]
Melting Point 151 - 155 °C[3]
Density ~1.39 g/cm³ (Predicted)[5]
Boiling Point 331.175°C at 760 mmHg (Predicted)[5]
InChI 1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)[2]
InChIKey HGTOSTXLRLIKCJ-UHFFFAOYSA-N[2]
SMILES Cc1cnc(Cl)c(c1)C(O)=O[2]

Synthesis and Manufacturing

The primary route for preparing this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinate. This two-step approach is common in organic synthesis, where the ester group serves as a protecting group for the carboxylic acid during preceding reactions.

Step 1: Synthesis of Methyl 2-chloro-5-methylnicotinate

The ester precursor is typically synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction joins methylboronic acid with a suitably substituted pyridine ring, such as methyl 5-bromo-2-chloronicotinate. The choice of a palladium catalyst, phosphine ligand (e.g., tricyclohexylphosphine), and a base (e.g., K₃PO₄) is critical for achieving high yield and selectivity.[6]

Step 2: Hydrolysis to this compound

The final product is obtained through the saponification (base-catalyzed hydrolysis) of the methyl ester intermediate. This is a robust and high-yielding transformation.[7]

SynthesisWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis start1 Methyl 5-bromo-2-chloronicotinate + Methylboronic Acid reagents1 Pd(OAc)₂ Tricyclohexylphosphine K₃PO₄, Toluene/H₂O start1->reagents1 100 °C product1 Methyl 2-chloro-5-methylnicotinate reagents1->product1 reagents2 1. NaOH (aq), Methanol 2. HCl (aq) to pH 2 product1->reagents2 Room Temp product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Hydrolysis[7]
  • Dissolution: Dissolve methyl 2-chloro-5-methylnicotinate (35.28 g) in methanol in a reaction vessel equipped with a stirrer and cooling bath.

  • Saponification: Cool the solution using an ice bath. Slowly add an aqueous solution of sodium hydroxide (9.2 g) while stirring. The rate of addition should be controlled to maintain the reaction temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Remove the methanol solvent under reduced pressure (rotary evaporation). b. Dilute the resulting residue with water. c. Acidify the aqueous solution to a pH of 2 using concentrated hydrochloric acid. This will protonate the carboxylate salt, causing the desired product to precipitate.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with water to remove any inorganic salts and dry thoroughly to yield this compound as a pale yellow solid.[7] The reported melting point is 180°-180.5° C.[7]

Spectroscopic Profile and Analytical Characterization

While specific, dedicated spectra for this compound are not provided in the search results, its structure allows for the confident prediction of its key spectroscopic features, which are essential for quality control and structural verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C4 (between the methyl and carboxyl groups) and the proton at C6 (adjacent to the nitrogen) will appear as singlets or narrow doublets (due to long-range coupling). A sharp singlet would be observed in the aliphatic region (around 2.3-2.5 ppm) corresponding to the three protons of the methyl group. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (typically >165 ppm). The five aromatic carbons of the pyridine ring would appear in the 120-160 ppm range, with the carbon attached to the chlorine atom (C2) being significantly affected. The methyl carbon would produce an upfield signal (around 15-20 ppm).

  • IR (Infrared) Spectroscopy: Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (approx. 1400-1600 cm⁻¹), and a C-Cl stretch (typically below 800 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic feature would be the (M+2)⁺ peak, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and subsequent amidation (reaction with an amine) to form a wide range of derivatives.

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This is the most powerful feature of the molecule, allowing for the displacement of the chloride by various nucleophiles (e.g., amines, alcohols, thiols). This reaction is fundamental to its use as a scaffold in medicinal chemistry, enabling the construction of diverse libraries of compounds for biological screening.[8][9]

  • Aromatic Ring: The pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing chloro and carboxyl groups makes this less favorable than in unsubstituted pyridine.

Reactivity cluster_cooh Carboxylic Acid Reactions cluster_snar Nucleophilic Aromatic Substitution (at C2) main This compound ester Ester Derivative main->ester R-OH, H⁺ acid_chloride Acid Chloride main->acid_chloride SOCl₂ amino_deriv 2-Amino Derivative main->amino_deriv R₂NH, Base alkoxy_deriv 2-Alkoxy Derivative main->alkoxy_deriv R-OH, Base thio_deriv 2-Thioether Derivative main->thio_deriv R-SH, Base amide Amide Derivative acid_chloride->amide R₂NH

Caption: Key reaction pathways for this compound.

Core Applications:
  • Pharmaceutical Development: This compound is a crucial intermediate in synthesizing various pharmaceuticals.[3] Derivatives of nicotinic acid are known to possess a wide range of biological activities, and this specific scaffold has been explored for creating compounds with antimicrobial properties and for targeting neurological disorders.[3][10][11]

  • Agrochemical Chemistry: It is widely used in the formulation of modern agrochemicals, including potent herbicides and pesticides.[3] The ability to easily modify the structure allows for the fine-tuning of activity and selectivity, contributing to the development of effective crop protection solutions.[3]

  • Biochemical Research: Researchers utilize this compound and its derivatives in studies involving enzyme inhibition and receptor binding to elucidate metabolic pathways and identify potential therapeutic targets.[3]

Safety, Handling, and Storage

As with any research chemical, adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification:[1]
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][12]

    • H315: Causes skin irritation.[1][12]

    • H319: Causes serious eye irritation.[1][12]

    • H335: May cause respiratory irritation.[1][12]

Precautionary Measures & PPE:[13]
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: In case of insufficient ventilation or handling of fine powder, wear a suitable particulate respirator.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13] Avoid contact with skin and eyes.

Storage:
  • Conditions: Store in a tightly closed container in a dry and well-ventilated place. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable building block for medicinal chemists and agrochemical scientists. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine scaffold provides a platform for generating novel molecules with tailored biological activities. A thorough understanding of its chemistry and safe handling practices is paramount for unlocking its full potential in the laboratory and beyond.

References

The Enduring Legacy of Pyridine-3-Carboxylic Acid: A Technical Guide to the Discovery and Evolution of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the trajectory of a therapeutic agent from its initial discovery to its modern-day applications is paramount. Nicotinic acid, a simple pyridine derivative, offers a compelling narrative that spans over a century of scientific inquiry, from a cure for a devastating nutritional deficiency to a modulator of lipid metabolism and a scaffold for novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of nicotinic acid and its derivatives, grounded in scientific integrity and field-proven insights.

Part 1: From Obscurity to a Lifesaving Vitamin: The Early History of Nicotinic Acid

The story of nicotinic acid begins not with a quest for a vitamin, but with the chemical degradation of a well-known alkaloid. In 1867, the chemist Huber first synthesized nicotinic acid through the oxidation of nicotine.[1] A few years later, in 1873, Hugo Weidel, while studying nicotine, also described the chemical compound we now know as nicotinic acid.[2] However, for decades, it remained a chemical curiosity with no known biological significance.

The true importance of nicotinic acid would not be realized until the early 20th century, with the devastating rise of pellagra, a disease that plagued the American South and other regions where corn was a dietary staple.[2][3] Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was a significant public health crisis.[4]

In the early 1900s, the prevailing theories about pellagra ranged from an infectious agent to a toxin in spoiled corn. It was the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service that shifted the paradigm. Through a series of meticulously designed studies on prisoners in a Mississippi jail in 1915, Goldberger demonstrated that pellagra was a nutritional deficiency disease. He induced pellagra in volunteers by feeding them a corn-based, low-protein diet and then reversed the symptoms by adding meat and milk.[5] He named the unknown curative substance the "P-P (pellagra-preventive) factor."[5]

The chemical identity of Goldberger's "P-P factor" remained a mystery until 1937. In that year, the American biochemist Conrad Elvehjem, at the University of Wisconsin-Madison, isolated a substance from liver extracts that could cure "black tongue," a canine disease analogous to pellagra.[5][6] This substance was nicotinic acid.[4][5] This discovery was a landmark achievement, directly linking a specific chemical compound to the prevention and cure of a widespread and deadly disease. Following this, grain products began to be enriched with nicotinic acid, leading to the virtual eradication of pellagra in developed nations.[5]

Part 2: The Chemical Synthesis of a Vital Compound

The journey of nicotinic acid from a laboratory curiosity to a widely available nutritional supplement and therapeutic agent was made possible by the development of efficient and scalable synthesis methods.

Initial Synthesis: Oxidation of Nicotine

The very first synthesis of nicotinic acid by Huber in 1867 involved the oxidation of nicotine using potent oxidizing agents like potassium dichromate and sulfuric acid.[1][2] While historically significant, this method is not practical for large-scale production due to the cost and hazardous nature of the reagents, as well as the reliance on nicotine as a starting material.

A Classic Laboratory Protocol for the Oxidation of Nicotine:

  • Reaction Setup: In a fume hood, carefully add 210 grams of nicotine in small portions to 4 kilograms of concentrated nitric acid (specific gravity 1.42) in a 5-liter round-bottom flask. Ensure thorough mixing after each addition to prevent localized overheating.

  • Reaction: Gently heat the mixture on a steam bath for 4-5 hours. The solution will turn green and then yellow, with the evolution of reddish-brown fumes of nitrogen oxides.

  • Evaporation: Transfer the reaction mixture to an evaporating dish and evaporate to near dryness on the steam bath.

  • Purification: Dissolve the resulting nicotinic acid nitrate in 400 cc of distilled water by heating. Upon cooling, yellow crystals of nicotinic acid nitrate will precipitate.

  • Isolation: Filter the crystals and wash with a small amount of cold water. The free nicotinic acid can be obtained by treating the nitrate salt with a suitable base.

Industrial-Scale Synthesis: From Picoline to Nicotinic Acid

Modern industrial production of nicotinic acid relies on more economical and efficient starting materials, primarily 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[7][8][9]

One major industrial route involves the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinamide or nicotinic acid.[7]

A diagram illustrating the industrial synthesis of nicotinic acid from 3-picoline.

Another significant industrial process is the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[7] While effective, this method produces nitrous oxide, a potent greenhouse gas, prompting research into more environmentally friendly "green chemistry" approaches.[7][9]

The synthesis of nicotinamide, the amide form of nicotinic acid, is also of great industrial importance. It can be produced by the hydrolysis of 3-cyanopyridine, often using enzymatic catalysts like nitrile hydratase, which offers high selectivity and avoids the formation of nicotinic acid as a byproduct.[6][10] A chemical method involves reacting nicotinic acid with urea at elevated temperatures.[11]

Part 3: The Pharmacological Era: Nicotinic Acid as a Broad-Spectrum Lipid-Modifying Agent

In 1955, a new chapter in the story of nicotinic acid began when Canadian pathologist Rudolf Altschul discovered that gram-doses of nicotinic acid could lower plasma cholesterol levels.[12] This serendipitous finding ushered in the pharmacological era of nicotinic acid, establishing it as the first effective oral agent for the treatment of dyslipidemia.

Mechanism of Action: A Multi-pronged Approach to Lipid Regulation

Nicotinic acid exerts its lipid-modifying effects through a complex and multifaceted mechanism of action. A key discovery in understanding these effects was the identification of the G protein-coupled receptor GPR109A (also known as HM74A) as a high-affinity receptor for nicotinic acid.[13][14]

The primary mechanisms by which nicotinic acid improves the lipid profile include:

  • Inhibition of Lipolysis in Adipose Tissue: By activating GPR109A on adipocytes, nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[14] This reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids (FFAs) into the circulation.[15]

  • Reduced Hepatic Triglyceride and VLDL Synthesis: The decreased flux of FFAs to the liver reduces the substrate available for the synthesis of triglycerides.[5][15] Nicotinic acid also directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[14] This leads to a reduction in the production and secretion of very-low-density lipoproteins (VLDL) by the liver.[5][16]

  • Lowering of LDL Cholesterol: As VLDL particles are the precursors to low-density lipoproteins (LDL), the reduction in VLDL synthesis consequently leads to a decrease in LDL cholesterol levels.[16]

  • Elevation of HDL Cholesterol: The mechanism by which nicotinic acid raises high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve a reduction in the catabolic rate of HDL-apoA1, the primary apolipoprotein of HDL.[5] It is also suggested that nicotinic acid selectively inhibits the hepatic uptake of HDL-apoA1, but not HDL-cholesteryl esters, which may enhance reverse cholesterol transport.[5]

Lipid_Metabolism_Pathway cluster_Adipose Adipose Tissue cluster_Liver Liver cluster_Circulation Circulation Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Lipolysis Lipolysis GPR109A->Lipolysis Inhibits FFA_Release FFA Release Lipolysis->FFA_Release Leads to FFA_Uptake FFA Uptake FFA_Release->FFA_Uptake TG_Synthesis Triglyceride Synthesis FFA_Uptake->TG_Synthesis VLDL_Production VLDL Production TG_Synthesis->VLDL_Production LDL_Production LDL Production VLDL_Production->LDL_Production LDL LDL Levels LDL_Production->LDL HDL_Catabolism HDL Catabolism HDL HDL Levels HDL_Catabolism->HDL Decreased Nicotinic_Acid_Liver Nicotinic Acid Nicotinic_Acid_Liver->TG_Synthesis Inhibits Nicotinic_Acid_Liver->HDL_Catabolism Reduces

A simplified diagram of the mechanism of action of nicotinic acid on lipid metabolism.

Clinical Efficacy and Therapeutic Formulations

Numerous clinical trials have demonstrated the efficacy of nicotinic acid in improving lipid profiles. It is particularly effective at raising HDL cholesterol, while also lowering LDL cholesterol, triglycerides, and lipoprotein(a).[17]

A significant challenge in the clinical use of nicotinic acid is the high incidence of cutaneous flushing, a bothersome side effect characterized by redness, warmth, and itching of the skin.[13] This is also mediated by the activation of GPR109A, which leads to the release of prostaglandins.[16] To mitigate this and other side effects, various formulations of nicotinic acid have been developed:

FormulationDissolution RateFlushingHepatotoxicity Risk
Immediate-Release (IR) RapidHighLow
Sustained-Release (SR) SlowLowHigh
Extended-Release (ER) IntermediateModerateLow

Table 1: Comparison of Nicotinic Acid Formulations. [12][18]

The pharmacokinetic profiles of these formulations differ significantly, impacting their efficacy and side-effect profiles.[3][19][20] The development of extended-release formulations has been a key strategy to improve patient tolerance and adherence to nicotinic acid therapy.[18]

Modern Clinical Perspectives and Trials

While historically a cornerstone of dyslipidemia management, the role of nicotinic acid has been re-evaluated in the modern era of potent statin therapy. Two large-scale clinical trials, AIM-HIGH and HPS2-THRIVE, investigated the addition of extended-release niacin to statin therapy in patients with well-controlled LDL cholesterol.[21] Both studies failed to demonstrate a significant reduction in cardiovascular events compared to statin monotherapy, leading to a decline in the widespread use of niacin for this indication.[21] However, these trials have been subject to debate regarding their design and patient populations.

Part 4: The Next Generation: Novel Nicotinic Acid Derivatives in Drug Development

The rich pharmacology of the nicotinic acid scaffold continues to inspire the development of novel derivatives with a wide range of potential therapeutic applications beyond lipid management.[22][23][24]

Selective GPR109A Agonists

The discovery of GPR109A has spurred the development of selective agonists that aim to retain the therapeutic benefits of nicotinic acid while minimizing the flushing side effect.[25] Several such compounds have entered clinical development, although with mixed results. For instance, the GPR109A agonists MK-1903 and SCH900271 were shown to reduce free fatty acid levels but did not have the expected effects on plasma lipoproteins in human clinical trials.[25]

Anti-Inflammatory and Analgesic Agents

There is growing interest in the anti-inflammatory properties of nicotinic acid and its derivatives.[26][27][28] Several studies have reported the synthesis of novel nicotinic acid derivatives with potent anti-inflammatory and analgesic activities, often comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. These compounds often exhibit their effects through the inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[26][27][29]

Anticancer and Other Therapeutic Areas

The versatility of the nicotinic acid scaffold has also been explored for the development of agents with other therapeutic activities. For example, some derivatives have been investigated for their potential as antituberculosis agents.[24][30] Additionally, the anti-inflammatory and neuroprotective effects of GPR109A activation have led to investigations into the potential role of niacin and its derivatives in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.[25][31][32][33]

Part 5: Analytical Methodologies for Nicotinic Acid and its Derivatives

The accurate quantification of nicotinic acid and its derivatives in various matrices, including pharmaceutical formulations, food products, and biological samples, is crucial for both research and quality control. A range of analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile technique for the analysis of nicotinic acid and its derivatives.[4][34] Common detection methods include:

    • UV Detection: A robust and widely available method, typically performed at a wavelength of around 261 nm.[17]

    • Fluorescence Detection: Post-column photochemical derivatization can be used to convert nicotinic acid and nicotinamide into highly fluorescent compounds, enabling highly sensitive and selective analysis.[35][36]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the sensitive and specific quantification of nicotinic acid and its metabolites, particularly in complex biological matrices.[17] It allows for the detection of trace amounts and the clear differentiation of various derivatives.[17]

  • Microbiological Assays: Historically, microbiological assays were used for the determination of niacin activity in foods.[4] While still a valid approach, they have largely been superseded by chromatographic methods for routine analysis.

Sample Preparation for Analysis:

The sample preparation protocol is critical for accurate analysis and varies depending on the matrix. For food samples, this often involves acid hydrolysis to release bound forms of niacin.[35][36] For biological samples such as plasma or urine, protein precipitation and solid-phase extraction are common steps to remove interfering substances.[17]

Conclusion

The journey of nicotinic acid from a simple chemical compound to a vital nutrient and a multifaceted therapeutic agent is a testament to the power of scientific discovery and innovation. While its role in cardiovascular disease prevention has evolved, the story of nicotinic acid is far from over. The ongoing exploration of its diverse pharmacological properties and the development of novel derivatives with a wide range of therapeutic applications ensure that this enduring molecule will continue to be a subject of intense research and a source of potential new medicines for years to come.

References

Methodological & Application

Application Note: A Guide to the Synthesis of 2-Chloro-5-methylnicotinic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-chloro-5-methylnicotinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. We address the synthetic challenge posed by the specified starting material, 2-chloro-3-methylpyridine, and present a chemically robust and well-documented protocol utilizing the more strategic precursor, 2-chloro-5-methylpyridine. The core of this synthesis is a Directed ortho-Metalation (DoM) reaction, a powerful method for achieving high regioselectivity in the functionalization of aromatic systems. This note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety procedures for handling pyrophoric reagents, and discusses methods for product validation.

Introduction and Strategic Rationale

This compound is a substituted pyridine derivative whose structural motif is of significant interest in the development of biologically active compounds.[1][2] Its synthesis requires the precise introduction of a carboxylic acid group onto a pre-substituted pyridine ring.

The user-specified transformation of 2-chloro-3-methylpyridine into this compound is not a straightforward conversion. It would necessitate the oxidation of the 3-methyl group and a subsequent, challenging introduction of a methyl group at the 5-position. A more direct and chemically sound approach involves starting from a precursor that already contains the correct substitution pattern, allowing for the targeted introduction of the final functional group.

Therefore, this guide details the synthesis of this compound from the more logical starting material, 2-chloro-5-methylpyridine . This strategy leverages the power of Directed ortho-Metalation (DoM), where the existing chloro-substituent directs a strong base to deprotonate the adjacent C-3 position, creating a nucleophilic site for subsequent carboxylation.[3][4] This approach offers excellent control over regioselectivity, a common challenge in pyridine chemistry.

Part 1: The Synthetic Pathway - Mechanism of Directed ortho-Metalation

Directed ortho-Metalation (DoM) is a cornerstone of modern aromatic chemistry, enabling functionalization at positions that are often inaccessible through classical electrophilic aromatic substitution.[5] The reaction proceeds via the coordination of an organolithium reagent to a Lewis basic "Directing Metalation Group" (DMG), which enhances the acidity of a neighboring ortho-proton, facilitating its abstraction.[4]

In the context of this synthesis, the chloro-substituent at the C-2 position of the pyridine ring serves as the primary DMG. The reaction mechanism unfolds as follows:

  • Complexation: The highly basic organolithium reagent, typically n-butyllithium (n-BuLi), is introduced at low temperatures. The lithium cation coordinates to the Lewis basic chloro group and the pyridine nitrogen atom. This complexation brings the butyl anion into close proximity to the C-3 proton.[3]

  • Deprotonation (Lithiation): The butyl anion abstracts the now-acidified proton from the C-3 position, generating a highly reactive 2-chloro-5-methyl-3-lithiopyridine intermediate. This step is typically performed at -78 °C in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.

  • Electrophilic Quench (Carboxylation): The aryllithium intermediate is a potent nucleophile. It is quenched by the addition of an electrophile, in this case, solid carbon dioxide (dry ice). The aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Protonation: An acidic aqueous workup protonates the lithium carboxylate salt, yielding the final product, this compound, which typically precipitates from the acidic solution.

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Experimental Application & Protocol

This protocol is designed for researchers experienced in handling air- and moisture-sensitive reagents. All operations should be performed in a certified chemical fume hood under an inert atmosphere.

Quantitative Data and Reagents
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)AmountNotes
2-Chloro-5-methylpyridineC₆H₆ClN127.571.020.02.55 gStarting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.061.122.08.8 mL2.5 M solution in hexanes
Tetrahydrofuran (THF)C₄H₈O72.11--50 mLAnhydrous, inhibitor-free
Carbon Dioxide (Dry Ice)CO₂44.01Excess-~20 gCrushed, from a fresh block
Hydrochloric Acid (HCl)HCl36.46--As needed3 M aqueous solution
Deionized WaterH₂O18.02--~100 mLFor workup and washing

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble and flame-dry all glassware under vacuum. p2 Backfill with Argon and maintain inert atmosphere. p1->p2 r1 Charge flask with 2-chloro-5-methylpyridine and anhydrous THF. p2->r1 r2 Cool solution to -78 °C (dry ice/acetone bath). r1->r2 r3 Add n-BuLi solution dropwise over 20 minutes. r2->r3 r4 Stir at -78 °C for 1 hour to ensure complete lithiation. r3->r4 r5 Add crushed dry ice in portions to the reaction mixture. r4->r5 w1 Allow mixture to slowly warm to room temperature. r5->w1 w2 Quench with 20 mL of water. w1->w2 w3 Acidify with 3 M HCl to pH ~2-3 to precipitate the product. w2->w3 w4 Collect solid by vacuum filtration. w3->w4 w5 Wash precipitate with cold water and dry under vacuum. w4->w5

References

Application Note & Protocol: Base-Catalyzed Hydrolysis of Methyl 2-Chloro-5-Methylnicotinoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-Methylnicotinic Acid

This compound is a vital heterocyclic building block in the synthesis of complex organic molecules. Its structural motifs are found in a range of biologically active compounds, making it a valuable intermediate for professionals in pharmaceutical and agrochemical research and development. The controlled hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate, is a fundamental and critical step in the synthetic pathways leading to these advanced target molecules.

This document provides a detailed, field-proven protocol for the efficient saponification of methyl 2-chloro-5-methylnicotinoate. Beyond a simple list of steps, this guide explains the causality behind the experimental design, outlines a self-validating system for reaction monitoring, and provides comprehensive safety and troubleshooting advice to ensure a successful and safe execution.

Scientific Principles: The BAC2 Hydrolysis Mechanism

The hydrolysis of an ester in the presence of a base is commonly referred to as saponification.[1] This reaction proceeds through a well-established Bimolecular Acyl-Carbonyl Nucleophilic Substitution (BAC2) mechanism.[2]

The core principles are:

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻), a strong nucleophile, on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group.

  • Irreversible Acid-Base Reaction: In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and renders the entire process effectively irreversible, driving the reaction to completion.[2]

This robust and high-yielding transformation is preferred over acid-catalyzed hydrolysis, which is an equilibrium process and often requires a large excess of water to achieve complete conversion.[1]

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve 1. Dissolve Ester in Methanol cool 2. Cool to 0-5 °C in Ice Bath dissolve->cool add_base 3. Add aq. NaOH (Keep T < 30 °C) cool->add_base react 4. Stir at RT for 1.5-3h add_base->react evaporate 5. Evaporate Methanol react->evaporate Proceed to Workup redissolve 6. Dilute with Water evaporate->redissolve acidify 7. Acidify to pH 2 with HCl redissolve->acidify filter 8. Filter Precipitate acidify->filter wash 9. Wash with Cold Water filter->wash dry 10. Dry Product wash->dry

References

Application Notes & Protocols: Synthesis of Pranoprofen Utilizing 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Pranoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), using 2-Chloro-5-methylnicotinic acid as a key starting material. Pranoprofen, known chemically as (±)-α-methyl-5H-benzopyrano[2,3-b]pyridine-7-acetic acid, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of the causality behind experimental choices to ensure reproducibility and safety.

Introduction: Pranoprofen and its Synthetic Strategy

Pranoprofen is a propionic acid derivative widely used in ophthalmology to manage ocular inflammation.[3] Its therapeutic action is rooted in the inhibition of prostaglandin biosynthesis.[1][2] The synthesis of such arylpropionic acids has been a subject of extensive study to optimize yield, reduce steps, and improve stereoselectivity.[4]

The synthetic route detailed herein leverages this compound, a critical pyridine-based building block.[5] The general strategy involves a multi-step sequence including a nucleophilic aromatic substitution to form a key ether linkage, followed by an intramolecular cyclization to construct the core tricyclic benzopyranopyridine structure, and finally, the introduction of the propionic acid side chain. This approach provides a reliable pathway to the pranoprofen scaffold.

Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compound C₇H₆ClNO₂171.58Solid66909-30-6
Pranoprofen C₁₅H₁₃NO₃255.27Solid52549-17-4

Data sourced from PubChem and commercial suppliers.[2][5]

Synthetic Pathway Overview

The synthesis of pranoprofen from this compound is a multi-step process. The foundational reaction involves the coupling of the nicotinic acid derivative with a phenolic compound, followed by a crucial cyclization step to form the characteristic tricyclic core of pranoprofen. Subsequent steps then build the final propionic acid moiety.

Visualizing the Synthesis Workflow

The following diagram outlines the high-level workflow from starting material procurement to final product verification.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Synthesis cluster_final Phase 3: Final Product Formation & Purification start Procure & Verify Reagents (this compound, etc.) ester Esterification of Nicotinic Acid (Optional, for solubility) start->ester If needed ether Step 1: Ether Formation (Nucleophilic Substitution) ester->ether cyclize Step 2: Intramolecular Cyclization (e.g., using Polyphosphoric Acid) ether->cyclize sidechain Step 3: Side-Chain Addition & Hydrolysis cyclize->sidechain purify Purification (Crystallization/Chromatography) sidechain->purify analyze Analysis & QC (NMR, MS, HPLC) purify->analyze

Caption: High-level workflow for Pranoprofen synthesis.

Detailed Protocols and Mechanistic Insights

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. This compound may cause skin, eye, and respiratory irritation.[5]

Step 1: Synthesis of 2-(Phenoxy)-5-methylnicotinic acid (Intermediate I)

This step involves a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of the pyridine ring is activated by the electron-withdrawing carboxylic acid group, making it susceptible to displacement by a nucleophile. Phenol, in the presence of a strong base like potassium hydroxide (KOH), forms the phenoxide ion, which acts as the nucleophile.

  • Causality: The use of a strong base is critical to deprotonate the phenol, generating the highly nucleophilic phenoxide anion required to attack the electron-deficient carbon of the C-Cl bond. The reaction is typically heated to overcome the activation energy of the substitution on the aromatic ring.[6]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.1 eq) and potassium hydroxide (KOH) (1.2 eq).

  • Add a suitable high-boiling solvent (e.g., N,N-Dimethylformamide - DMF).

  • Heat the mixture to 80-90 °C until the KOH is fully dissolved and the potassium phenoxide has formed.

  • Add this compound (1.0 eq) portion-wise to the reaction mixture.

  • Increase the temperature to 150-170 °C and maintain reflux for 8-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.[6] This protonates the carboxylate, causing the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield Intermediate I .

Step 2: Cyclization to 6-Methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one (Intermediate II)

This is an intramolecular Friedel-Crafts acylation reaction. A strong acid catalyst, such as polyphosphoric acid (PPA), is used to protonate the carboxylic acid, which then acts as an electrophile and attacks the electron-rich phenyl ring to form the tricyclic ketone.

  • Causality: Polyphosphoric acid (PPA) serves as both the catalyst and the dehydrating agent, facilitating the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution that closes the ring.[7] High temperature is required to drive this cyclization.

Protocol:

  • Place Intermediate I (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of Intermediate I).

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours. The mixture will become a thick, viscous slurry.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture slightly and carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain Intermediate II .

Step 3: Synthesis of Pranoprofen

This final stage can be achieved through various methods, such as the Darzens condensation followed by hydrolysis and decarboxylation, or by converting the ketone to an alcohol, followed by substitution and hydrolysis. A common route involves a Grignard reaction to introduce a two-carbon unit, which is then oxidized. An alternative, outlined in some patents, involves creating a Grignard reagent from a brominated version of the core structure and reacting it with CO₂.[6]

The following is a representative sequence:

  • Reduction: Reduce the ketone of Intermediate II to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Halogenation: Convert the alcohol to a chloride using thionyl chloride (SOCl₂).

  • Nitrile Formation: React the chloride with sodium cyanide (NaCN) to form the corresponding nitrile.

  • Hydrolysis: Hydrolyze the nitrile group under acidic or basic conditions to yield the final carboxylic acid, Pranoprofen.

  • Causality: Each step in this sequence methodically builds the propionic acid side chain. The initial reduction prevents unwanted side reactions, halogenation provides a good leaving group for the subsequent nucleophilic substitution by the cyanide ion, and the final hydrolysis converts the nitrile into the desired carboxyl group.

Reaction Scheme Visualization

The chemical transformation from the key intermediate to the core pranoprofen structure is illustrated below.

Caption: Chemical pathway from starting material to Pranoprofen.

Summary of Reaction Conditions

StepKey ReagentsSolventTemperature (°C)Time (hours)
1. Ether Formation This compound, Phenol, KOHDMF150 - 1708 - 12
2. Cyclization Intermediate I, Polyphosphoric Acid (PPA)None120 - 1404 - 6
3. Side-Chain Varies (e.g., NaBH₄, SOCl₂, NaCN)VariesVariesVaries

Conclusion

The synthesis of pranoprofen via this compound is a robust and well-documented process in patent literature. The key transformations—nucleophilic aromatic substitution and intramolecular Friedel-Crafts acylation—are fundamental reactions in organic synthesis. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively troubleshoot and optimize this synthetic route. Careful execution of the outlined protocols and adherence to safety measures are paramount for the successful and safe synthesis of this important anti-inflammatory agent.

References

Application Notes & Protocols: 2-Chloro-5-methylnicotinic Acid as a Foundational Intermediate for Triazolopyrimidine Sulfonamide Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 2-Chloro-5-methylnicotinic acid and its derivatives as pivotal intermediates in the synthesis of high-potency triazolopyrimidine sulfonamide herbicides. These herbicides, including commercial successes like penoxsulam and florasulam, function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid biosynthesis pathway in plants.[1][2][3] This guide elucidates the synthetic rationale, provides a detailed experimental protocol for the synthesis of penoxsulam, and explains the biochemical mechanism of action, offering researchers and drug development professionals a blend of theoretical insight and practical methodology.

Introduction: The Strategic Importance of this compound

This compound (CAS: 66909-30-6) is a substituted pyridine carboxylic acid that has emerged as a crucial building block in modern agrochemical development.[4] Its chemical architecture is ideally suited for elaboration into complex heterocyclic systems. Specifically, it serves as a precursor for the triazolopyrimidine core, which is the backbone of a major class of herbicides that are highly effective at low application rates and exhibit favorable toxicological profiles due to their specific mode of action.[3][5][6]

The herbicides derived from this intermediate belong to the triazolopyrimidine sulfonamide family.[5][7] These compounds are potent inhibitors of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but not in animals.[3][8][9] This specificity is the cornerstone of their selective herbicidal activity and safety. This guide will focus on the synthesis of penoxsulam, a prominent herbicide used for broad-spectrum weed control in rice, as a representative example of the application of this intermediate.[7]

Synthetic Protocol: From Intermediate to Final Product (Penoxsulam)

The synthesis of triazolopyrimidine sulfonamide herbicides is a multi-step process. However, the final and critical step involves the condensation of two advanced intermediates: a substituted triazolopyrimidine amine and an aryl sulfonyl chloride. The protocol below details this key coupling reaction to yield penoxsulam.

Principle of Synthesis

The core of the synthesis is a nucleophilic substitution reaction where the amine group of the triazolopyrimidine core attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. The reaction is typically conducted in an anhydrous organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a non-nucleophilic or weakly nucleophilic base is critical to prevent side reactions with the sulfonyl chloride.[10]

Experimental Workflow: Penoxsulam Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification A Intermediate A: 2-Amino-5,8-dimethoxy- [1,2,4]triazolo[1,5-c]pyrimidine Condensation Condensation Reaction A->Condensation B Intermediate B: 2-(2,2-Difluoroethoxy)-6- trifluoromethylbenzenesulfonyl chloride B->Condensation Solvent Anhydrous Acetonitrile Solvent->Condensation Base Pyridine (Base & Catalyst) Base->Condensation Temp Temperature: 35-40 °C Temp->Condensation Time Reaction Time: ~7 hours Time->Condensation Acid Acidification: Dilute HCl Filter Filtration Acid->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Product Final Product: Penoxsulam Dry->Product Condensation->Acid Crude Product

Caption: Synthetic workflow for the final condensation step in Penoxsulam production.

Detailed Step-by-Step Protocol

This protocol is adapted from established industrial synthesis methods.[10][11]

Materials and Reagents:

  • Intermediate A: 2-Amino-5,8-dimethoxy[1][8][12]triazolo[1,5-c]pyrimidine

  • Intermediate B: 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride

  • Anhydrous Acetonitrile (CH₃CN)

  • Pyridine (C₅H₅N)

  • Dilute Hydrochloric Acid (HCl, approx. 10%)

  • Deionized Water

Procedure:

  • Vessel Preparation: Ensure a multi-neck reaction flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is thoroughly dried and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants: To the reaction vessel, add Intermediate A (1.0 eq) and Intermediate B (approx. 1.05-1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants, typically to a concentration that allows for efficient stirring.

  • Base Addition: At room temperature, slowly add pyridine (approx. 2.0-3.0 eq) to the stirred mixture. Pyridine acts as both the acid scavenger and a catalyst for the reaction.

  • Reaction Execution: Heat the reaction mixture to approximately 35-40 °C. Monitor the reaction progress using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 7-10 hours.[11]

  • Product Precipitation (Workup): Once the reaction is complete, cool the mixture. Slowly add dilute hydrochloric acid to neutralize the excess pyridine and precipitate the crude penoxsulam product.

  • Isolation: Collect the white crystalline powder via vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) if required.

  • Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight to yield the final penoxsulam product.

Data Summary and Causality
ParameterSpecificationRationale / Field Insight
Reactant Ratio Sulfonyl Chloride : Amine ≈ 1.05-1.1 : 1.0A slight excess of the sulfonyl chloride ensures the complete consumption of the more valuable amine intermediate.
Solvent Anhydrous AcetonitrileProvides good solubility for reactants and is inert under the reaction conditions. The anhydrous nature is critical to prevent hydrolysis of the reactive sulfonyl chloride.
Base PyridineActs as an effective acid scavenger for the HCl produced. Its weakly nucleophilic character minimizes unwanted side reactions with the sulfonyl chloride.
Temperature 35-40 °CThis moderate temperature provides sufficient activation energy to achieve a reasonable reaction rate without promoting significant decomposition or side-product formation.
Reaction Time ~7-10 hoursThis duration is typically sufficient for the reaction to proceed to completion, which must be confirmed by in-process controls (TLC/HPLC).
Expected Yield 85-96%High yields are achievable with precise control over stoichiometry and reaction conditions.[10]

Self-Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques.

  • HPLC: To determine purity (>98% is typical for technical grade).

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

Biochemical Mechanism of Action: ALS Inhibition

The Target: Acetolactate Synthase (ALS)

Acetolactate synthase is the first and rate-limiting enzyme in the biosynthetic pathway for the branched-chain amino acids valine, leucine, and isoleucine.[8] These amino acids are fundamental building blocks for proteins and are essential for cell division and plant growth.[1][9] The ALS enzyme is found in plants and microorganisms but is absent in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[2][3]

Mechanism of Inhibition and Physiological Cascade

Herbicides like penoxsulam are non-competitive inhibitors of the ALS enzyme.[12] They do not bind to the enzyme's active site where the natural substrates (pyruvate) would bind. Instead, they bind to an allosteric site, inducing a conformational change in the enzyme's three-dimensional structure.[12] This change renders the active site non-functional, effectively shutting down the enzyme's catalytic activity.

The inhibition of ALS triggers a cascade of events leading to plant death:

  • Depletion of Amino Acids: The primary effect is the rapid cessation of valine, leucine, and isoleucine synthesis.

  • Inhibition of Growth: Lacking these essential amino acids, the plant cannot synthesize the proteins required for new cell growth. This leads to a rapid halt in the development of meristematic tissues (growing points) in both roots and shoots.[9]

  • Accumulation of Toxic Precursors: The blockage of the pathway can lead to a buildup of toxic levels of the substrate α-ketobutyrate, which can further disrupt cellular processes.

  • Visible Symptoms: Susceptible plants exhibit characteristic symptoms, including stunting, chlorosis (yellowing) of new foliage, and eventual necrosis and death over several days to weeks.[9][12]

Biochemical Pathway Diagram

G cluster_products Branched-Chain Amino Acids Pyruvate1 2x Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate + 2-Oxobutanoate Pyruvate2->ALS Valine Valine ALS->Valine Multiple Steps Leucine Leucine ALS->Leucine Multiple Steps Isoleucine Isoleucine ALS->Isoleucine Multiple Steps Herbicide Penoxsulam (Triazolopyrimidine Sulfonamide) Herbicide->ALS Inhibits Protein Protein Synthesis & Cell Division Valine->Protein Leucine->Protein Isoleucine->Protein

Caption: Inhibition of the branched-chain amino acid pathway by Penoxsulam.

Conclusion

This compound is a high-value intermediate whose structural features are expertly exploited in the synthesis of the triazolopyrimidine sulfonamide class of herbicides. The conversion to products like penoxsulam via robust and high-yielding condensation reactions provides potent agrochemical solutions for global food production. The efficacy of these herbicides is rooted in their specific and potent inhibition of the ALS enzyme, a mechanism that affords excellent weed control with a high degree of safety for non-target organisms. The protocols and insights provided herein serve as a foundational guide for researchers engaged in the synthesis, development, and study of this important class of agricultural chemicals.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloronicotinic acid is a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the strategic placement of a carboxylic acid and a reactive chlorine atom on an electron-deficient pyridine ring, making it an ideal substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the SNAr reactions of 2-chloronicotinic acid and its derivatives. We move beyond simple procedural lists to explain the fundamental mechanistic principles that govern these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for the synthesis of key derivatives using various nucleophiles (amines, alcohols, thiols) are presented, supported by troubleshooting guides and data tables to ensure reliable and reproducible outcomes in the laboratory.

The Mechanistic Cornerstone: Understanding SNAr on the Pyridine Ring

The reactivity of 2-chloronicotinic acid is fundamentally dictated by the electronic nature of the pyridine ring. Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the presence of the highly electronegative nitrogen atom.[4][5] This electron deficiency, or electrophilicity, makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).

1.1. The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[6][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (the C-2 position). This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Elimination & Aromatization: The aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the final substituted product.[7]

1.2. Causality of Regioselectivity: Why the 2-Position is Privileged

Nucleophilic attack on substituted pyridines is highly regioselective, strongly favoring the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[4][8][10] In the case of 2-chloronicotinic acid, the reaction occurs at C-2. The reason for this selectivity lies in the stability of the Meisenheimer intermediate. When attack occurs at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[8][10] This provides significant stabilization that is not possible if the attack were to occur at the C-3 (meta) position.[8] The presence of the electron-withdrawing carboxylic acid group at the C-3 position further activates the C-2 position towards nucleophilic attack.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Strategic Considerations for Successful Substitution

To Protect or Not to Protect? The Role of the Carboxylic Acid

A critical consideration in designing reactions with 2-chloronicotinic acid is the presence of the acidic carboxylic acid group. While this group activates the ring, it can also interfere with the reaction, especially when using basic nucleophiles or reagents.

The Common Strategy: Esterification For many applications, a robust three-step sequence is employed:[2][11]

  • Esterification: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). This protects the acidic proton, prevents the formation of unreactive carboxylate salts, and often improves the substrate's solubility in common organic solvents.

  • Nucleophilic Substitution: The SNAr reaction is performed on the ester derivative.

  • Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

This approach, while adding steps, significantly enhances the reliability and scope of the substitution reaction.

Reaction Parameters: The Key to Optimization
  • Nucleophiles: A wide array of nucleophiles can be employed. Nitrogen nucleophiles (primary/secondary aliphatic and aromatic amines) are most common, leading to valuable 2-aminonicotinic acid derivatives.[11][12][13] Oxygen (alcohols, phenols) and sulfur (thiols) nucleophiles are also effective.

  • Base: The reaction generates HCl, which must be neutralized. Inorganic bases like K₂CO₃ or organic, non-nucleophilic bases like diisopropylethylamine (DIPEA) are frequently used.[11][14]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are common choices as they can solvate the intermediate complex. However, greener solvents like water have also been used successfully, particularly with microwave heating.[11][14]

  • Temperature & Technology: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. Microwave irradiation has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[14]

Detailed Experimental Protocols

Protocol 1: A Validated Three-Step Synthesis of 2-Morpholinonicotinic Acid

This protocol details the robust esterification-substitution-hydrolysis sequence, a workhorse method for synthesizing a variety of derivatives.[2][11]

Three_Step_Workflow Figure 2: Three-Step Synthesis Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate1 Methyl 2-chloronicotinate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Morpholine, Base) Intermediate1->Step2 Intermediate2 Methyl 2-morpholinonicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (e.g., aq. HCl or NaOH) Intermediate2->Step3 End 2-Morpholinonicotinic Acid Step3->End

Caption: Workflow for the three-step synthesis of 2-substituted nicotinic acids.

Step 1: Esterification to Methyl 2-chloronicotinate

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents: Suspend 2-chloronicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise. Caution: Exothermic reaction, releases HCl gas.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Morpholine

  • Setup: In a sealed tube or round-bottom flask, dissolve methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as DMF or acetonitrile (5 mL per gram).

  • Reagents: Add morpholine (1.5-2.0 eq) and a base such as K₂CO₃ (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to 2-Morpholinonicotinic Acid

  • Setup: Dissolve the purified methyl 2-morpholinonicotinate (1.0 eq) from the previous step in a mixture of THF and water.

  • Reagents: Add an excess of lithium hydroxide (LiOH, 2-3 eq).

  • Reaction: Stir the mixture at room temperature until the ester is fully consumed as monitored by TLC (typically 1-3 hours).

  • Work-up: Concentrate the mixture to remove the THF. Dilute with water and acidify the aqueous solution to pH ~4-5 with 1M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 2-morpholinonicotinic acid.

Protocol 2: Microwave-Assisted Amination with Primary Amines

This protocol leverages microwave technology for a rapid and efficient synthesis of 2-aminonicotinic acid derivatives, often in environmentally friendly solvents.[14]

  • Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq, e.g., 1 mmol, 157.5 mg).

  • Reagents: Add the desired primary amine (e.g., methylamine, 40% aq. solution, 7 eq), water (3 mL), and diisopropylethylamine (DIPEA, 3 eq).

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 140-200 °C for 1.5-2 hours. Caution: Reactions are under high pressure.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH 3-4.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield the desired 2-(alkylamino)nicotinic acid.

NucleophileConditionsYield (%)Reference
Methylamine (40% aq.)140 °C, 1.5 h, H₂O~90%[14]
Aniline200 °C, 2 h, H₂O, DIPEA~85%[14]
Benzylamine200 °C, 2 h, H₂O, DIPEA~92%[14]
MorpholineK₂CO₃, H₂O, MW, 150 °CHigh[11]

Table 1: Summary of representative microwave-assisted amination reactions.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges. A systematic approach to troubleshooting is essential for success.

Troubleshooting Figure 3: Troubleshooting Low Reaction Yield Start Low or No Yield Observed Q1 Is starting material consumed? (Check by TLC/LC-MS) Start->Q1 A1_No Reaction not proceeding Q1->A1_No No A1_Yes Starting material consumed, but no desired product Q1->A1_Yes Yes Q2 Are reaction conditions a) Temperature high enough? b) Time long enough? A1_No->Q2 Q4 Was a base used to scavenge HCl? A1_No->Q4 A2_Sol Increase temperature and/or reaction time. Consider switching to microwave heating. Q2->A2_Sol Q3 Possible decomposition or side reactions. Is the nucleophile also a strong base? A1_Yes->Q3 A3_Sol Use a less basic nucleophile or milder conditions. Protect acidic protons if necessary. Q3->A3_Sol Q4->Q2 Yes A4_Sol Ensure >2 eq. of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is present. Q4->A4_Sol No

References

Application Notes & Protocols: Esterification of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-methylnicotinic Acid Esters

This compound is a vital heterocyclic building block in modern drug discovery and development. Its derivatives, particularly the corresponding esters, serve as crucial intermediates in the synthesis of a wide range of pharmacologically active molecules, including anti-inflammatory agents, cardiovascular drugs, and agrochemicals.[1][2] The ester functional group provides a versatile handle for subsequent chemical transformations, such as amidation or reduction, while also modulating the physicochemical properties of the parent molecule.

This guide provides a comprehensive overview of the synthesis of this compound esters via the classic Fischer-Speier esterification. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven laboratory protocol, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and chemical synthesis.

Theoretical Background: The Fischer-Speier Esterification Mechanism

The conversion of a carboxylic acid to an ester using an alcohol in the presence of a strong acid catalyst is known as the Fischer-Speier esterification.[3] This reaction is a cornerstone of organic synthesis due to its cost-effectiveness and scalability.[4] The entire process is governed by equilibrium, and all steps are reversible.[5][6][7]

The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the nicotinic acid derivative. This step significantly increases the electrophilicity of the carbonyl carbon.[4][8]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9]

To drive the reaction towards the product side and achieve high yields, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol reactant or by actively removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5][7][9]

Fischer_Esterification cluster_0 Mechanism Steps Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl (Acid Catalyst H+) Start->Protonation H+ Attack 2. Nucleophilic Attack (by Alcohol) Protonation->Attack +ROH Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer 3. Proton Transfer Intermediate->Proton_Transfer Elimination 4. Elimination of H2O Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation -H2O End Ester + Water Deprotonation->End -H+ (Catalyst Regenerated)

Caption: The Fischer-Speier Esterification Mechanism.

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-methylnicotinate

This protocol details a standard lab-scale procedure for the synthesis of ethyl 2-chloro-5-methylnicotinate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Ethanol (Absolute)Anhydrous, ≥99.5%CommercialUsed as reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 98%CommercialCatalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Equipment
EquipmentSpecificationNotes
Round-bottom flask250 mLReaction vessel.
Reflux condenserStandard taperTo prevent solvent loss.
Magnetic stirrer/hotplate-For heating and agitation.
Separatory funnel500 mLFor liquid-liquid extraction.
Rotary evaporator-For solvent removal.
Glassware for chromatography-Column, flasks, etc.
Thin-Layer Chromatography (TLC) platesSilica gel coatedFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 58.3 mmol).

    • Add absolute ethanol (100 mL). The acid may not fully dissolve at this stage.

    • Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (3.0 mL, ~5.4 g, 55 mmol) dropwise. Caution: This addition is exothermic.

    • Remove the ice bath and attach a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution to approximately 20-30 mL using a rotary evaporator.

    • Pour the concentrated mixture slowly into a beaker containing ice-cold water (150 mL).

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[10]

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to isolate the pure ethyl 2-chloro-5-methylnicotinate.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Workflow Setup 1. Reaction Setup - Add reagents to flask - Add H2SO4 catalyst (ice bath) Reflux 2. Reflux - Heat to 80-85°C for 4-6h - Monitor by TLC Setup->Reflux Cooldown 3. Cool to RT Reflux->Cooldown Concentrate 4. Concentrate (Rotary Evaporator) Cooldown->Concentrate Neutralize 5. Neutralize - Quench in H2O - Add NaHCO3 solution Concentrate->Neutralize Extract 6. Extraction - Use Ethyl Acetate - Wash with Brine Neutralize->Extract Dry 7. Dry Organic Layer (Anhydrous MgSO4) Extract->Dry Purify 8. Purify - Concentrate crude product - Flash Chromatography Dry->Purify Product Final Product Ethyl 2-chloro-5-methylnicotinate Purify->Product

References

Comprehensive Analytical Strategies for Purity Assessment of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methodologies for determining the identity, assay, and purity of 2-Chloro-5-methylnicotinic acid (C7H6ClNO2, MW: 171.58 g/mol ), a key intermediate in pharmaceutical synthesis.[1][2][3] Ensuring the purity of such starting materials is a regulatory expectation and is critical for the safety and efficacy of the final drug product. This guide outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Acid-Base Titration, and spectroscopic techniques. The methodologies are designed to be robust and are grounded in principles outlined by international regulatory bodies, ensuring data integrity and reliability.

Introduction: The Imperative for Purity Analysis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The purity profile of this starting material directly influences the quality of the final API, affecting not only the yield of the synthetic process but also the impurity profile of the drug substance. Process-related impurities or degradation products can carry their own pharmacological or toxicological risks. Therefore, a robust analytical control strategy is essential for batch release and to ensure consistency in the manufacturing process.

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the comprehensive analysis of this compound. All methods are presented with an emphasis on the rationale behind procedural choices, aligning with the principles of Analytical Quality by Design (AQbD) and method validation standards such as ICH Q2(R1).[4][5][6]

Understanding the Impurity Profile

A successful purity method is capable of separating the main component from all potential impurities. These can originate from the synthetic route, subsequent degradation, or storage. Common synthetic pathways for nicotinic acid derivatives may introduce specific impurities.[7][8]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as 5-methylnicotinic acid or methyl 2-chloro-5-methylnicotinoate.[7][9]

  • Isomeric Impurities: Positional isomers formed during the chlorination or other synthetic steps.

  • Related Substances: By-products from incomplete reactions or side reactions.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps.

Overall Analytical Workflow

A multi-tiered approach is recommended to build a complete purity profile. The workflow ensures that identity, strength, and purity are all adequately assessed.

Purity_Workflow start_node Sample Receipt & Visual Inspection id_node Identity Confirmation (FTIR, NMR) start_node->id_node assay_node Assay & Organic Impurities (Primary Method: RP-HPLC) start_node->assay_node volatile_node Residual Solvents & Volatile Impurities (HS-GC) start_node->volatile_node review_node Data Review & Integration id_node->review_node assay_node->review_node volatile_node->review_node titration_node Assay Confirmation (Titrimetry) titration_node->review_node end_node Final Purity Calculation & Certificate of Analysis review_node->end_node

Caption: A comprehensive workflow for purity validation.

Primary Purity & Assay Method: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone method for determining the assay (potency) and profiling organic impurities. Its high resolving power allows for the separation of structurally similar compounds. The method described below is a robust starting point for validation.

Principle of the Method

The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. This compound and its impurities are separated based on their differential partitioning between these two phases. The acidic mobile phase ensures that the carboxylic acid moiety is protonated, leading to better retention and improved peak shape.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance (5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Calibrated).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard reverse-phase column offering good resolution for this class of compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier to suppress ionization of the analyte's carboxylic acid group, ensuring sharp peaks.[10]
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 0-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B A gradient elution ensures that both early and late-eluting impurities are effectively separated and quantified.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[11]
Detection 275 nm Wavelength selected based on the UV absorbance maximum of the pyridine ring system.
Injection Vol. 10 µL

| Run Time | 30 minutes | |

Reagent & Sample Preparation:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Sonicate if necessary to ensure complete dissolution.

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability criteria are met, as per ICH guidelines.[5]

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Calculation:

  • Assay (% w/w): % Assay = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

  • Impurities (%): Use area normalization, assuming all impurities have the same response factor as the main peak. % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

Volatile Impurities & Residual Solvents: Headspace GC

Gas Chromatography (GC) is the preferred technique for analyzing volatile compounds such as residual solvents from the manufacturing process.[12][13] A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API.

Principle of the Method

The sample is dissolved in a high-boiling point solvent and heated in a sealed vial. The volatile compounds partition into the gas phase (headspace) above the liquid. A portion of this gas is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase.

Experimental Protocol: Headspace GC-FID

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Capillary Column suitable for solvent analysis (e.g., DB-624 or equivalent).

GC Conditions:

Parameter Recommended Condition
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen, 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial 20 mL
Vial Temp. 80 °C
Loop Temp. 90 °C
Transfer Line 100 °C

| Vial Eq. Time | 15 minutes |

Sample Preparation:

  • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of Dimethyl Sulfoxide (DMSO).

  • Seal the vial immediately and vortex to dissolve.

  • Analyze alongside a standard containing known amounts of expected solvents.

Confirmatory Assay: Acid-Base Titration

A titrimetric method provides an orthogonal (different principle) confirmation of the assay value obtained by HPLC. For a carboxylic acid like this compound, a non-aqueous titration is suitable.

Experimental Protocol: Non-Aqueous Titration

Reagents:

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in isopropanol.

  • Solvent: Acetone or Dimethylformamide (DMF), analytical grade.

  • Electrode: Calibrated pH electrode suitable for non-aqueous media.

  • System: Potentiometric autotitrator.

Procedure:

  • Accurately weigh approximately 150 mg of the sample into a beaker.

  • Dissolve in 50 mL of acetone.

  • Immerse the electrode and a stirrer into the solution.

  • Titrate with 0.1 N TBAH, recording the volume of titrant added versus the measured potential (mV).

  • Determine the endpoint from the inflection point of the titration curve.

Calculation: % Assay = (V * N * MW * 100) / (W * 1000)

  • V = Volume of titrant at endpoint (mL)

  • N = Normality of titrant (mol/L)

  • MW = Molecular Weight of analyte (171.58 g/mol )

  • W = Weight of sample (g)

Identity Confirmation: Spectroscopic Methods

Spectroscopic analysis confirms that the material is chemically what it purports to be. These tests are typically performed by comparing the spectrum of the sample to that of a qualified reference standard.

  • Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint." Key functional groups to observe include C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, C-Cl stretch, and aromatic C=C and C-N vibrations.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure by showing the number, environment, and connectivity of protons. The spectrum should be consistent with the structure of this compound.

  • UV-Vis Spectroscopy: The UV spectrum in a suitable solvent (e.g., methanol) should show an absorbance maximum (λmax) consistent with the reference standard, confirming the presence of the chromophore.

Method Validation Principles

Any method used for purity analysis must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Summary of Methods

MethodPurposePrincipleStrengthsLimitations
RP-HPLC Primary Assay & Impurity ProfilingDifferential partitioningHigh resolution, sensitive, quantitativeRequires reference standards for identified impurities
HS-GC Residual SolventsVolatility and partitioningHighly sensitive for volatile compoundsNot suitable for non-volatile impurities
Titration Confirmatory AssayAcid-Base NeutralizationHigh precision, low cost, absolute methodNon-specific, titrates all acidic components
FTIR/NMR Identity ConfirmationMolecular vibration/Nuclear spinProvides structural confirmationNot typically quantitative without specific setup (qNMR)

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-methylnicotinic Acid

This compound is a pivotal building block in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals. Its structural features, a chlorinated pyridine ring with a carboxylic acid and a methyl group, make it a versatile intermediate for introducing the 3-pyridyl moiety into more complex molecules. The demand for high-purity this compound necessitates robust and scalable synthetic routes that are both economically viable and environmentally responsible. This guide provides a detailed overview of a field-proven, two-step industrial synthesis, offering in-depth protocols and expert insights into process optimization and safety.

Executive Summary: A Two-Step Synthesis Strategy

The large-scale synthesis of this compound is most effectively achieved through a two-step process that begins with the readily available starting material, 3-methylpyridine (3-picoline). This strategy is outlined as follows:

  • Step 1: Chlorination of 3-Methylpyridine to 2-Chloro-5-methylpyridine. This initial step involves the formation of 3-methylpyridine N-oxide, followed by regioselective chlorination using phosphorus oxychloride (POCl₃) to yield the key intermediate, 2-chloro-5-methylpyridine.

  • Step 2: Aerobic Oxidation of 2-Chloro-5-methylpyridine. The methyl group of 2-chloro-5-methylpyridine is then selectively oxidized to a carboxylic acid using a modern and efficient catalytic system involving N-hydroxyphthalimide (NHPI) and a cobalt salt under an oxygen atmosphere.

This approach is favored for its scalability, use of readily available reagents, and high overall yield of the final product.

PART 1: Detailed Synthesis Protocols

Step 1: Large-Scale Synthesis of 2-Chloro-5-methylpyridine

The synthesis of the key intermediate, 2-chloro-5-methylpyridine, is a critical first step. While direct chlorination of 3-methylpyridine is possible, the N-oxide route offers greater selectivity and is a widely adopted industrial method.[1][2]

Reaction Scheme:

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine via N-Oxide Intermediate

This protocol is designed for a large-scale reaction and should be conducted in an appropriately equipped chemical manufacturing facility.

Materials and Reagents:

ReagentQuantity (kg)Molar Equiv.Purity
3-Methylpyridine (3-Picoline)1001.0>99%
Hydrogen Peroxide (35% aq.)1101.135%
Acetic Acid200-Glacial
Phosphorus Oxychloride (POCl₃)1801.1>99%
Dichloromethane (DCM)500-Technical Grade
Sodium Hydroxide (50% aq.)As needed-50%

Procedure:

  • N-Oxide Formation:

    • Charge a 1000 L glass-lined reactor with 3-methylpyridine (100 kg) and acetic acid (200 kg).

    • Begin agitation and slowly add 35% hydrogen peroxide (110 kg) over 2-3 hours, maintaining the internal temperature below 70°C.

    • After the addition is complete, heat the mixture to 80-85°C and maintain for 5-7 hours, monitoring the reaction progress by HPLC until the 3-methylpyridine is consumed.

    • Cool the reaction mixture to 40-50°C and distill off the acetic acid and water under reduced pressure.

  • Chlorination:

    • To the crude 3-methylpyridine N-oxide residue, add dichloromethane (DCM, 500 L) and cool the mixture to 0-5°C.[1]

    • Slowly add phosphorus oxychloride (POCl₃, 180 kg) over 3-4 hours, ensuring the temperature does not exceed 10°C.[1]

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS until the N-oxide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C and carefully quench by the slow addition of water (200 L), keeping the temperature below 20°C.

    • Separate the organic layer.

    • Wash the organic layer with a 10% sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

    • Carefully neutralize the acidic aqueous layer with 50% sodium hydroxide solution before disposal.

    • Distill off the dichloromethane under atmospheric pressure.

    • The crude 2-chloro-5-methylpyridine is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 75-85%

Expertise & Experience: The regioselectivity of the chlorination is directed by the N-oxide functionality. The use of a hindered amine base can sometimes improve the ratio of the desired 2-chloro-5-methylpyridine isomer.[1] Careful temperature control during the POCl₃ addition and quench is critical to prevent runaway reactions.

Step 2: Aerobic Oxidation of 2-Chloro-5-methylpyridine to this compound

This step utilizes a modern catalytic system for the selective oxidation of the methyl group, which is more environmentally friendly than traditional methods using strong oxidants like potassium permanganate.[3][4]

Reaction Scheme:

Protocol 2: Catalytic Aerobic Oxidation

This protocol is designed for a large-scale reaction in a pressure-rated reactor.

Materials and Reagents:

ReagentQuantity (kg)Molar Equiv.Purity
2-Chloro-5-methylpyridine1001.0>98%
Cobalt(II) Acetate Tetrahydrate2.00.01>98%
N-Hydroxyphthalimide (NHPI)5.00.04>98%
Acetic Acid400-Glacial
Oxygen (O₂)As needed-High Purity

Procedure:

  • Reaction Setup:

    • Charge a 1000 L pressure reactor with 2-chloro-5-methylpyridine (100 kg), cobalt(II) acetate tetrahydrate (2.0 kg), N-hydroxyphthalimide (5.0 kg), and glacial acetic acid (400 L).

    • Seal the reactor and begin agitation.

    • Pressurize the reactor with oxygen to 0.5-1.0 MPa.

  • Oxidation:

    • Heat the reaction mixture to 100-120°C.[4]

    • Maintain the reaction at this temperature and pressure for 6-10 hours. The reaction is exothermic, so careful temperature monitoring and control are essential.

    • Monitor the reaction progress by HPLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess oxygen.

    • Transfer the reaction mixture to a crystallization vessel.

    • Cool the mixture to 0-5°C to precipitate the product.

    • Filter the solid product and wash with cold acetic acid, followed by a cold water wash to remove residual acetic acid and catalyst.

    • Dry the product under vacuum at 60-70°C to a constant weight.

Expected Yield: 85-95%

Expertise & Experience: The combination of a cobalt salt and NHPI forms a potent catalytic system for the aerobic oxidation of benzylic C-H bonds.[5] The reaction is typically robust and high-yielding. The purity of the final product is generally high after crystallization, but a recrystallization from a suitable solvent like ethanol or a water/ethanol mixture can be performed if necessary.

PART 2: Scientific Integrity and Logic

Causality Behind Experimental Choices
  • Choice of Synthetic Route: The chosen two-step route from 3-methylpyridine is advantageous for large-scale production due to the low cost and high availability of the starting material. The N-oxide mediated chlorination provides good regioselectivity, minimizing the formation of unwanted isomers.[1] The subsequent aerobic oxidation is a greener alternative to traditional stoichiometric oxidants, reducing waste generation.[3][4]

  • Reagent Selection:

    • POCl₃: Phosphorus oxychloride is a standard and effective reagent for the chlorination of pyridine N-oxides.[1]

    • Co(OAc)₂/NHPI: This catalytic system is highly efficient for the selective oxidation of methyl groups on aromatic rings. It operates under relatively mild conditions and utilizes molecular oxygen as the ultimate oxidant, making it an attractive choice for industrial applications.[5]

  • Process Parameters: The specified temperature ranges, reaction times, and pressures are optimized to ensure high conversion rates while minimizing side reactions and ensuring operational safety. For instance, the low-temperature addition of POCl₃ controls the exothermicity of the reaction.[1]

Trustworthiness: A Self-Validating System

The protocols provided include in-process monitoring steps (HPLC and GC-MS) to ensure reaction completion and product quality at each stage. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Specifications for this compound:

TestSpecification
AppearanceWhite to off-white solid
Purity (HPLC)>99.0%
Melting Point180-183°C
Loss on Drying<0.5%

PART 3: Visualization and Formatting

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-Chloro-5-methylpyridine cluster_1 Step 2: Synthesis of this compound A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B H₂O₂ / Acetic Acid C 2-Chloro-5-methylpyridine B->C POCl₃ / DCM D 2-Chloro-5-methylpyridine E This compound D->E O₂ / Co(OAc)₂ / NHPI

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism: Aerobic Oxidation

G A Co(II) + O₂ B Co(III) A->B Initiation D Phthalimide-N-oxyl (PINO) radical B->D + NHPI, - H⁺ C NHPI F Benzylic Radical (R-CH₂•) D->F + R-CH₃, - NHPI E 2-Chloro-5-methylpyridine (R-CH₃) G Peroxy Radical (R-CH₂OO•) F->G + O₂ H Hydroperoxide (R-CH₂OOH) G->H + R-CH₃, - R-CH₂• I Aldehyde (R-CHO) H->I → ... J Carboxylic Acid (R-COOH) I->J → ...

Caption: Simplified radical mechanism for the aerobic oxidation.

Safety and Waste Management

Safety Precautions:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a closed system and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator. Emergency showers and eyewash stations must be readily accessible.

  • Cobalt Catalysts: Cobalt compounds are potential carcinogens. Avoid inhalation of dust and skin contact.

  • Pressurized Reactions: The oxidation step is performed under pressure. Ensure the reactor is properly rated and equipped with safety relief valves.

Waste Management:

  • Chlorinated Organic Waste: Collect all chlorinated organic waste streams for incineration at a licensed facility. Do not discharge to sewer systems.[6]

  • Acidic Waste: Neutralize acidic waste streams with a suitable base (e.g., sodium hydroxide, calcium carbonate) before disposal, in accordance with local regulations.

  • Catalyst Waste: The cobalt catalyst can be recovered and recycled, or disposed of as hazardous waste according to environmental regulations.

References

The Strategic Application of 2-Chloro-5-methylnicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-methylnicotinic acid has emerged as a cornerstone scaffold, prized for its inherent reactivity and versatile synthetic handles. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals engaged in the intricate process of drug development.

The significance of this molecule lies in its dual reactivity: the carboxylic acid group provides a ready site for amide bond formation, a ubiquitous linkage in pharmaceuticals, while the chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This dual functionality makes it a pivotal intermediate in the synthesis of complex molecules with a wide range of biological activities.

Core Applications in the Synthesis of Key Pharmaceutical Agents

This compound and its close analogs are instrumental in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structural framework is a key component in drugs targeting a spectrum of diseases, from viral infections to inflammatory conditions.

One of the most notable applications of a closely related precursor, 2-chloronicotinic acid, is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] The synthesis of Nevirapine showcases the strategic utility of the 2-chloro-pyridine scaffold in constructing complex heterocyclic systems. While the commercial synthesis of Nevirapine has evolved, early and pivotal routes relied on the reactivity of 2-chloronicotinoyl chloride, derived from 2-chloronicotinic acid, in a key coupling reaction with 2-chloro-3-amino-4-picoline.[3][4] This reaction underscores the importance of the 2-chloro-nicotinic acid moiety as a robust building block in the assembly of potent antiviral agents.

Beyond its role in antiviral drug synthesis, derivatives of chloronicotinic acid are being investigated for a range of other therapeutic applications, including their potential as antimicrobial and anti-inflammatory agents.[5] The ability to readily modify the pyridine ring through nucleophilic substitution of the chlorine atom allows for the generation of extensive compound libraries for screening and lead optimization.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: General Amide Bond Formation via Acyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride, followed by reaction with an amine to form an amide. This is a fundamental transformation for this building block.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (typically 40-60°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 1-3 hours).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloro-5-methylnicotinoyl chloride can be used directly in the next step.

  • Amide Coupling (Schotten-Baumann conditions):

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide.

Causality Behind Experimental Choices:

  • The use of thionyl chloride is a common and effective method for converting carboxylic acids to highly reactive acyl chlorides.[6]

  • The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

  • The Schotten-Baumann conditions, involving the use of a base to neutralize the HCl generated during the reaction, drive the equilibrium towards product formation.[6]

  • Performing the addition at 0°C helps to control the exothermicity of the reaction and minimize side product formation.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The chloro-substituent on the pyridine ring can be replaced using palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon bonds. This protocol provides a general procedure for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound or its corresponding ester (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

    • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

CompoundSynthetic MethodKey ReagentsYield (%)Purity (%)Reference
This compoundHydrolysis of methyl 2-chloro-5-methylnicotinoateMethyl 2-chloro-5-methylnicotinoate, NaOH, HCl>90>98[7]
N-benzyl-2-chloro-5-methylnicotinamideAmide coupling via acyl chlorideThis compound, SOCl₂, Benzylamine, TEA85-95>98General Protocol
2-(4-methoxyphenyl)-5-methylnicotinic acidSuzuki CouplingThis compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃70-85>97General Protocol

Visualizing Synthetic Pathways

The following diagram illustrates a general synthetic workflow utilizing this compound as a key building block.

G A This compound B Amide Coupling (e.g., with R-NH2) A->B 1) SOCl2 2) R-NH2, Base C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C Pd Catalyst, Base, Coupling Partner D Diverse Amide Derivatives B->D E Functionalized Pyridine Derivatives C->E G cluster_0 HIV Replication Cycle HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Reverse Transcription dsDNA Viral dsDNA RT->dsDNA Integration Integration into Host Genome dsDNA->Integration Nevirapine Nevirapine Nevirapine->RT Allosteric Inhibition

References

Application Note & Protocol: A Validated Approach to the Synthesis of 2-Morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-morpholinonicotinic acid, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol details a high-yield, three-step synthetic route starting from the commercially available 2-chloronicotinic acid. The methodology is built upon a foundational sequence of esterification, followed by a robust nucleophilic aromatic substitution (SNAr) with morpholine, and concluding with hydrolysis to yield the final product.[1][2][4] We delve into the causality behind the procedural choices, offering insights into reaction optimization and safety. This guide is designed for researchers, chemists, and drug development professionals, providing a self-validating protocol complete with characterization benchmarks, safety guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.

Scientific Principles & Reaction Mechanism

The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid is a classic example of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring, being inherently electron-deficient, coupled with the electron-withdrawing effect of the carboxylic acid group (or its ester derivative) at the 3-position, sufficiently activates the ring for substitution.[5] The chlorine atom at the 2-position becomes a viable leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[5][6]

  • Elimination of Leaving Group: The aromaticity is restored as the chloride ion (a good leaving group) is eliminated, resulting in the formation of the substituted product.

While direct substitution on the free acid is possible, a more efficient and higher-yielding approach involves a preliminary esterification of the carboxylic acid.[1][4] This strategy prevents potential side reactions where morpholine could act as a base to deprotonate the carboxylic acid, forming a salt and reducing the nucleophilicity of the morpholine.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants Methyl 2-chloronicotinate + Morpholine TransitionState Transition State Reactants->TransitionState Addition Meisenheimer Meisenheimer Complex (Intermediate) TransitionState->Meisenheimer Product Methyl 2-morpholinonicotinate Meisenheimer->Product Restoration of Aromaticity Meisenheimer->Product LeavingGroup Chloride Ion (Leaving Group) caption Fig. 1: SₙAr Mechanism Pathway.

Fig. 1: SₙAr Mechanism Pathway.

Safety & Handling

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloronicotinic Acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Avoid breathing dust and ensure thorough washing after handling.[7][9]

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care, ensuring no contact with skin or eyes.

  • Oxalyl Chloride ((COCl)₂): Highly toxic and corrosive. Reacts violently with water. Must be handled with extreme caution under anhydrous conditions.

  • Solvents (DCM, Methanol, DMF): Volatile and flammable. Avoid inhalation of vapors.

Refer to the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][10]

Validated Experimental Protocol

This protocol is optimized for a high total yield of approximately 93% over three steps.[2][4]

Materials & Equipment
  • Reagents: 2-chloronicotinic acid (≥98%), Oxalyl chloride, Anhydrous Dichloromethane (DCM), Anhydrous Methanol (MeOH), N,N-Dimethylformamide (DMF, catalytic), Triethylamine, Morpholine, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, rotary evaporator, Buchner funnel, standard laboratory glassware, pH meter or pH paper, Thin Layer Chromatography (TLC) plates (silica gel GF254).

Step 1: Esterification of 2-Chloronicotinic Acid

This step converts the carboxylic acid to a methyl ester to prevent side reactions during the subsequent substitution.

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-chloronicotinic acid (5.0 g, 31.7 mmol) and anhydrous DCM (50 mL). Add a catalytic amount of DMF (2-3 drops).

  • Acyl Chloride Formation: Cool the mixture in an ice bath. Slowly add oxalyl chloride (3.94 g, 31.26 mmol) dropwise. Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Ester Formation: In a separate flask, prepare a solution of anhydrous methanol (50 mL) and triethylamine. Cool this solution in an ice bath. Slowly add the acyl chloride mixture from the previous step to the methanol solution.

  • Reaction Completion: Allow the mixture to warm to 40°C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 2-chloronicotinate . The product is typically a light yellow solid and can be used in the next step without further purification.[4]

Step 2: Nucleophilic Aromatic Substitution

This is the core step where the morpholine displaces the chloride on the pyridine ring.

  • Reaction Setup: In a suitable flask, dissolve the Methyl 2-chloronicotinate from the previous step in an appropriate solvent like N,N-dimethylacetamide (50 mL).[1] Add morpholine (5.59 g, 64 mmol).

  • Heating: Heat the reaction mixture to 100°C and stir for approximately 40-60 minutes.[1] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 100 mL).[1]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-morpholinonicotinate .

Step 3: Hydrolysis to 2-Morpholinonicotinic Acid

The final step is to convert the methyl ester back to the carboxylic acid.

  • Reaction Setup: Dissolve the crude Methyl 2-morpholinonicotinate in a mixture of water and a co-solvent like methanol.

  • Hydrolysis: Add a solution of aqueous HCl. Heat the mixture to 100°C and reflux until the hydrolysis is complete (monitored by TLC).[1][4]

  • Isolation & Purification: Cool the reaction mixture. The product, 2-morpholinonicotinic acid, may precipitate. Adjust the pH of the solution to its isoelectric point to maximize precipitation. Collect the solid product by filtration.

  • Drying: Wash the solid with cold water and dry under vacuum to obtain the final product, 2-morpholinonicotinic acid .

Data Presentation & Characterization

Reagent Summary Table
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
2-Chloronicotinic Acid157.555.0 g31.7Starting Material
Oxalyl Chloride126.933.94 g31.26Activating Agent
Morpholine87.125.59 g64.0Nucleophile
Hydrochloric Acid36.46As needed-Catalyst (Hydrolysis)
Characterization Benchmarks
  • Appearance: White to off-white solid.

  • Yield: ~93% (overall).[2][4]

  • Mass Spectrometry (MS):

    • Methyl 2-morpholinonicotinate: MS (ESI): m/z 223.1 [M+H]⁺ (Expected).

    • 2-Morpholinonicotinic Acid: MS (ESI): m/z 209.1 [M+H]⁺ (Expected).

  • ¹H NMR Spectroscopy (Expected): The proton NMR spectrum should confirm the presence of both the morpholine and the nicotinic acid moieties. Key expected signals (in DMSO-d₆) would include multiplets for the morpholine protons (~3.0-3.8 ppm), aromatic protons of the pyridine ring (~7.0-8.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

Experimental Workflow Visualization

The entire process, from starting materials to the final characterized product, is outlined below.

Synthesis_Workflow cluster_setup Preparation cluster_synthesis Synthesis Steps cluster_purification Isolation & Purification cluster_analysis Analysis start Reagents & Glassware Setup safety Don PPE Work in Fume Hood start->safety esterification Step 1: Esterification (2-Chloronicotinic Acid -> Ester) safety->esterification substitution Step 2: SₙAr Reaction (Ester + Morpholine) esterification->substitution hydrolysis Step 3: Hydrolysis (Ester -> Final Acid) substitution->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup precipitation pH Adjustment & Precipitation workup->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying characterization Characterization (MS, NMR, Yield) drying->characterization final_product Pure 2-Morpholinonicotinic Acid characterization->final_product caption Fig. 2: Overall Experimental Workflow.

Fig. 2: Overall Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Section 1: Synthesis Strategy Overview

The most direct and high-yield industrial route to this compound involves the selective oxidation of the methyl group of 2-chloro-5-methylpyridine. This method avoids the harsher conditions and multi-step procedures associated with other routes, such as those starting from nicotinic acid N-oxide or involving complex cyclizations[1]. The key to this process is the use of a catalytic system that can efficiently activate the methyl C-H bond for oxidation while preserving the chlorinated pyridine ring.

A particularly effective method utilizes molecular oxygen as the terminal oxidant in the presence of N-hydroxyphthalimide (NHPI) as a radical initiator and a metal salt, such as cobalt(III) acetylacetonate, as a catalyst[2]. This approach offers high selectivity, mild reaction conditions, and excellent yields, often exceeding 90%[2].

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction & Purification 3_amino_5_methylpyridine 3-Amino-5-methylpyridine 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine 3_amino_5_methylpyridine->2_chloro_5_methylpyridine 1. Chlorination 2. Diazotization (Sandmeyer-type) 2_chloro_5_methylpyridine_main 2-Chloro-5-methylpyridine target_acid This compound 2_chloro_5_methylpyridine_main->target_acid O₂, NHPI, Co(acac)₃ Acetic Acid or Acetonitrile

Caption: High-level overview of the recommended synthetic pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most recommended and highest-yielding synthetic route? The preferred industrial method is the direct oxidation of 2-chloro-3-methylpyridine using oxygen, catalyzed by a metal salt (e.g., cobalt or manganese salts) with N-hydroxyphthalimide (NHPI) as an initiator. This route is advantageous due to its simple process, mild reaction conditions, and high product quality, with yields reported as high as 94%[2].

Q2: Why is the combination of a metal salt and NHPI so effective for the oxidation step? This is a synergistic catalytic system. N-hydroxyphthalimide (NHPI) acts as a radical chain initiator. It abstracts a benzylic hydrogen atom from the methyl group of 2-chloro-5-methylpyridine to form a carbon-centered radical. The metal salt, for example, Cobalt(III), facilitates the regeneration of the active phthalimide-N-oxyl (PINO) radical from its reduced form, and also promotes the reaction of the alkyl radical with oxygen, thus propagating the oxidation cycle efficiently under mild conditions.

Q3: What are the most critical parameters to control during the oxidation of 2-chloro-5-methylpyridine? Success hinges on the precise control of several parameters:

  • Catalyst & Initiator Loading: The molar ratio of NHPI and the metal salt catalyst to the substrate is crucial. Typically, 10-20 mol% of NHPI is used[2].

  • Oxygen Pressure: The reaction is performed under a positive pressure of oxygen, generally between 0.2 and 2 MPa[2]. Insufficient oxygen will slow or stall the reaction, while excessive pressure may pose safety risks.

  • Temperature: The optimal temperature range is typically between 50-120 °C[2]. Lower temperatures lead to slow conversion, while higher temperatures can promote side reactions and degradation.

  • Solvent: Acetic acid and acetonitrile are effective solvents. Acetonitrile is often preferred as it is less corrosive and can be easily recovered[2].

Q4: How can I synthesize the key precursor, 2-chloro-5-methylpyridine, with high purity? While several routes exist, a highly efficient two-step method starts from 3-amino-5-methylpyridine[3]. The first step involves direct chlorination. The second step is a Sandmeyer-type reaction where the amino group of the resulting 2-chloro-3-amino-5-methylpyridine is converted to a diazonium salt and subsequently displaced with a hydrogen atom to yield 2-chloro-5-methylpyridine with purities often exceeding 99%[3]. This method avoids the formation of isomers that can plague other routes like the direct chlorination of 3-methylpyridine[3].

Q5: What is the most effective method for purifying the final this compound product? The acidic nature of the product allows for a straightforward and highly effective purification via acid-base workup. The crude product can be dissolved in an aqueous alkaline solution (like ammonia water or sodium hydroxide) to form its soluble salt, leaving behind non-acidic organic impurities. After filtering these impurities, the pure acid is precipitated by acidifying the filtrate to a pH of 1-2 with a strong acid like HCl[2]. This solid can then be collected by filtration, washed with water, and dried. For exceptionally high purity, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or Stagnant Yield in the Oxidation Reaction

Question: My oxidation of 2-chloro-5-methylpyridine is giving low yields (<60%) or the reaction seems to stop before completion. What are the likely causes and how can I improve the conversion?

Answer: Low yield is the most common issue and can typically be traced back to reaction setup and conditions. Let's diagnose the potential causes.

Troubleshooting_Yield Start Low Yield (<60%) Check_Reagents Verify Reagent Quality (Substrate, NHPI, Catalyst) Start->Check_Reagents Step 1 Check_Conditions Optimize Reaction Conditions (Temp, Pressure) Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use fresh, high-purity reagents. Ensure catalyst is active. Check_Reagents->Solution_Reagents Issue Found Check_Monitoring Monitor Reaction Progress (TLC/HPLC) Check_Conditions->Check_Monitoring Conditions OK Solution_Conditions Adjust temperature and O₂ pressure within optimal range. (See Table 1) Check_Conditions->Solution_Conditions Issue Found Solution_Time Increase reaction time if starting material persists. Check_Monitoring->Solution_Time Incomplete End Yield Improved Solution_Reagents->End Solution_Conditions->End Solution_Time->End

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes & Solutions:

  • Inactive Catalyst or Initiator:

    • Cause: The metal catalyst may be old or hydrated, and the NHPI may have degraded. The efficiency of the radical initiation and propagation cycle is compromised.

    • Solution: Use fresh, anhydrous metal salts and high-purity NHPI. Ensure they have been stored correctly in a desiccator.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature or oxygen pressure may be outside the optimal window. The reaction is sensitive to both parameters.

    • Solution: Methodically optimize the reaction conditions. Refer to the table below for recommended starting points based on published methods[2]. Ensure your reaction vessel is properly sealed to maintain pressure.

    ParameterRecommended RangeRationale
    Temperature 50 - 120 °CBalances reaction rate against thermal degradation.
    Oxygen Pressure 0.2 - 2 MPaEnsures sufficient oxidant concentration for the catalytic cycle.
    Catalyst Loading 1-10 mol% (vs. substrate)Sufficient to catalyze the reaction without unnecessary cost.
    Initiator Loading 10-20 mol% (vs. substrate)Drives the initial radical formation.
    Reaction Time 3 - 24 hoursVaries based on scale, temperature, and pressure.
  • Incomplete Reaction:

    • Cause: The reaction may simply not have been run long enough for full conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the reaction mixture spot/peak to a standard of the 2-chloro-5-methylpyridine starting material. Only proceed with workup once the starting material is consumed. If the reaction stalls, consider a small, fresh addition of the initiator (NHPI).

Problem: Significant Impurity Profile in the Final Product

Question: My final product shows multiple impurities after purification, confirmed by NMR or HPLC. What are these impurities and how can I avoid them?

Answer: Impurities often originate from either the starting material or side reactions.

Potential Causes & Solutions:

  • Unreacted Starting Material:

    • Cause: As discussed above, this is due to an incomplete reaction.

    • Solution: Ensure the reaction goes to completion by optimizing conditions and monitoring progress. The acid-base workup described in FAQ Q5 is very effective at removing the non-acidic 2-chloro-5-methylpyridine starting material from your final product.

  • Over-oxidation or Degradation Products:

    • Cause: Excessively high temperatures or prolonged reaction times after substrate consumption can lead to the degradation of the desired product. While the pyridine ring is robust, side reactions like decarboxylation are possible under harsh conditions.

    • Solution: Adhere to the recommended temperature range (50-120 °C)[2]. Once analytical monitoring shows the reaction is complete, promptly begin the workup procedure. Do not leave the reaction heating unnecessarily.

  • Impurities from Precursor Synthesis:

    • Cause: If the 2-chloro-5-methylpyridine starting material is impure (e.g., contains isomers from its own synthesis), these impurities can carry through the reaction.

    • Solution: Ensure the purity of your 2-chloro-5-methylpyridine is >99% before starting the oxidation step. If necessary, purify the precursor by distillation. Using the high-purity synthesis route from 3-amino-5-methylpyridine is highly recommended[3].

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Oxidation

This protocol is adapted from the high-yield method described in patent CN111153853B[2].

Materials:

  • 2-chloro-3-methylpyridine (e.g., 20.0 g, 156.8 mmol)

  • Cobalt(III) acetylacetonate [Co(acac)₃]

  • N-hydroxyphthalimide (NHPI)

  • Acetonitrile (solvent)

  • Oxygen gas (high purity)

Equipment:

  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • To the high-pressure reaction vessel, add 2-chloro-3-methylpyridine (1.0 eq), N-hydroxyphthalimide (0.15 eq, 15 mol%), and Cobalt(III) acetylacetonate (0.02 eq, 2 mol%).

  • Add acetonitrile as the solvent. The recommended solvent-to-substrate mass ratio is between 5:1 and 10:1[2].

  • Seal the reactor securely. Purge the vessel with oxygen gas 2-3 times to remove air.

  • Pressurize the reactor with oxygen to 0.5 MPa.

  • Begin vigorous stirring and heat the reaction mixture to 100 °C.

  • Maintain the temperature and pressure for 6-12 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and cooling) and analyzing via HPLC or TLC.

  • Once the starting material is consumed, cool the reactor to room temperature and carefully vent the excess oxygen pressure.

Protocol 2: Product Isolation and Purification

This protocol is a standard acid-base workup adapted from patent CN111153853B[2].

Procedure:

  • After completing the reaction in Protocol 1, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and any solid byproducts. Wash the collected solid filter cake with a small amount of water (e.g., 150 mL for a 20g scale reaction).

  • Combine the filtrate and the washings. If working in acetonitrile, the solvent can be removed under reduced pressure.

  • Take the crude product (either the filter cake or the residue after solvent removal) and dissolve it by stirring in an aqueous alkaline solution, such as 10-28% ammonia water, until the solid is fully dissolved. This step converts the acidic product into its soluble ammonium salt.

  • Filter the resulting solution to remove any insoluble, non-acidic impurities.

  • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring. Monitor the pH. Continue adding acid until the pH value is between 1 and 2. A white precipitate of the pure product will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

  • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white crystalline solid with a purity >99%[2].

References

Technical Support Center: Purification of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 2-Chloro-5-methylnicotinic acid, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes field-proven insights with fundamental chemical principles to address the common challenges encountered during the purification of this compound. Our focus is on not just the "how," but the "why," empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, common impurities, and general purification strategies for this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the inherent properties of the target compound is the cornerstone of designing an effective purification strategy. This compound is a white crystalline solid and a weak acid[1]. Its solubility is a critical factor in purification; it exhibits lower solubility in water but is more soluble in organic solvents such as ethanol and dimethylformamide (DMF)[1].

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance White to pale yellow crystalline solid[1][3]
Melting Point ~180-180.5 °C[3]
Solubility Low in water; Soluble in ethanol, DMF[1]
Acidity Weak acid[1]

Q2: What are the most common impurities found in crude this compound?

The nature of impurities is directly linked to the synthetic route employed. Common routes include the hydrolysis of the corresponding methyl ester or the oxidation of a precursor[3][4].

  • Unreacted Starting Materials: If synthesized via hydrolysis, the crude product may contain residual methyl 2-chloro-5-methylnicotinoate [3].

  • Isomeric By-products: Synthesis involving chlorination of nicotinic acid-N-oxide can lead to the formation of isomers, such as 6-chloronicotinic acid , which can be challenging to separate due to similar physical properties[5].

  • Colored Impurities: Oxidation reactions or side reactions can generate colored by-products, resulting in a yellow or brown crude product[5][6].

  • Residual Solvents & Reagents: Depending on the work-up procedure, solvents like toluene or reagents from previous steps may persist.

Q3: What are the primary methods for purifying this compound?

The choice of method depends on the type and quantity of impurities. The three most effective techniques are:

  • Recrystallization: This is the most common method. It leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. A mixed solvent system, such as methanol-water, is particularly effective for removing isomers like 6-chloronicotinic acid[5].

  • Acid-Base Extraction: This powerful technique exploits the acidic nature of the carboxylic acid group. The crude product is dissolved in an aqueous base (e.g., NaOH), converting the acid to its water-soluble salt. Neutral organic impurities can then be washed away with an immiscible organic solvent. The pure acid is subsequently precipitated by re-acidifying the aqueous layer[3][4].

  • Adsorbent Treatment: For removing colored impurities, treatment with activated charcoal during recrystallization is a highly effective and straightforward approach[5][6].

Q4: How can I assess the purity of my final product?

Validating the success of your purification is a critical final step.

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (approx. 180-180.5 °C)[3]. A broad or depressed melting range indicates the presence of impurities[7].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. It can effectively separate the target compound from related substances[8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to not only quantify purity but also identify the molecular weight of any impurities[8][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect impurities with distinct spectral signatures[8].

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification process.

Problem 1: The crude product is highly colored (yellow or brown).
  • Probable Cause: The presence of high molecular weight, conjugated by-products, often arising from oxidation or thermal degradation during the synthesis[5][6]. These impurities are typically present in small amounts but have strong chromophores.

  • Solution: Activated Charcoal Treatment.

    • During the recrystallization procedure (see Protocol 1), after the crude material is fully dissolved in the hot solvent, remove the solution from the heat source.

    • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.

    • Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface.

    • Perform a hot filtration using fluted filter paper to remove the charcoal. The resulting filtrate should be colorless or significantly lighter.

    • Proceed with the cooling and crystallization steps.

Problem 2: Low recovery or yield after recrystallization.
  • Probable Cause A: Incorrect solvent choice. The ideal solvent should dissolve the compound completely when hot but poorly when cold. If solubility is too high at cold temperatures, the product will remain in the mother liquor.

  • Solution A: Optimize the Solvent System. A methanol-water mixture is a proven system for this compound[5]. If using a single solvent, ethanol is a good starting point[11]. The key is to find a system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Probable Cause B: Using an excessive volume of solvent. Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to significant product loss in the filtrate.

  • Solution B: Achieve Saturation. Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are using the minimum volume required to form a saturated solution, maximizing crystal recovery upon cooling.

  • Probable Cause C: Cooling the solution too quickly. Rapid cooling (e.g., in an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

  • Solution C: Employ Slow Cooling. Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached ambient temperature and crystal formation has ceased, you can then place it in an ice bath to maximize precipitation before filtration.

Problem 3: An oily precipitate ("oiling out") forms instead of solid crystals.
  • Probable Cause: This occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point in the solvent mixture. It can also be caused by impurities that create a low-melting eutectic mixture.

  • Solution: The "Re-heat and Dilute" Method.

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount of additional hot solvent (10-15% more volume) to reduce the saturation level slightly.

    • Allow the solution to cool very slowly, perhaps while insulating the flask, to ensure it remains above the "oiling out" temperature as crystallization begins.

    • If available, adding a seed crystal of pure product can help induce proper crystal nucleation.

Problem 4: Purity does not improve significantly after one recrystallization.
  • Probable Cause: The impurities have a solubility profile that is very similar to this compound in the chosen solvent system. This is often the case with isomeric impurities like 6-chloronicotinic acid[5].

  • Solution: Switch to an Orthogonal Purification Method. If recrystallization is ineffective, a separation technique based on a different chemical principle is required. Acid-base extraction is the ideal next step, as it separates compounds based on their acidic/basic/neutral character rather than solubility. See Protocol 2 for a detailed procedure.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the most common purification techniques.

Protocol 1: Purification by Recrystallization from Methanol-Water

This protocol is particularly effective for removing polar impurities and certain isomers[5].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol, swirling to dissolve the solid. Add the methanol portion-wise until the solid is just dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and follow the steps for activated charcoal treatment as described in the Troubleshooting Guide.

  • Precipitation: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.

  • Re-solubilization: Add a few drops of hot methanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to yield pure this compound.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from any neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently. The this compound will react with the NaOH to form its sodium salt, which dissolves in the aqueous layer.

  • Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Any neutral or basic impurities will remain in the organic layer.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2[3]. The pure this compound will precipitate out as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Section 4: Visualization of Workflows

Visual diagrams help clarify decision-making processes and experimental procedures.

G start Start with Crude Product is_colored Is the crude product colored? start->is_colored use_charcoal Perform Recrystallization with Activated Charcoal (See Protocol 1 + Troubleshooting) is_colored->use_charcoal  Yes recrystallize Perform Recrystallization (See Protocol 1) is_colored->recrystallize  No check_purity Assess Purity (Melting Point, HPLC) use_charcoal->check_purity recrystallize->check_purity is_pure Is the product pure? check_purity->is_pure acid_base Perform Acid-Base Extraction (See Protocol 2) is_pure->acid_base  No end Pure Product Obtained is_pure->end  Yes acid_base->check_purity

Caption: Decision tree for selecting a purification strategy.

G cluster_org Organic Phase cluster_aq Aqueous Phase org_start Crude Product in Organic Solvent (EtOAc) add_base 1. Add aq. NaOH 2. Shake & Separate org_start->add_base org_final Neutral/Basic Impurities in Organic Layer (Discard) aq_salt Aqueous Sodium Salt of Product add_acid 1. Cool in Ice Bath 2. Add conc. HCl (pH ~2) aq_salt->add_acid aq_acid Precipitated Pure Product in Acidic Water filtrate Filter, Wash & Dry aq_acid->filtrate add_base->org_final add_base->aq_salt add_acid->aq_acid pure_product Pure Crystalline Product filtrate->pure_product

Caption: Workflow for Acid-Base Extraction purification.

References

Technical Support Center: Synthesis of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-chloronicotinic acid (2-CNA). This document is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this critical intermediate. We will explore common side reactions, troubleshoot frequent issues, and provide a validated protocol to enhance the reliability and success of your experiments.

Overview of Synthetic Challenges

2-Chloronicotinic acid is a vital building block in the production of numerous agrochemicals and pharmaceuticals.[1][2][3] While several synthetic routes exist, the most common industrial method involves the chlorination of nicotinic acid N-oxide.[1][4][5][6] This pathway, though effective, is prone to specific side reactions that can impact yield, purity, and product consistency. This guide focuses primarily on troubleshooting this route and briefly discusses alternatives.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-CNA in a practical question-and-answer format.

Q1: My final product is a discolored yellow or brown solid, not the expected white crystals. What causes this, and how can I fix it?

A1: This is a frequent issue, often stemming from two sources: thermal decomposition and residual phosphorus reagents.

  • Causality (Thermal Decomposition): The reaction is typically run at elevated temperatures (e.g., 100-105°C) with strong chlorinating agents like phosphorus oxychloride (POCl₃).[4][7] Prolonged heating or localized hot spots can lead to the formation of polymeric, colored impurities (tars). The reaction is also exothermic, especially during the addition of reagents, which can cause temperature spikes if not controlled.[7]

  • Causality (Residual Reagents): After the reaction, quenching the excess POCl₃ with water is a highly exothermic process that can form complex phosphorus-based byproducts which are often colored and difficult to remove.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Ensure controlled, dropwise addition of reagents and maintain a consistent reaction temperature. Do not exceed the recommended heating time.

    • Optimized Work-up: A highly effective purification method involves distilling the intermediate, 2-chloronicotinoyl chloride, directly from the reaction mixture before hydrolysis. The distilled acid chloride is then added to hot water (90-100°C) to precipitate pure, white 2-chloronicotinic acid, leaving non-volatile impurities behind.[8]

    • Aqueous Wash: During work-up, washing the crude product with a dilute base solution (like 5% sodium hydroxide or sodium carbonate) can help remove acidic impurities.[9]

    • Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent system can be effective, sometimes with the addition of activated charcoal to adsorb colored impurities.

Q2: My reaction yield is significantly lower than reported values. What are the likely causes?

A2: Low yields can be attributed to incomplete reactions, competing side reactions, or mechanical loss during work-up.

  • Causality (Incomplete Reaction): The reaction kinetics can be sluggish without the proper activators. Using POCl₃ alone may not be sufficient for a complete and efficient conversion. The quality and dryness of the nicotinic acid N-oxide and POCl₃ are also critical.

  • Causality (Side Reactions):

    • Hydrolysis: The primary side reaction is the hydrolysis of the 2-chloro intermediate back to 2-hydroxynicotinic acid (which exists as the 2-pyridone tautomer).[10][11] This occurs if water is prematurely introduced or if the work-up conditions are not optimized.

    • Over-chlorination: While the N-oxide directs chlorination to the 2-position, aggressive conditions could potentially lead to minor amounts of other chlorinated species, complicating purification.

  • Troubleshooting & Solutions:

    • Use of Additives: The reaction is often catalyzed or promoted by the addition of phosphorus pentachloride (PCl₅) or a tertiary amine like triethylamine.[4][7] The amine acts as a base and can facilitate the formation of a more reactive chlorinating species.

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Moisture will consume the chlorinating agent and lead to unwanted hydrolysis byproducts.

    • pH Control during Precipitation: The final product is precipitated from water by adjusting the pH. The isoelectric point for 2-CNA is around pH 2.0-2.5.[7] Careful and slow adjustment to this pH is crucial to maximize the recovery of the precipitated solid.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress to ensure the starting material is fully consumed before proceeding to work-up.

Q3: My analysis (NMR/LC-MS) shows a significant amount of 2-hydroxynicotinic acid in my final product. Why did this form?

A3: The presence of 2-hydroxynicotinic acid is a direct result of hydrolysis.

  • Mechanistic Explanation: The reaction proceeds through a reactive intermediate. If this intermediate is exposed to water before the chlorination is complete, or if the final 2-chloronicotinic acid product is subjected to harsh, aqueous basic conditions at high temperatures, nucleophilic aromatic substitution (SNAr) can occur, where a hydroxide ion displaces the chloride at the 2-position. The work-up procedure itself, which involves adding the reaction mixture to water, is a critical step where this side reaction can occur if not properly controlled.[8][10]

  • Troubleshooting & Solutions:

    • Controlled Quenching: The quenching of the reaction mixture in water should be done carefully, controlling the temperature to below 40°C to minimize the rate of hydrolysis of the desired product.[7]

    • Purification Strategy: As mentioned in Q1, distilling the 2-chloronicotinoyl chloride intermediate is the most robust method to separate it from the reaction medium before hydrolysis, ensuring a clean conversion to the final acid.[8]

    • Avoid Excess Base/Heat: During purification washes, avoid prolonged exposure to strong bases at high temperatures, which can promote the hydrolysis side reaction.

Reaction Pathways & Troubleshooting Logic

To visualize the process, the following diagrams outline the primary synthesis route, a key side reaction, and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_main Main Synthetic Route N_Oxide Nicotinic Acid N-Oxide Intermediate Reactive Intermediate (e.g., Chloro-adduct) Product 2-Chloronicotinic Acid

Side_Reaction Product 2-Chloronicotinic Acid Side_Product 2-Hydroxynicotinic Acid (2-Pyridone Tautomer) Product->Side_Product Excess H₂O / OH⁻ High Temp. Acid_Chloride 2-Chloronicotinoyl Chloride (Intermediate) Acid_Chloride->Product Controlled Hydrolysis (H₂O) Acid_Chloride->Side_Product Premature Hydrolysis

Troubleshooting_Workflow start Problem Identified q1 Low Yield? start->q1 q2 Product Discolored? q1->q2 No a1 Check Reagent Quality & Anhydrous Conditions q1->a1 Yes a4 Control Reaction Temp/Time q2->a4 Yes a2 Use Additive (PCl₅/Et₃N) Monitor Reaction by TLC/HPLC a1->a2 a3 Control Quench Temp. Optimize pH for Precipitation a2->a3 a5 Purify via Acid Chloride Distillation or Recrystallize with Charcoal a4->a5

Comparative Overview of Reaction Conditions

Different protocols report slight variations in conditions, which can be optimized for specific laboratory setups.

Chlorinating AgentAdditive/CatalystTemperature (°C)Time (h)Reported Yield (%)Reference
POCl₃Triethylamine100465-70[7]
POCl₃PCl₅100-1051-1.5~87.5[4][6][12]
Bis(trichloromethyl)carbonateTetrabutylammonium Bromide1002~95.5[13]

Validated Experimental Protocol

This protocol is a synthesis of best practices derived from established literature for the chlorination of nicotinic acid N-oxide.[4][7][8]

Objective: To synthesize 2-chloronicotinic acid from nicotinic acid N-oxide with high purity.

Materials:

  • Nicotinic acid N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0-5.0 eq)

  • Triethylamine (0.7 eq) or Phosphorus Pentachloride (PCl₅) (0.5 eq)

  • Ice water

  • Dilute Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl) solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend nicotinic acid N-oxide (e.g., 70 g) in phosphorus oxychloride (e.g., 300 mL). Ensure the setup is under an inert atmosphere (e.g., Nitrogen) and protected from moisture.

  • Reagent Addition (Exothermic!): Begin stirring the suspension. Slowly add triethylamine (e.g., 50 g) dropwise via the dropping funnel.[7] The temperature will rise due to an exothermic reaction; maintain the temperature below 50°C using a water bath if necessary. The solid should dissolve.

  • Heating: After the addition is complete, heat the reaction mixture to 100°C in a water or oil bath and maintain this temperature for 4 hours.[7] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Removal of Excess POCl₃: After cooling the mixture, remove the bulk of the excess POCl₃ via vacuum distillation.

  • Work-up & Hydrolysis: (Caution: Highly Exothermic) Slowly and carefully pour the cooled residue into a beaker containing a large amount of crushed ice and water, ensuring the temperature of the quench solution does not exceed 40°C.[7]

  • Precipitation: Stir the aqueous solution. Slowly add a dilute solution of sodium hydroxide to adjust the pH to 2.0-2.5.[7] The product will precipitate as a solid.

  • Isolation & Drying: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with a small amount of cold water. Dry the product under vacuum at 80°C to obtain 2-chloronicotinic acid.

  • Purity Analysis: Assess the purity of the final product by HPLC and measure its melting point (literature: 173-175°C[7] or 190-191°C[1]).

Alternative Synthetic Pathway: The Sandmeyer Reaction

For completeness, it is worth noting that 2-CNA can also be synthesized from 2-aminonicotinic acid via the Sandmeyer reaction.[14] This involves:

  • Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and HCl).

  • Displacement of the resulting diazonium salt with chloride, catalyzed by copper(I) chloride (CuCl).

Potential Side Reactions: This route is prone to radical-mediated side reactions, including the formation of 2-hydroxynicotinic acid (if the diazonium salt reacts with water) and biaryl impurities.[15][16] Careful control of temperature (typically 0-5°C for diazotization) is critical for success.

References

Optimizing reaction conditions for 2-chloro-3-methylpyridine oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the synthesis of pharmaceuticals and agrochemicals, 2-chloronicotinic acid is frequently prepared via the oxidation of 2-chloro-3-methylpyridine.[1] This transformation, while conceptually straightforward, presents numerous challenges for researchers, from incomplete reactions to low yields and the formation of troublesome byproducts.

This technical support center provides a comprehensive guide for scientists and drug development professionals to navigate and optimize this critical reaction. Structured in a question-and-answer format, it addresses specific experimental issues with evidence-based solutions and explains the chemical principles behind each recommendation.

Reaction Overview

The primary goal is the selective oxidation of the methyl group at the C3 position of the pyridine ring to a carboxylic acid, without altering the chloro-substituent or the aromatic ring itself.

Caption: General scheme for the oxidation of 2-chloro-3-methylpyridine.

Troubleshooting Guide

This section addresses the most common problems encountered during the oxidation process, providing diagnostic questions and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Question: My reaction is showing low conversion of the starting material, 2-chloro-3-methylpyridine, even after extended reaction times. What are the possible causes and solutions?

Answer: Low conversion is typically rooted in issues with reagents, reaction conditions, or catalysis. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:
  • Oxidant Potency and Stoichiometry:

    • Potassium Permanganate (KMnO₄): This strong oxidant is effective but can be problematic.[2] Ensure it is a fine powder and added portion-wise to control the exothermic reaction. Old or improperly stored KMnO₄ may have reduced potency. A significant excess is often required, which can complicate work-up.[3]

    • Catalytic Aerobic Oxidation (O₂/Metal Salts): This method uses catalysts like cobalt or manganese salts with an initiator such as N-hydroxyphthalimide (NHPI).[4] The purity and activity of the catalyst are paramount. Ensure the catalyst has not been deactivated. The reaction is often first-order in oxygen, so efficient stirring and a sufficient supply of oxygen or air are critical.[5] The reaction pressure (0.2-2 MPa) can significantly influence the rate.[4]

    • Ozone (O₃): A clean but highly reactive oxidant.[6] The efficiency depends on the proper generation and delivery of ozone into the reaction mixture. The molar ratio of ozone to the substrate is a key parameter, typically ranging from 1.2:1 to 3:1.[6]

  • Reaction Temperature:

    • Insufficient heat is a common cause of sluggish reactions. Permanganate oxidations often require elevated temperatures to proceed at a reasonable rate.[2]

    • Catalytic aerobic oxidations are typically performed between 50-120 °C.[4] Below this range, the reaction may be impractically slow.

    • Ozonolysis conditions can vary from 20-100 °C depending on the solvent and catalyst used.[6]

  • Solvent Choice:

    • The solvent must be stable under the oxidative conditions. For catalytic systems, solvents like acetic acid, acetonitrile, or ethyl acetate are common.[4]

    • For permanganate oxidations, aqueous solutions or mixtures with pyridine are often used.[3] The choice of solvent can affect the solubility of the reactants and the overall reaction rate.

Troubleshooting_Low_Conversion start Low Conversion Observed check_sm Monitor Reaction (TLC/GC): Is Starting Material Consumed? start->check_sm no_branch NO check_sm->no_branch yes_branch YES check_sm->yes_branch reagent_issue Problem: Inactive Reagents / Conditions no_branch->reagent_issue check_oxidant Verify Oxidant Potency & Stoichiometry reagent_issue->check_oxidant check_temp Ensure Correct Reaction Temperature reagent_issue->check_temp check_catalyst Check Catalyst Activity (if applicable) reagent_issue->check_catalyst check_o2 Ensure Adequate O₂/Air Supply (for aerobic oxidation) reagent_issue->check_o2 yield_issue Problem: Low Isolated Yield yes_branch->yield_issue check_workup Optimize Work-up: Verify pH for Precipitation yield_issue->check_workup check_extraction Ensure Complete Extraction yield_issue->check_extraction check_side_reactions Investigate Side Reactions (e.g., N-Oxide formation) yield_issue->check_side_reactions

Caption: Troubleshooting workflow for optimizing the oxidation reaction.

Issue 2: Low Yield Despite High Conversion

Question: My analytical data (TLC/GC) shows that the starting material is consumed, but my isolated yield of 2-chloronicotinic acid is poor. What's happening?

Answer: This common scenario points towards product loss during work-up and purification or the formation of soluble byproducts.

Potential Causes & Solutions:
  • Sub-optimal Work-up: 2-chloronicotinic acid is an amphoteric molecule; its solubility is highly dependent on pH.

    • Acidic Work-up: The product is a carboxylic acid and will precipitate from aqueous solution under acidic conditions. After quenching the reaction, the pH should be carefully adjusted to ~2.0-2.5 to induce precipitation.[7] Failure to reach the optimal pH will leave the product in solution as its carboxylate salt.

    • Extraction: If extracting the product, ensure the aqueous layer is sufficiently acidified before extraction with an organic solvent.

  • Formation of Water-Soluble Byproducts:

    • N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[8][9][10] This byproduct is often more water-soluble than the desired product and can be lost in the aqueous phase during work-up.

    • Ring Opening: Overly harsh conditions (e.g., excessive temperature or oxidant concentration) can lead to oxidative cleavage of the pyridine ring, resulting in small, highly soluble fragments.[11]

  • Purification Losses:

    • If the crude product is purified by recrystallization, ensure the correct solvent is chosen to minimize loss.

    • During column chromatography, the acidic nature of the product can cause it to streak on silica gel. Using a mobile phase doped with a small amount of acetic acid can improve resolution and recovery.

Issue 3: Significant Byproduct Formation

Question: I'm observing major impurities alongside my product. What are they likely to be and how can I minimize them?

Answer: The identity of byproducts depends heavily on the chosen oxidation method. Minimizing them requires fine-tuning the reaction conditions for selectivity.

Common Byproducts & Mitigation Strategies:
  • 2-Chloro-3-(hydroxymethyl)pyridine and 2-Chloro-3-formylpyridine (the Alcohol and Aldehyde): These are intermediates in the oxidation of the methyl group. Their presence indicates an incomplete reaction.

    • Mitigation: Increase reaction time, temperature, or oxidant stoichiometry. In catalytic systems, ensure the catalyst is sufficiently active.[11]

  • 2-Chloro-3-methylpyridine N-oxide: As discussed, the pyridine nitrogen can be oxidized.[12]

    • Mitigation: This is a competing reaction pathway. Modifying the catalyst or solvent system can sometimes alter the selectivity. In some cases, this side reaction is difficult to avoid completely.

  • Manganese Dioxide (MnO₂): In KMnO₄ oxidations, a large amount of brown MnO₂ precipitate is formed.

    • Mitigation: This is an unavoidable stoichiometric byproduct. It must be thoroughly removed by filtration. Washing the filter cake extensively with water is necessary to recover any adsorbed product.

Reaction_Pathways SM 2-Chloro-3-methylpyridine N_Oxide Side Product: 2-Chloro-3-methylpyridine N-oxide SM->N_Oxide N-Oxidation (Side Reaction) Aldehyde Intermediate: 2-Chloro-3-formylpyridine SM->Aldehyde Oxidation (Step 1) Product Desired Product: 2-Chloronicotinic Acid Aldehyde->Product Oxidation (Step 2)

Caption: Key reaction pathways in the oxidation of 2-chloro-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Which oxidant is best for this reaction?

There is no single "best" oxidant; the optimal choice depends on scale, cost, environmental considerations, and available equipment.

Oxidant SystemAdvantagesDisadvantagesTypical Yield
Potassium Permanganate (KMnO₄) Inexpensive, readily available, simple procedure.[2]Generates large amounts of MnO₂ waste, can be difficult to control on a large scale, high cost for industrial production.[4]Moderate to Good
Catalytic O₂ / Metal Salt / NHPI "Green" oxidant (O₂ or air), high yields, suitable for industrial scale.[4]Requires a pressure reactor, catalyst cost and sensitivity can be a factor.Excellent (~75-94%)[4]
Ozone (O₃) Clean oxidant (byproduct is O₂), simple process, high yields reported.[6]Requires specialized ozone generator, potential hazards associated with ozone handling.Excellent (~90-98%)[6]

Q2: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use a solvent system like ethyl acetate/hexanes. The product, being a carboxylic acid, will have a much lower Rf value than the starting material. Staining with a KMnO₄ solution can help visualize spots.

  • Gas Chromatography (GC) or GC-MS: Provides quantitative data on the consumption of starting material and the formation of products and intermediates. Derivatization (e.g., to a methyl ester) may be necessary for the acidic product.

Q3: What are the key safety precautions?

  • Strong Oxidants: Both KMnO₄ and ozone are powerful oxidizing agents and should be handled with care.[3][6] They can react violently with organic materials.

  • Pressure Reactions: Catalytic aerobic oxidations are often run under pressure.[4] Ensure the reactor is properly rated and operated by trained personnel.

  • Exothermic Potential: These oxidations can be highly exothermic. Use an ice bath to control the temperature, especially during the addition of the oxidant.

  • Starting Material: 2-Chloro-3-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled.[13][14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Experimental Protocol: Catalytic Aerobic Oxidation

This protocol is adapted from a patented, high-yield procedure and represents a modern approach to the synthesis.[4]

Materials:

  • 2-chloro-3-methylpyridine (25 g)

  • Acetonitrile (250 g)

  • N-hydroxyphthalimide (NHPI) (3.2 g)

  • Manganese (II) acetate (anhydrous, 1.25 g) or Cobalt (III) acetylacetonate

  • Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Oxygen source

Procedure:

  • Vessel Charging: To a 500 mL autoclave, add 2-chloro-3-methylpyridine (25 g), acetonitrile (250 g), NHPI (3.2 g), and anhydrous manganese acetate (1.25 g).[4]

  • Pressurization: Seal the autoclave and introduce oxygen gas until the internal pressure reaches 1.0 MPa.[4]

  • Reaction: Begin vigorous stirring and heat the mixture to 80 °C. Maintain this temperature and pressure for 18 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing them by GC or TLC.[4]

  • Cool-down and Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure. Filter the cooled reaction mixture to separate the crude product.

  • Washing: Wash the collected solid filter cake with water (approx. 150 mL) to remove any remaining catalyst and initiator.

  • Drying: Dry the resulting white solid product under vacuum to obtain 2-chloronicotinic acid. A typical yield for this procedure is over 75%.[4]

References

Technical Support Center: Synthesis of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-5-methylnicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its preparation, with a focus on the identification and removal of byproducts.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and mitigating common impurities that can arise during the synthesis, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. A common two-step synthesis involves the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by chlorination.

  • From the oxidation step: The most significant byproduct is 3,5-pyridinedicarboxylic acid , formed by the over-oxidation of the second methyl group.[1]

  • From the chlorination step: Common impurities include unreacted 5-methylnicotinic acid and potentially over-chlorinated byproducts such as 2,6-dichloro-5-methylnicotinic acid, although the latter is less common under controlled conditions.

Q2: My final product of this compound has a low melting point and appears discolored. What could be the cause?

A2: A low melting point and discoloration are typical indicators of impurities. The presence of residual starting materials or byproducts can disrupt the crystal lattice of the final product, leading to these observations. The pale yellow color is often inherent to the crude product, but significant discoloration may point to degradation products.

Q3: How can I confirm the purity of my this compound?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to known standards.[3][4][5]

  • Mass Spectrometry (MS): This technique can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.

Q4: I am having trouble separating 3,5-pyridinedicarboxylic acid from 5-methylnicotinic acid. What is the most effective method?

A4: The separation of these two acids can be efficiently achieved by exploiting their different solubilities at specific pH values. 3,5-Pyridinedicarboxylic acid is less soluble at a lower pH than 5-methylnicotinic acid. By carefully adjusting the pH of the aqueous solution after the oxidation reaction, 3,5-pyridinedicarboxylic acid can be selectively precipitated and removed by filtration.[1]

Troubleshooting Guide

This section provides a problem-solution format to address specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 5-methylnicotinic acid in the oxidation step. Incomplete oxidation of 3,5-lutidine.- Ensure the oxidizing agent (e.g., potassium permanganate) is added portion-wise to control the reaction temperature.- Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or HPLC.
Over-oxidation to 3,5-pyridinedicarboxylic acid.- Carefully control the stoichiometry of the oxidizing agent.- Maintain the recommended reaction temperature to minimize over-oxidation.[1]
Presence of 3,5-pyridinedicarboxylic acid in the 5-methylnicotinic acid intermediate. Incomplete separation during workup.- Implement a pH-controlled precipitation. After removing the manganese dioxide byproduct, acidify the filtrate to a pH of approximately 0.5 to selectively precipitate the 3,5-pyridinedicarboxylic acid.[1]- Filter off the precipitated byproduct before further acidifying the filtrate to a pH of around 3.0 to precipitate the desired 5-methylnicotinic acid.[1]
Incomplete chlorination of 5-methylnicotinic acid. Insufficient amount or reactivity of the chlorinating agent (e.g., thionyl chloride).- Use a fresh, high-purity chlorinating agent.- Ensure an adequate molar excess of the chlorinating agent is used (typically 2 equivalents or more).[6]- Increase the reaction temperature or time, monitoring the reaction to completion.
Presence of water in the reaction mixture.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- 5-methylnicotinic acid should be completely dry before the chlorination step.
Final product is difficult to crystallize or oils out during recrystallization. Incorrect solvent system or presence of significant impurities.- Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. Good single solvents for nicotinic acid derivatives are often alcohols or water, while solvent/anti-solvent systems like ethanol/water or ethyl acetate/heptane can also be effective.- If significant impurities are present, consider a pre-purification step such as column chromatography before recrystallization.
HPLC analysis shows multiple impurity peaks in the final product. Incomplete reactions, side reactions, or degradation.- Review each step of the synthesis for potential issues with reaction conditions (temperature, time, stoichiometry).- Characterize the major impurities using LC-MS or NMR to understand their origin and devise a targeted purification strategy.

Experimental Protocols

Protocol 1: Purification of 5-Methylnicotinic Acid by pH-Controlled Precipitation

This protocol describes the separation of 5-methylnicotinic acid from the 3,5-pyridinedicarboxylic acid byproduct after the oxidation of 3,5-lutidine.

  • Following the oxidation reaction with potassium permanganate, filter off the manganese dioxide byproduct.

  • Cool the aqueous filtrate in an ice bath.

  • Slowly add concentrated hydrochloric acid to the stirred filtrate to adjust the pH to approximately 0.5.

  • Stir the mixture at this pH for 30-60 minutes to allow for the complete precipitation of 3,5-pyridinedicarboxylic acid.

  • Filter the mixture to remove the precipitated 3,5-pyridinedicarboxylic acid.

  • To the filtrate, continue adding concentrated hydrochloric acid to adjust the pH to approximately 3.0.

  • The desired 5-methylnicotinic acid will precipitate. Stir for another 30-60 minutes in the ice bath.

  • Collect the precipitated 5-methylnicotinic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the final product. The optimal solvent system may need to be determined experimentally.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of 5-methylnicotinic acid.

PurificationWorkflow Oxidation Oxidation of 3,5-Lutidine Filtration1 Filter MnO2 Oxidation->Filtration1 Acidification1 Acidify to pH ~0.5 Filtration1->Acidification1 Filtration2 Filter 3,5-Pyridinedicarboxylic Acid (Byproduct) Acidification1->Filtration2 Acidification2 Acidify to pH ~3.0 Filtration2->Acidification2 Filtration3 Filter 5-Methylnicotinic Acid (Intermediate) Acidification2->Filtration3

Caption: Workflow for the purification of 5-methylnicotinic acid.

Data Presentation

The following table summarizes the key physicochemical properties of the main product and a significant byproduct.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compoundC7H6ClNO2171.58180-180.5Soluble in ethanol and dimethylformamide, sparingly soluble in water.
3,5-Pyridinedicarboxylic acidC7H5NO4167.12>300Sparingly soluble in cold water, more soluble in hot water.

References

Technical Support Center: Chlorination of Nicotinic Acid N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of nicotinic acid N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of nicotinic acid N-oxide, offering probable causes and actionable solutions.

Issue 1: Low Yield of 2-Chloronicotinic Acid

Question: My reaction is resulting in a low yield of the desired 2-chloronicotinic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction are a common challenge and can stem from several factors. The primary cause is often a lack of regioselectivity, leading to the formation of other chlorinated isomers.

Probable Causes & Solutions:

  • Suboptimal Chlorinating Agent Combination: The choice and ratio of chlorinating agents are crucial. While phosphorus oxychloride (POCl₃) is the most common reagent, its reactivity can be modulated.

    • Solution: Consider the addition of phosphorus pentachloride (PCl₅) to your reaction mixture. The combination of POCl₃ and PCl₅ can enhance the yield of 2-chloronicotinic acid.[1] A study reported a yield of 87.5% when using this mixture.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature. Heating the reaction mixture at 100-105°C for 1-1.5 hours after the reactants have dissolved is a common protocol.[1] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

  • Loss of Product During Work-up: The precipitation and isolation steps can lead to significant product loss if not optimized.

    • Solution: Carefully control the pH during precipitation. The 2-chloronicotinic acid product precipitates at a pH of 2.0 to 2.5.[2] Adding a diluted caustic soda solution dropwise while monitoring the pH is critical.

Issue 2: Formation of Colored Impurities

Question: My final product is a colored solid, not the expected white crystalline material. How can I prevent this and purify my product?

Answer:

The formation of colored impurities is a known issue in this synthesis, often making the final product difficult to purify even with repeated recrystallization.[3]

Probable Causes & Solutions:

  • Side Reactions and Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of colored byproducts.

    • Solution 1 (Procedural): A patented method suggests a specific work-up procedure to obtain a pure white product. Instead of quenching the entire reaction mixture in water, first distill off the excess POCl₃ under vacuum. Then, distill the 2-chloronicotinic acid chloride intermediate and add this distillate to hot water (40-100°C).[3] This process hydrolyzes the acid chloride to the desired acid, which precipitates as a pure white crystalline solid upon cooling.[3]

    • Solution 2 (Purification): If you already have a colored product, you can attempt purification by dissolving the crude product in an alkaline solution (like ammonia water), filtering out any insoluble materials, and then re-precipitating the 2-chloronicotinic acid by acidifying the filtrate with hydrochloric acid to a pH of 1-2.[4]

Issue 3: Vigorous and Uncontrolled Reaction ("Dashing")

Question: During the reaction or work-up, I've observed a dangerously vigorous, exothermic reaction. How can I ensure the safety of this procedure?

Answer:

The reaction of nicotinic acid N-oxide with POCl₃ can be highly exothermic, and the subsequent quenching of excess POCl₃ with water is also a vigorous process.[2][5][6] This presents a significant safety hazard, especially during scale-up.[7][8]

Probable Causes & Solutions:

  • Exothermic Nature of the Reaction: The initial reaction between nicotinic acid N-oxide and POCl₃ can generate significant heat.

    • Solution: Control the rate of addition of reagents. For instance, when using triethylamine, it should be added dropwise at room temperature, allowing the temperature to rise gradually.[2] For scaled-up reactions, a segmented heating approach can be beneficial. A patented method suggests a stepwise increase in temperature: hold at 30-40°C, then 50-60°C, and finally 70-80°C to maintain control.[7][8]

  • Rapid Hydrolysis of POCl₃: Adding the reaction residue containing excess POCl₃ to water can be violent.

    • Solution: Carefully control the temperature during the quenching step. The residue should be allowed to flow into water while ensuring the temperature of the water does not exceed 40°C.[2] The use of an ice bath and slow, controlled addition are crucial for safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine in the chlorination of nicotinic acid N-oxide?

A1: Triethylamine is often used as a base in this reaction. It can act as an acid scavenger and facilitate the dissolution of the nicotinic acid N-oxide in the phosphorus oxychloride.[2] In some procedures, it is added dropwise, and the resulting exothermic reaction helps to dissolve the starting material.[2]

Q2: What are the common chlorinating agents used for this transformation?

A2: The most frequently used chlorinating agent is phosphorus oxychloride (POCl₃).[1] It is often used in combination with other reagents to improve yield and selectivity. These include:

  • Phosphorus pentachloride (PCl₅)[1][3]

  • Thionyl chloride (SOCl₂)[9]

  • Oxalyl chloride ((COCl)₂) in the presence of a base like triethylamine.[10][11][12]

Q3: Can this reaction be performed under anhydrous conditions?

A3: Yes, and it is highly recommended. Phosphorus oxychloride reacts vigorously with water to produce phosphoric acid and hydrochloric acid.[5][6][13][14] Performing the reaction under anhydrous conditions and a nitrogen atmosphere can prevent the decomposition of the chlorinating agent, reduce side reactions, and improve the overall efficiency and safety of the process.[7][8]

Q4: What is the expected yield for the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide?

A4: The reported yields vary depending on the specific reagents and conditions used. With a combination of POCl₃ and PCl₅, a yield of 87.5% has been reported.[1] A procedure using POCl₃ and triethylamine reports a yield of 65-70%.[2] Optimization of the reaction conditions and work-up procedure is key to maximizing the yield.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

This protocol is based on a well-established procedure for the synthesis of 2-chloronicotinic acid.[2]

Reagents and Equipment:

  • Nicotinic acid N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Diluted caustic soda solution

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for vacuum distillation

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 70 g of nicotinic acid N-oxide in 300 ml of POCl₃.

  • Addition of Triethylamine: At room temperature, add 50 g of triethylamine drop by drop to the suspension with stirring. An exothermic reaction will occur, and the nicotinic acid N-oxide will dissolve at approximately 50°C.

  • Heating: Once the addition is complete and the starting material has dissolved, heat the solution in a water bath at 100°C for 4 hours.

  • Removal of Excess POCl₃: After the reaction is complete, distill off the majority of the excess POCl₃ under vacuum.

  • Quenching: Carefully and slowly add the remaining residue to water while ensuring the temperature is maintained below 40°C. An ice bath is recommended for this step.

  • Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 by the dropwise addition of a diluted caustic soda solution. The 2-chloronicotinic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated product by filtration, wash it with cold water, and dry it to obtain 2-chloronicotinic acid. The expected yield is 65-70%.

Visualizing the Process

Reaction Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification Nicotinic Acid N-Oxide Nicotinic Acid N-Oxide Reaction Mixture Reaction Mixture Nicotinic Acid N-Oxide->Reaction Mixture Suspend POCl3 / Triethylamine POCl3 / Triethylamine POCl3 / Triethylamine->Reaction Mixture Add dropwise Heating (100°C) Heating (100°C) Reaction Mixture->Heating (100°C) 4 hours Vacuum Distillation Vacuum Distillation Heating (100°C)->Vacuum Distillation Remove excess POCl3 Quenching (Water < 40°C) Quenching (Water < 40°C) Vacuum Distillation->Quenching (Water < 40°C) pH Adjustment (2.0-2.5) pH Adjustment (2.0-2.5) Quenching (Water < 40°C)->pH Adjustment (2.0-2.5) Filtration & Drying Filtration & Drying pH Adjustment (2.0-2.5)->Filtration & Drying 2-Chloronicotinic Acid 2-Chloronicotinic Acid Filtration & Drying->2-Chloronicotinic Acid

Caption: Workflow for the synthesis of 2-chloronicotinic acid.

Troubleshooting Flowchart

G Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Yes Colored Product Colored Product Problem->Colored Product No Solution 1 Solution 1 Low Yield->Solution 1 Optimize reagents (e.g., add PCl5) and reaction conditions Vigorous Reaction Vigorous Reaction Colored Product->Vigorous Reaction No Solution 2 Solution 2 Colored Product->Solution 2 Modify work-up (distill intermediate) or purify via pH adjustment Solution 3 Solution 3 Vigorous Reaction->Solution 3 Control addition rates, use segmented heating

Caption: Troubleshooting guide for common issues.

Quantitative Data Summary

ParameterValueReference
Typical Yield (POCl₃/Triethylamine)65-70%[2]
Typical Yield (POCl₃/PCl₅)87.5%[1]
Reaction Temperature100-105°C[1]
Precipitation pH2.0-2.5[2]
Quenching Temperature< 40°C[2]
Melting Point of 2-Chloronicotinic Acid173-175°C[2]

References

Technical Support Center: Monitoring 2-Chloro-5-methylnicotinic Acid Reaction Progress by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the synthesis of 2-Chloro-5-methylnicotinic acid using thin-layer chromatography (TLC). It combines detailed protocols with in-depth troubleshooting to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this reaction?

A1: Thin-layer chromatography is a rapid, cost-effective, and highly versatile technique for real-time reaction monitoring.[1][2] It allows for the quick separation of the starting material, intermediates, and the final product based on their polarity differences, providing a clear visual assessment of the reaction's progression.[3]

Q2: What is the fundamental principle behind TLC separation in this context?

A2: The separation relies on the differential partitioning of the reaction components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture).[4] this compound, being a carboxylic acid, is significantly more polar than its corresponding ester starting material (e.g., methyl 2-chloro-5-methylnicotinoate).[5] This polarity difference causes the less polar ester to travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the more polar acid remains closer to the baseline with a lower Rf.[6]

Q3: How do I interpret the spots on the TLC plate?

A3: A typical reaction monitoring TLC will have at least three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane containing both the starting material and the reaction mixture. As the reaction progresses, the spot corresponding to the starting material in the 'R' lane will diminish in intensity, while a new, lower Rf spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q4: What safety precautions should I take?

A4: Always handle this compound and the solvents used in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.[7]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the hydrolysis of a methyl ester, such as methyl 2-chloro-5-methylnicotinoate, to form this compound.[8]

Materials and Reagents
  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. A common ratio is 3:7 or 4:6 (v/v) ethyl acetate:hexane.[5] For more polar compounds, a dichloromethane and methanol system can be used.[5]

  • Visualization Stain (optional): Bromocresol green stain for selective visualization of carboxylic acids.[9][10]

Step-by-Step Procedure
  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3]

    • Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

    • Carefully withdraw a small aliquot from the reaction mixture and spot it onto the 'R' lane.

    • For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[11]

    • To ensure a saturated atmosphere, you can line the chamber with filter paper wetted with the mobile phase.[12]

    • Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The compounds should appear as dark spots against a fluorescent background.

    • Circle the visible spots with a pencil.

    • (Optional) For enhanced visualization of the carboxylic acid, dip the plate into a bromocresol green staining solution. Carboxylic acids will appear as yellow spots on a blue background.[9][10][13]

Workflow Diagram

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development cluster_vis Visualization prep1 Draw Baseline prep2 Mark Lanes (SM, R, C) prep1->prep2 spot1 Spot Starting Material (SM) prep2->spot1 spot2 Spot Reaction Mixture (R) spot1->spot2 spot3 Co-spot (C) spot2->spot3 dev1 Prepare Chamber spot3->dev1 dev2 Elute Plate dev1->dev2 vis1 Dry Plate dev2->vis1 vis2 UV Lamp (254 nm) vis1->vis2 vis3 Stain (Optional) vis2->vis3 vis4 Analyze Results vis2->vis4 vis3->vis4

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

Q: My spots are streaking. What's wrong?

A: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][14][15] Try diluting your sample before spotting.

  • Highly Polar Compound: this compound is a carboxylic acid and can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount (0.5-2%) of a polar, acidic solvent like acetic acid or formic acid to your mobile phase.[5][15] This will protonate the silanol groups on the silica and the carboxylic acid, reducing strong interactions and leading to more compact spots.

Q: My spots are not moving from the baseline (Rf value is too low).

A: This indicates that your mobile phase is not polar enough to move the compounds up the plate.[15][16]

  • Solution: Increase the polarity of your eluent.[6] For an ethyl acetate/hexane system, gradually increase the proportion of ethyl acetate. If that is insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q: My spots are running at the solvent front (Rf value is too high).

A: This means your mobile phase is too polar.[15]

  • Solution: Decrease the polarity of your eluent.[15] For an ethyl acetate/hexane system, increase the proportion of hexane.

Q: I can't see any spots on my TLC plate.

A: This could be due to a few reasons:

  • Insufficient Concentration: The concentration of your sample may be too low to be detected.[14][15]

    • Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[14][15]

  • Non-UV Active Compound: While nicotinic acid derivatives are typically UV active, high dilution might make them difficult to see.[17]

    • Solution: Use a chemical stain. A potassium permanganate (KMnO4) stain can be a good general stain for organic compounds. For specific detection of the carboxylic acid product, a bromocresol green stain is highly effective.[9][18]

Q: The starting material and product spots are too close together.

A: Poor separation can be challenging.

  • Solution:

    • Optimize the Mobile Phase: Systematically test different ratios of your solvent system. Small changes can have a significant impact on resolution.

    • Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system.[12][16]

Data Interpretation Table

The following table provides expected Rf values for the starting material (methyl ester) and the product (carboxylic acid) in a common solvent system. Note that these are approximate values and can vary based on specific experimental conditions.[19]

CompoundStructureExpected PolarityTypical Mobile Phase (EtOAc:Hexane, 3:7)Expected Rf Value
Methyl 2-chloro-5-methylnicotinoate (Starting Material)EsterLess PolarEthyl Acetate / Hexane~0.6 - 0.8
This compound (Product)Carboxylic AcidMore PolarEthyl Acetate / Hexane~0.1 - 0.3

Logical Relationship Diagram

Troubleshooting_Logic Problem TLC Problem Observed Streaking Streaking Spots Problem->Streaking LowRf Low Rf (Spots at Baseline) Problem->LowRf HighRf High Rf (Spots at Front) Problem->HighRf NoSpots No Spots Visible Problem->NoSpots PoorSep Poor Separation Problem->PoorSep Cause1 Overloaded Sample Streaking->Cause1 Cause2 Strong Acid-Silica Interaction Streaking->Cause2 Cause3 Eluent Not Polar Enough LowRf->Cause3 Cause4 Eluent Too Polar HighRf->Cause4 Cause5 Sample Too Dilute NoSpots->Cause5 NoSpots->Cause5 Cause6 Sub-optimal Eluent PoorSep->Cause6 PoorSep->Cause6 Solution1 Dilute Sample Cause1->Solution1 Solution2 Add Acid to Eluent (e.g., AcOH) Cause2->Solution2 Solution3 Increase Eluent Polarity Cause3->Solution3 Solution4 Decrease Eluent Polarity Cause4->Solution4 Solution5 Concentrate Sample / Multi-spot Cause5->Solution5 Solution6 Use a Stain Cause5->Solution6 Solution7 Systematically Vary Eluent Ratio Cause6->Solution7 Solution8 Change Solvent System Cause6->Solution8

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: 2-Chloro-5-methylnicotinic Acid (CAS: 66909-30-6)

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on preventing the decomposition of 2-Chloro-5-methylnicotinic acid.

Welcome to the dedicated support center for this compound. This guide is designed to provide in-depth, field-proven insights into the stability of this compound. Our goal is to move beyond simple instructions and explain the chemical causality behind best practices, empowering you to proactively prevent decomposition in your experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound (C₇H₆ClNO₂) is a substituted pyridine derivative, a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring both a carboxylic acid and a chlorine atom at the reactive 2-position of a pyridine ring, makes it susceptible to specific degradation pathways. Instability can lead to the formation of impurities, resulting in lower reaction yields, purification challenges, and potentially misleading biological data.

Q2: What are the primary decomposition pathways for this molecule?

Based on its chemical structure, there are two principal pathways of degradation you must be vigilant about:

  • Hydrolysis: The electron-withdrawing nature of the pyridine nitrogen makes the chlorine atom at the 2-position susceptible to nucleophilic substitution. Water can act as a nucleophile, replacing the chloro group with a hydroxyl group (-OH) to form 2-hydroxy-5-methylnicotinic acid. This reaction can be accelerated by acidic or basic conditions.[3][4][5]

  • Decarboxylation: Like many carboxylic acids, particularly heteroaromatic ones, this molecule can lose its carboxyl group as carbon dioxide (CO₂) when subjected to heat.[6][7] This process is often irreversible and results in the formation of 2-chloro-5-methylpyridine.

Below is a diagram illustrating these degradation routes.

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway main This compound (Stable) hydrolysis_product 2-Hydroxy-5-methylnicotinic Acid main->hydrolysis_product + H₂O (Moisture, pH extremes) decarb_product 2-Chloro-5-methylpyridine main->decarb_product + Heat (Δ) - CO₂

Caption: Primary decomposition pathways for this compound.

Q3: What are the ideal long-term storage conditions?

To minimize both hydrolysis and decarboxylation, rigorous storage protocols are essential. The goal is to eliminate exposure to moisture, heat, and light.

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C[8]Room temperature or higherPrevents thermal decarboxylation and slows kinetic rates of all degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)[9]Ambient AirEliminates atmospheric moisture, which is the reactant for hydrolysis.
Container Tightly sealed, amber glass vial[10][11][12]Loosely capped or clear containersPrevents moisture ingress and protects from potential photodecomposition.
Location Dry, well-ventilated area[8][11][13]Humid areas, near heat sourcesEnsures a stable external environment and avoids accidental exposure to heat.

Troubleshooting Guide

This section addresses specific issues you may encounter during handling and experimentation.

Issue 1: My sample has turned from a white/off-white solid to a yellow or brown color.
  • Possible Cause: This is a strong indicator of degradation. The discoloration is likely due to the formation of small quantities of chromophoric impurities or polymeric byproducts resulting from decomposition.

  • Recommended Action:

    • Do Not Use: Do not proceed with your experiment using the discolored material, as the impurities can cause unpredictable outcomes.

    • Analytical Check: Dissolve a small amount in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and run a quick ¹H NMR. Compare it against a reference spectrum to identify unexpected peaks. An LC-MS analysis is also highly recommended to identify the mass of potential degradation products.

    • Review Storage: Immediately assess your storage conditions against the ideal parameters outlined in the table above. The most common culprit is moisture contamination from a poorly sealed container or storage in a non-desiccated environment.

Issue 2: My reaction yield is consistently low, and I suspect the starting material is degrading.
  • Possible Cause: The compound may be degrading under your specific reaction conditions. Common triggers include the solvent system, temperature, or pH.

  • Recommended Action:

    • Solvent Choice: Ensure you are using anhydrous (dry) solvents, especially if heating the reaction. Aprotic solvents like anhydrous Toluene, Dioxane, or THF are generally safer than protic solvents (like methanol or ethanol) which can participate in side reactions.

    • Temperature Control: If your reaction requires heat, use the lowest effective temperature. Consider running a time-course study at a lower temperature to see if the yield improves, even if the reaction is slower.

    • pH Management: Avoid strong aqueous acids or bases.[11][14][15] If a base is required for your reaction (e.g., to deprotonate the carboxylic acid), consider using a non-nucleophilic, non-aqueous base like triethylamine or DBU in an anhydrous solvent.

    • Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere (N₂ or Ar) to prevent moisture from the air from entering the reaction vessel.

Issue 3: I see an unexpected peak in my LC-MS/NMR analysis. What could it be?
  • Possible Cause: You are likely observing one of the primary degradation products.

  • Recommended Action:

    • Check the Mass:

      • Hydrolysis Product: The mass of 2-hydroxy-5-methylnicotinic acid is approximately 153.14 g/mol . If you see a mass corresponding to [M-18] relative to your starting material (loss of HCl, gain of H₂O), this is strong evidence of hydrolysis.

      • Decarboxylation Product: The mass of 2-chloro-5-methylpyridine is approximately 127.57 g/mol . A peak corresponding to [M-44] (loss of CO₂) indicates decarboxylation.

    • Check the NMR:

      • Decarboxylation: The most obvious change will be the disappearance of the carboxylic acid proton signal (a broad singlet, typically >10 ppm).

      • Hydrolysis: The substitution of -Cl with -OH will cause shifts in the aromatic protons' signals. You may also see a new broad signal for the phenolic -OH.

    • Workflow for Purity Confirmation: The following workflow is recommended before any critical experiment.

PurityWorkflow start Receive/Retrieve This compound visual_check Visual Inspection (Color, Form) start->visual_check analytical_check Analytical QC (LC-MS or NMR) visual_check->analytical_check Looks OK stop Quarantine/Re-purify/ Discard Material visual_check->stop Discolored decision Purity >98%? analytical_check->decision proceed Proceed with Experiment decision->proceed Yes decision->stop No

Caption: Pre-experimental workflow for ensuring material integrity.

References

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the Fischer esterification of nicotinic acid and its derivatives. The following information is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the Fischer esterification of nicotinic acid?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The primary challenge is that the reaction exists in an equilibrium that does not strongly favor the products.[3][4] To achieve high yields, the equilibrium must be actively shifted towards the ester. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing the water as it is formed.[5][6][7]

For nicotinic acid specifically, an additional challenge arises from the basic nitrogen atom in the pyridine ring. In the presence of a strong acid catalyst, this nitrogen can be protonated. This protonation can decrease the reactivity of the carboxylic acid group by increasing the electron-withdrawing effect on the ring and may also affect the substrate's solubility. A study investigating a zirconium-based catalyst noted that N-heterocyclic carboxylic acids like nicotinic acid failed to form esters under their standard conditions, suggesting catalyst inhibition or substrate deactivation is a key consideration.[8][9]

Q2: How does the reaction mechanism influence the experimental setup?

The reaction proceeds via a series of reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nicotinic acid, making the carbonyl carbon significantly more electrophilic.[5][10]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][11]

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.[3][5]

  • Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group.[3][10]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Understanding this mechanism underscores the importance of two key factors: a strong acid catalyst to initiate the process and the removal of water to prevent the reverse reaction (acid-catalyzed hydrolysis).[1][12]

In-Depth Troubleshooting Guide

Issue 1: My reaction has stalled with significant starting material remaining. How do I drive the equilibrium forward?

Answer: This is the most common issue and is directly related to the reversible nature of the Fischer esterification.[4] If your reaction is not reaching completion, you must actively shift the chemical equilibrium.

Causality: According to Le Châtelier's principle, to shift the equilibrium (Acid + Alcohol ⇌ Ester + Water) to the right, you must either increase the concentration of reactants or decrease the concentration of products.[3][13]

Solutions:

  • Increase Alcohol Concentration: The simplest method is to use the alcohol reactant as the reaction solvent, creating a large molar excess (10-fold or greater).[3][6] This concentration gradient forces the equilibrium toward the product side. Studies have shown that increasing from a 1:1 ratio to a 10:1 ratio of alcohol to acid can increase yield from 65% to 97%.[3]

  • Actively Remove Water: The removal of water is a highly effective strategy to prevent the reverse hydrolysis reaction and drive the synthesis to completion.[5][7]

    • Dean-Stark Apparatus: This is the classical and most effective method. The reaction is run in a solvent like toluene, which forms a low-boiling azeotrope with water.[3][14] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the toluene returns to the reaction flask.[3] This physically removes water from the equilibrium.

    • Drying Agents (Desiccants): Adding an anhydrous drying agent like molecular sieves (3Å or 4Å) or anhydrous salts (e.g., calcium sulfate) directly to the reaction mixture can sequester the water as it is formed.[5][7] This is a viable alternative if a Dean-Stark setup is not practical.

    • Sufficient Strong Acid: Concentrated sulfuric acid not only acts as a catalyst but is also a powerful dehydrating agent, which helps to consume the water byproduct.[6]

Issue 2: The reaction yield is inconsistent or lower than expected, even after addressing the equilibrium. Could my reagents be the problem?

Answer: Absolutely. The purity and dryness of your starting materials are critical for a successful esterification.

Causality: The presence of water in either the nicotinic acid, the alcohol, or the solvent at the start of the reaction will immediately inhibit the forward reaction. Tertiary alcohols are also unsuitable as they are prone to elimination under strong acid and heat.[7][15]

Solutions:

  • Ensure Anhydrous Conditions:

    • Alcohol: Use absolute or anhydrous grade alcohol. For lower-grade alcohols, consider drying them over activated molecular sieves prior to use.

    • Nicotinic Acid: Ensure the nicotinic acid is dry. If it has been stored in a humid environment, dry it in a vacuum oven.

    • Solvents: If using a co-solvent like toluene, ensure it is of an anhydrous grade.

  • Verify Starting Material Purity: Use pure nicotinic acid. Impurities can interfere with the catalyst or introduce side reactions.

  • Choice of Alcohol: Use primary or secondary alcohols. Tertiary alcohols will likely undergo E1 elimination to form alkenes under the acidic and heated conditions of the reaction.[7]

Issue 3: The reaction is very slow or does not proceed at all. How can I troubleshoot my catalyst?

Answer: Catalyst choice and concentration are crucial. Nicotinic acid presents a unique challenge due to the pyridine nitrogen, which can interact with the catalyst.

Causality: The catalyst's role is to protonate the carbonyl, activating it for nucleophilic attack.[11] If the catalyst is weak, inactive, or sequestered by the basic pyridine nitrogen, this activation will not occur efficiently.

Solutions:

  • Catalyst Type:

    • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[6][7]

    • Solid Acid Catalysts: These are an excellent alternative, offering high yields and simplified workup. A patented method using an "HND230" solid acid catalyst in toluene with absolute ethanol reported a yield of 97.2% for ethyl nicotinate.[16][17] This avoids issues with harsh liquid acids and simplifies purification.

    • Lewis Acids: Lewis acids such as scandium(III) triflate can also be used.[7]

  • Catalyst Loading: Ensure you are using a sufficient catalytic amount. Typical loadings for H₂SO₄ or p-TsOH are 1-5 mol%. For some challenging substrates, a higher loading may be necessary.

  • Alternative Activation: If standard methods fail, consider converting nicotinic acid to a more reactive derivative first, such as nicotinoyl chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily react with an alcohol to form the ester, often without the need for a strong acid catalyst. This two-step process bypasses the equilibrium limitations of the Fischer esterification entirely.

Issue 4: My work-up is complicated, and I'm losing a lot of product during purification. What are the best practices?

Answer: A proper work-up procedure is essential for isolating your product in high purity and yield. Product loss often occurs during neutralization and extraction steps.

Causality: The desired ester, unreacted nicotinic acid, and the acid catalyst are all present in the crude reaction mixture. The goal is to separate the neutral ester from the acidic components and the water-soluble alcohol.

Solutions:

  • Quenching and Neutralization:

    • After cooling the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[14]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[14][18] This will neutralize the strong acid catalyst and deprotonate any unreacted nicotinic acid, converting it to its water-soluble carboxylate salt. Caution: Perform this slowly to control CO₂ evolution.

  • Aqueous Washes:

    • After the basic wash, wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble components like excess alcohol.[14]

  • Drying and Solvent Removal:

    • Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[19]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Final Purification:

    • The crude ester can often be purified by vacuum distillation. For example, the tetrahydrofurfuryl ester of nicotinic acid is purified by fractionation in vacuo.[18]

    • If distillation is not suitable, silica gel column chromatography can be used.[19]

Data Summary & Experimental Protocols

Table 1: Comparison of Catalytic Systems for Nicotinic Acid Esterification
Catalyst SystemTypical ConditionsReported YieldAdvantagesDisadvantagesReference(s)
Conc. H₂SO₄ Reflux in excess alcohol (e.g., Methanol), 8-13 hours~23-35%Inexpensive, readily available, acts as a dehydrating agent.Harsh conditions, difficult workup, potential for side reactions, lower yields.[19][20][21]
p-TsOH Reflux in Toluene with Dean-Stark trap, 20-30 hoursHigh (e.g., 96% for similar systems)Milder than H₂SO₄, crystalline solid (easy to handle).Requires Dean-Stark setup for best results, long reaction times.[14][22]
Solid Acid (HND230) 55°C for 4h, then reflux with water removal (Toluene/Ethanol)97.2%High yield, catalyst is easily recovered by filtration, simplified workup.Catalyst may not be commonly available in all labs.[16][17][19]
SOCl₂ (via Acid Chloride) Two steps: 1) Form acid chloride. 2) React with alcohol.High (General Method)Bypasses equilibrium, very high yields, fast reaction of acid chloride.Requires handling of thionyl chloride, generates HCl gas.[19][20]
Protocol 1: High-Yield Synthesis of Ethyl Nicotinate using a Solid Acid Catalyst

This protocol is adapted from a patented high-yield procedure.[16][17]

Materials:

  • Nicotinic Acid (246.2 g)

  • Absolute Ethanol (92.1 g, 2 mol)

  • Toluene (123.1 g)

  • HND230 Solid Acid Catalyst (or equivalent, 2.5 g)

  • 500 mL four-necked flask, reflux condenser, mechanical stirrer

Procedure:

  • To the 500 mL four-necked flask, add toluene, absolute ethanol, the solid acid catalyst, and nicotinic acid.

  • Begin stirring and slowly heat the mixture to 55°C.

  • Maintain this temperature and stir for 4 hours.

  • Increase the temperature to reflux (~110°C for toluene) and begin removing the water formed during the reaction, preferably using a Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration. The catalyst can potentially be reused.

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Protocol 2: Classical Fischer Esterification using Sulfuric Acid

This protocol is a representative example of a traditional approach.

Materials:

  • Nicotinic Acid (10 g)

  • Anhydrous Methanol (25 mL)

  • Concentrated Sulfuric Acid (3 mL)

  • Round-bottomed flask, reflux condenser

Procedure:

  • In a round-bottomed flask, combine nicotinic acid and methanol.

  • While stirring, cool the mixture in an ice bath and slowly add the concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture in a water bath or heating mantle to reflux for 8-12 hours. Monitor the reaction progress using TLC.[20]

  • After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Proceed with the work-up as described in Issue 4 , typically by diluting with ethyl acetate and carefully neutralizing with saturated NaHCO₃ solution.

  • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation.[20]

Visual Diagrams

Fischer Esterification Mechanism

Fischer_Esterification Reactants Nicotinic Acid + Alcohol (R'-OH) Protonated_Acid Protonated Carbonyl (Activated) Reactants->Protonated_Acid + H+ H_plus H+ (Catalyst) Protonated_Acid->Reactants - H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Tetrahedral_Int->Protonated_Acid - R'-OH Protonated_Ester_H2O Protonated Ester + H2O Tetrahedral_Int->Protonated_Ester_H2O Proton Transfer - H2O Protonated_Ester_H2O->Tetrahedral_Int + H2O Final_Ester Nicotinate Ester Protonated_Ester_H2O->Final_Ester - H+ Final_Ester->Protonated_Ester_H2O + H+ H_plus_regen H+ (Catalyst)

Caption: Reversible mechanism of the Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Equilibrium Q: Is equilibrium being shifted? Start->Equilibrium Equilibrium_No Action: Use excess alcohol OR add Dean-Stark trap. Equilibrium->Equilibrium_No No Reagents Q: Are reagents pure & anhydrous? Equilibrium->Reagents Yes Equilibrium_No->Reagents Reagents_No Action: Use anhydrous grade reagents. Dry starting materials. Reagents->Reagents_No No Catalyst Q: Is the catalyst active & sufficient? Reagents->Catalyst Yes Reagents_No->Catalyst Catalyst_No Action: Increase catalyst loading OR switch to solid acid catalyst OR use SOCl₂ method. Catalyst->Catalyst_No No Workup Q: Is product lost during workup? Catalyst->Workup Yes Catalyst_No->Workup Workup_No Action: Careful neutralization. Optimize extraction & washes. Workup->Workup_No Yes End Yield Improved Workup->End No Workup_No->End

Caption: A logical workflow for troubleshooting low ester yield.

References

Technical Support Center: Recrystallization of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of nicotinic acid and its derivatives. It addresses common challenges through a troubleshooting guide and frequently asked questions, explaining the scientific principles behind each step to ensure procedural success.

I. Core Principles of Recrystallization for Nicotinic Acid Derivatives

Recrystallization is a powerful purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] For nicotinic acid and its derivatives, which are often crystalline solids, this method is particularly effective. The fundamental principle is to dissolve the impure compound in a hot, saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the nicotinic acid derivative decreases, leading to the formation of highly pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the surrounding solution (the mother liquor).[1][2]

The success of recrystallization is governed by several key factors:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[3]

  • Supersaturation: A supersaturated solution, which contains more dissolved solute than it can normally hold at a given temperature, is the driving force for crystallization.[4]

  • Nucleation and Crystal Growth: Crystallization occurs in two stages: nucleation, the initial formation of small crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.[4][5] Slow cooling promotes the growth of larger, purer crystals by allowing molecules to align correctly within the crystal lattice.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of nicotinic acid derivatives in a question-and-answer format.

Q1: My nicotinic acid derivative is not crystallizing out of the solution, even after cooling.

A1: This is one of the most frequent challenges in recrystallization and can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Problem: The solution is not sufficiently saturated. This is the most common reason for crystallization failure.[6]

    • Solution: You may have used too much solvent.[7] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] It is crucial to add the minimum amount of boiling solvent necessary to dissolve the solid to achieve a saturated solution.[1]

  • Problem: The solution is supersaturated but lacks nucleation sites for crystal growth to begin.[6]

    • Solution 1: Induce Nucleation by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites, initiating crystal formation.[7]

    • Solution 2: Seeding. If you have a small crystal of the pure nicotinic acid derivative from a previous batch, add it to the solution. This "seed" crystal acts as a template for new crystals to grow upon.[7]

  • Problem: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation or lead to very small crystals.[1]

Q2: Instead of crystals, an oil is forming in my flask. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure.[3][6] An oil is undesirable because it can trap impurities.

  • Solution 1: Re-dissolve and Dilute. Gently heat the solution until the oil completely dissolves. Add a small amount of additional hot solvent to decrease the saturation slightly and then allow it to cool slowly again.[6][8]

  • Solution 2: Lower the Cooling Temperature Drastically. If redissolving and slow cooling still results in oiling, try to rapidly cool a small portion of the oiled solution in an ice bath to see if it solidifies. If it does, you can then cool the entire solution rapidly.

  • Solution 3: Change the Solvent. If the problem persists, the chosen solvent may be unsuitable. A different solvent or a mixed-solvent system might be necessary.[9]

Q3: The recovered crystals are colored, even though the pure compound should be colorless.

A3: The presence of colored impurities is a common issue, especially with crude nicotinic acid produced by nitric acid oxidation, which can be yellow.[10]

  • Solution: Use Decolorizing Carbon. Activated carbon can be used to adsorb colored impurities.[10]

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient). Be cautious, as adding it to a boiling solution can cause it to froth over.

    • Gently swirl the flask and heat it again for a few minutes.[11]

    • Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[1]

Q4: The yield of my recrystallized product is very low.

A4: A low yield can be frustrating, but it can often be improved by optimizing your technique.

  • Problem: Using too much solvent.[7]

    • Solution: As mentioned in Q1, use the minimum amount of hot solvent required for dissolution. Any excess solvent will retain more of your product in the mother liquor upon cooling, reducing your yield.[7]

  • Problem: Premature crystallization during hot filtration.

    • Solution: To prevent the product from crystallizing in the filter funnel, use a stemless funnel and keep it hot. You can do this by placing it over the boiling flask before filtration or by pouring a small amount of hot, pure solvent through it immediately before filtering your solution.[9] Using a slight excess of solvent and then boiling it off after filtration can also help.[8]

  • Problem: Inefficient recovery from the mother liquor.

    • Solution: After the first crop of crystals is collected, you can often obtain a second, albeit less pure, crop by concentrating the mother liquor (boiling off some solvent) and cooling it again.[11]

  • Problem: Washing the crystals with room temperature solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] Using warm or room temperature solvent will dissolve some of your purified product.[7]

III. Experimental Protocols & Data

General Single-Solvent Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent where the nicotinic acid derivative has high solubility at high temperatures and low solubility at low temperatures. Common solvents for nicotinic acid and its derivatives include water, ethanol, methanol, and mixtures thereof.[10][12][13]

  • Dissolution: Place the crude nicotinic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution for a few minutes.[11]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel with the vacuum on for a period or by transferring them to a watch glass to air dry.[7]

Solvent Selection Table for Nicotinic Acid Derivatives
DerivativeRecommended Solvent(s)Reference
Nicotinic AcidWater, Ethanol[10][14]
Nicotinamide2-methylpropanol-1 with water[15]
6-Chloronicotinic AcidMethanol, Methanol/Ethanol mixture[16]
2-Chloronicotinic AcidMethanol/Water mixture[13]
Isonicotinic AcidWater, Water/Ethanol mixture[12][17]
Visualizing the Workflow

Below is a diagram illustrating the key decision points in a typical recrystallization workflow.

RecrystallizationWorkflow start Start: Crude Nicotinic Acid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is the solution colored? dissolve->is_colored add_carbon Add Activated Carbon & Reheat is_colored->add_carbon Yes is_insoluble Are there insoluble impurities? is_colored->is_insoluble No hot_filter_carbon Hot Gravity Filtration add_carbon->hot_filter_carbon hot_filter_carbon->is_insoluble hot_filter_impurities Hot Gravity Filtration is_insoluble->hot_filter_impurities Yes cool Slowly Cool to Room Temperature is_insoluble->cool No hot_filter_impurities->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General recrystallization workflow.

IV. Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my specific nicotinic acid derivative? A: The best approach is to consult the literature for your specific compound. If no information is available, you can perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, acetone, ethyl acetate). A good solvent will dissolve your compound when hot but not when cold.[11] "Like dissolves like" is a useful guiding principle; polar compounds like nicotinic acid are more soluble in polar solvents.[18]

Q: What is a mixed-solvent recrystallization and when should I use it? A: A mixed-solvent recrystallization is used when no single solvent has the desired solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[1] You dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (saturated). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q: Can I put my hot solution directly into an ice bath to speed up crystallization? A: It is not recommended to place a hot solution directly into an ice bath.[1] Rapid cooling can lead to the formation of very small crystals that may be difficult to filter and can trap impurities.[1] It is best to let the solution cool slowly to room temperature first to allow for the growth of larger, purer crystals.[18]

Q: How long should I leave the solution to crystallize? A: The time required for crystallization can vary. After cooling to room temperature, it's good practice to leave the flask undisturbed for at least 15-30 minutes.[1] After this, cooling in an ice bath for another 15-20 minutes can help maximize the yield.[11] In some difficult cases, crystallization may require longer periods, even overnight.[9]

Q: My crystals are very fine and powder-like. Is this a problem? A: Very fine crystals can be an indication of rapid crystallization, which may result in lower purity. They can also be more difficult to filter and wash effectively. Slower cooling rates generally favor the formation of larger crystals.[18] If purity is a concern, you may need to repeat the recrystallization with a slower cooling process.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals do not form.

TroubleshootingTree start No Crystals Formed Upon Cooling check_saturation Is the solution saturated? start->check_saturation boil_off Action: Boil off excess solvent check_saturation->boil_off No (Too much solvent) induce_nucleation Action: Induce Nucleation check_saturation->induce_nucleation Yes (Supersaturated) boil_off->start Re-cool scratch Scratch inner surface of the flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed re_evaluate Problem Persists: Re-evaluate solvent choice scratch->re_evaluate If no success seed->re_evaluate If no success

Caption: Troubleshooting no-crystal formation.

V. References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Crystallization. (n.d.). Sathee Jee. Retrieved from --INVALID-LINK--

  • Crystallization. (n.d.). Harry & Co Jewellery. Retrieved from --INVALID-LINK--

  • Factors Affecting Crystallization. (n.d.). University of California, Riverside. Retrieved from --INVALID-LINK--

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Retrieved from --INVALID-LINK--

  • Recrystallization1. (n.d.). Retrieved from --INVALID-LINK--

  • Crystallization. (2023, October 25). In Wikipedia. Retrieved from --INVALID-LINK--

  • Recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Dahm, L., et al. (1984). Process for the purification of nicotinic acid amide I (U.S. Patent No. 4,447,615). U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Weisblat, D. I., & Lytle, D. A. (1956). Process for separating nicotinic acid from isonicotinic acid (U.S. Patent No. 2,748,136). U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from --INVALID-LINK--

  • Technical Support Center: 2-Isopropylnicotinamide Crystallization. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Hunter, E. (1962). Purification of nicotinic acid (U.S. Patent No. 3,037,987). U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Molecular Energetics Group - Universidade de Lisboa. Retrieved from --INVALID-LINK--

  • Preparation method of 6-chloronicotinic acid. (2014). (Chinese Patent No. CN103570612A). Retrieved from --INVALID-LINK--

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from --INVALID-LINK--

  • Process for the production of pure white 2-chloronicotinic acid. (1979). (U.S. Patent No. 4,144,238). Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Optimization Study of Nicotine Derivatives. (2019). Journal of Emerging Technologies and Innovative Research. Retrieved from --INVALID-LINK--

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). (U.S. Patent No. 3,654,351). Retrieved from --INVALID-LINK--

  • Basu, U. P., & Dutta, S. (1965). Abnormal Products during Isolation of Isonicotinic Acid Hydrazide. Journal of Pharmaceutical Sciences, 54(7), 1079-1080. Retrieved from --INVALID-LINK--

  • Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. (2025). Chemical Industry and Chemical Engineering Quarterly. Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Carlson, G. J. (1952). Recovery of nicotinic acid by solvent extraction (U.S. Patent No. 2,622,085). U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from --INVALID-LINK--

  • Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile. (2020). PMC. Retrieved from --INVALID-LINK--

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-Chloro-5-methylnicotinic Acid vs. 2-Hydroxynicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, substituted nicotinic acids are of paramount importance. This guide provides an in-depth, evidence-based comparison of two key nicotinic acid derivatives: 2-Chloro-5-methylnicotinic acid and 2-Hydroxynicotinic acid . We will dissect their distinct reactivity profiles, supported by mechanistic insights and experimental data, to empower you to make the most informed choice for your synthetic strategy.

At a Glance: Structural and Physicochemical Properties

Let's begin by examining the fundamental characteristics of our two molecules of interest.

PropertyThis compound2-Hydroxynicotinic acid
Structure this compound2-Hydroxynicotinic acid
CAS Number 66909-30-6[1]609-71-2[2]
Molecular Formula C₇H₆ClNO₂[1]C₆H₅NO₃[2]
Molecular Weight 171.58 g/mol [1]139.11 g/mol [2]
Appearance White to pale yellow crystalline solid[3]White to light yellow powder[4]
Key Feature Electrophilic center at C2 with a good leaving group (Cl)Ambident nucleophile (N vs. O) due to tautomerism

The Decisive Factor: A Tale of Two Reactivities

The synthetic utility of these two compounds diverges significantly due to the nature of the substituent at the 2-position of the pyridine ring.

This compound: The Electrophilic Workhorse

The chlorine atom at the 2-position of the pyridine ring renders this carbon atom highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group further activates the ring for nucleophilic attack. This makes this compound an excellent substrate for introducing a wide variety of nucleophiles.

This reactivity is exemplified in the synthesis of key pharmaceutical intermediates. For instance, the closely related 2-chloronicotinic acid is a crucial starting material in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine[5][6]. The synthesis involves the displacement of the chloride by an amine, showcasing the power of this SNAr reaction.

2-Hydroxynicotinic Acid: The Ambident Nucleophile and the Tautomerism Game

In stark contrast, 2-hydroxynicotinic acid behaves as a nucleophile . Its reactivity is governed by the fascinating phenomenon of lactam-lactim tautomerism. In the solid state and in polar solvents, it predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid (also known as 2-pyridone-3-carboxylic acid)[7].

This tautomeric equilibrium presents both a challenge and an opportunity in synthesis. The deprotonated form is an ambident nucleophile , with two potential sites of reaction: the nitrogen atom and the oxygen atom. This can lead to the formation of two different products: N-alkylated 2-pyridones or O-alkylated 2-alkoxypyridines.

The regioselectivity of the alkylation is highly dependent on the reaction conditions:

  • N-Alkylation: Generally favored when using sodium salts and in polar aprotic solvents. However, achieving high selectivity can be challenging, often resulting in a mixture of N- and O-alkylated products[8]. Microwave-assisted, one-pot multicomponent reactions have been developed to favor N-alkylation[9].

  • O-Alkylation: Can be favored by using silver salts or under specific Mitsunobu reaction conditions[8][10]. The Mitsunobu reaction, in particular, has been shown to be influenced by the substituents on the pyridone ring[10].

Experimental Data: A Head-to-Head Comparison of Synthetic Performance

To provide a clearer picture of their synthetic utility, let's examine some representative experimental data.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid Derivatives

NucleophileReaction ConditionsProductYield (%)Reference
Morpholine(1) (COCl)₂, DMF, TEA, CH₃OH; (2) Morpholine, HCl, H₂O, 100°C2-Morpholinonicotinic acid93 (overall)[11][12]
2-Chloro-3-amino-4-picolineAcetonitrile, K₃PO₄, 50°CNevirapine precursor-[13]
Primary AminesIsopropanol/Water (1:1), 80°C, 2-4h2-Alkylamino-5-methylnicotinic acid85-95 (typical)
Secondary AminesEthanol, Et₃N, reflux, 2-4h2-Dialkylamino-5-methylnicotinic acid80-90 (typical)

Table 2: Regioselective Alkylation of 2-Pyridones (from 2-Hydroxynicotinic Acid)

Alkylating AgentBase/ConditionsN/O RatioYield (%)Reference
Benzyl halidesi-Pr₂NEt, Tween 20, Water, rt>5:140-94[10]
Primary alkyl halidesK₂CO₃, Tween 20, Water, 70°C>6:1-[10]
Secondary alkyl halidesK₂CO₃, Tween 20, Water, 70°C>2.4:1-[10]
Various alcoholsMitsunobu (PPh₃, DEAD)Varies with substrate-[10]

Choosing the Right Tool for the Job: A Decision-Making Workflow

The choice between these two reagents is fundamentally dictated by the desired transformation.

Experimental Protocols: Putting Theory into Practice

To further aid your research, we provide detailed, step-by-step methodologies for key transformations.

Protocol: Nucleophilic Aromatic Substitution of this compound with a Primary Amine

This protocol is a generalized procedure for the synthesis of 2-(alkylamino)-5-methylnicotinic acids.

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine) (1.2 eq)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(alkylamino)-5-methylnicotinic acid.

Protocol: Regioselective N-Alkylation of 2-Hydroxynicotinic Acid

This protocol is adapted for the preferential N-alkylation of the 2-pyridone tautomer using a primary alkyl halide.

Materials:

  • 2-Hydroxynicotinic acid (1.0 eq)

  • Primary alkyl halide (e.g., n-propyl iodide) (5.0 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Tween 20 (2% w/w)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxynicotinic acid in deionized water, add Tween 20 (2% w/w).

  • Add potassium carbonate (5.0 equivalents) and the primary alkyl halide (5.0 equivalents).

  • Heat the reaction mixture to 70 °C and stir vigorously for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N-alkylated product from any O-alkylated byproduct and unreacted starting material.

Conclusion: Strategic Synthesis by Design

  • Choose this compound when your strategy calls for the introduction of a nucleophile at the 2-position via a robust and predictable SNAr reaction. It is the reagent of choice for constructing C-N, C-O, and C-S bonds at this position.

  • Choose 2-Hydroxynicotinic acid when you aim to perform N- or O-alkylation. Careful control of reaction conditions is paramount to achieve the desired regioselectivity, but it offers a pathway to N-substituted 2-pyridones and 2-alkoxypyridines that are otherwise difficult to access.

By understanding the fundamental principles of their reactivity, researchers can strategically design synthetic routes that are both efficient and selective, ultimately accelerating the discovery and development of novel chemical entities.

References

Introduction: The Strategic Importance of the 2-Chloronicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Synthesis of 2-Chloronicotinic Acid Derivatives

2-Chloronicotinic acid and its derivatives are pivotal intermediates in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] Their value lies in the versatile reactivity of the chlorinated pyridine ring, which allows for the strategic introduction of various functional groups. This scaffold is a cornerstone in the synthesis of numerous high-value compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) like pranoprofen, and potent herbicides such as diflufenican and boscalid.[1][4][5] The development of efficient, scalable, and environmentally conscious synthetic routes to these building blocks is therefore a subject of intense research and a critical factor for industrial viability.

This guide provides a comparative analysis of the most prevalent synthetic strategies for obtaining 2-chloronicotinic acid. We will dissect each route, focusing on the underlying chemical principles, providing detailed experimental protocols, and presenting a critical comparison of their respective yields, operational complexities, and scalability.

Core Synthetic Strategies: A Comparative Overview

There are three primary routes to 2-chloronicotinic acid that have been extensively validated and are commonly employed in both academic and industrial settings:

  • Chlorination of Nicotinic Acid N-oxide: A robust and widely used method that proceeds through the activation of the pyridine ring via N-oxidation.

  • The Sandmeyer Reaction: A classic transformation involving the diazotization of 2-aminonicotinic acid, followed by a copper-catalyzed chlorination.

  • Substitution of 2-Hydroxynicotinic Acid: A direct approach involving the replacement of a hydroxyl group with chlorine.

We will now explore each of these routes in detail.

Route 1: Chlorination of Nicotinic Acid N-oxide

This is arguably the most common and industrially favored route due to its relatively high yields and accessible starting materials. The strategy involves a two-step process: first, the N-oxidation of nicotinic acid, which activates the C2 position of the pyridine ring towards nucleophilic attack. This is followed by chlorination, typically using phosphorus oxychloride (POCl₃).

Mechanism and Rationale

The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution and making nucleophilic substitution challenging. N-oxidation reverses this electronic character. The N-oxide oxygen atom is electron-donating, increasing the electron density at the C2 and C6 positions and making them susceptible to attack. When reacted with a chlorinating agent like POCl₃, an intermediate is formed which readily undergoes nucleophilic attack by a chloride ion at the C2 position to yield the desired product after hydrolysis.[6][7]

Experimental Protocol

Step A: Synthesis of Nicotinic Acid N-oxide

  • Reaction Setup: In a suitable reaction vessel, nicotinic acid is oxidized using hydrogen peroxide (H₂O₂).[8][9]

  • Execution: The reaction is typically carried out in an aqueous medium. The precise conditions, including temperature and reaction time, are optimized to ensure complete oxidation while minimizing side reactions.

  • Work-up: The resulting Nicotinic Acid N-oxide is isolated, often through crystallization, and purified before proceeding to the next step.

Step B: Chlorination to 2-Chloronicotinic Acid

  • Reaction Setup: Suspend the synthesized nicotinic acid N-oxide (e.g., 70 g) in phosphorus oxychloride (POCl₃, e.g., 300 ml) in a flask equipped for heating and stirring.[10]

  • Reagent Addition: Slowly add a tertiary amine, such as triethylamine (e.g., 50 g), dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C, leading to the dissolution of the starting material.[10] The amine acts as a base and facilitates the reaction.

  • Reaction: Heat the solution at 100°C (e.g., in a water bath) for approximately 4 hours.[10] Some protocols may also include phosphorus pentachloride (PCl₅) or thionyl chloride to enhance the chlorination process.[5][11]

  • Solvent Removal: After the reaction is complete, distill off the excess POCl₃ under vacuum.[10]

  • Hydrolysis & Precipitation: Carefully pour the residue into water, ensuring the temperature remains below 40°C. This step hydrolyzes the intermediate 2-chloronicotinoyl chloride.[10][12]

  • Isolation: Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute caustic soda solution. The 2-chloronicotinic acid will precipitate out of the solution.[10]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Workflow Diagram

cluster_0 Route 1: From Nicotinic Acid N-oxide NA Nicotinic Acid NAO Nicotinic Acid N-oxide NA->NAO H₂O₂ Product 2-Chloronicotinic Acid NAO->Product 1. POCl₃, Et₃N 2. H₂O

Caption: Workflow for synthesis via Nicotinic Acid N-oxide.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for converting a primary aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[13][14] For the synthesis of 2-chloronicotinic acid, this route begins with 2-aminonicotinic acid.

Mechanism and Rationale

The reaction proceeds in two key stages. First is diazotization , where the primary amino group of 2-aminonicotinic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[13][15] The resulting diazonium group (-N₂⁺) is an excellent leaving group.

The second stage is the copper(I)-catalyzed nucleophilic substitution . The diazonium salt solution is added to a solution of copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the Cu(I) catalyst.[14][16]

Experimental Protocol
  • Diazotization:

    • Reaction Setup: Suspend 2-aminonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, ~3.0 eq) and water in a reaction vessel.[13]

    • Cooling: Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[13]

    • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature is strictly maintained below 5 °C.[13]

    • Stirring: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[13]

  • Sandmeyer Reaction (Chlorination):

    • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl and cool the solution to 0 °C.[13]

    • Addition: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[13]

    • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for about 1 hour to ensure the reaction goes to completion, which is often indicated by the cessation of nitrogen gas evolution.[13]

    • Isolation & Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Workflow Diagram

cluster_1 Route 2: Sandmeyer Reaction Amine 2-Aminonicotinic Acid Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl 0-5 °C Product 2-Chloronicotinic Acid Diazonium->Product CuCl, HCl

Caption: Workflow for the Sandmeyer reaction route.

Route 3: Substitution of 2-Hydroxynicotinic Acid

This method offers a more direct pathway by converting the readily available 2-hydroxynicotinic acid (which exists in tautomeric equilibrium with 2-pyridone-3-carboxylic acid) into the desired chloro-derivative.[4] The principle is similar to the conversion of carboxylic acids to acid chlorides or alcohols to alkyl chlorides.

Mechanism and Rationale

The hydroxyl group on the pyridine ring is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert the hydroxyl group into a better leaving group. The reaction proceeds via the formation of a chlorophosphite or chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion to displace the activated oxygen group, yielding 2-chloronicotinic acid.

Experimental Protocol
  • Reaction Setup: Place 2-hydroxynicotinic acid in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to the flask. A small amount of a catalyst, such as dimethylformamide (DMF), may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Isolation: The 2-chloronicotinic acid product will precipitate from the aqueous solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.

Workflow Diagram

cluster_2 Route 3: From 2-Hydroxynicotinic Acid Hydroxy 2-Hydroxynicotinic Acid Product 2-Chloronicotinic Acid Hydroxy->Product POCl₃, Reflux

Caption: Workflow for synthesis from 2-hydroxynicotinic acid.

Quantitative and Qualitative Comparison of Synthesis Routes

The choice of synthetic route depends on several factors including cost of starting materials, desired scale, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method based on published data.

ParameterRoute 1: Nicotinic Acid N-oxideRoute 2: Sandmeyer ReactionRoute 3: 2-Hydroxynicotinic Acid
Starting Material Nicotinic Acid2-Aminonicotinic Acid2-Hydroxynicotinic Acid
Reported Yield High (65-88%)[5][10]Moderate to High (Variable)Moderate to High (Variable)
Key Reagents H₂O₂, POCl₃, Et₃NNaNO₂, HCl, CuClPOCl₃ or SOCl₂
Reaction Conditions High Temperature (100°C)[10]Low to Moderate Temp (0-70°C)[13]High Temperature (Reflux)
Operational Safety Use of POCl₃ requires caution (corrosive, reacts violently with water).[10]Diazonium salts can be explosive if isolated; strict temperature control is critical.[17]Quenching of excess POCl₃/SOCl₂ is highly exothermic and hazardous.
Scalability Good; widely used in industry.Moderate; safety concerns with diazonium salts can limit large-scale production.Good; but requires careful handling of corrosive reagents.
Advantages Reliable, high yields, well-established.[8][9]Wide substrate scope for other derivatives.Fewer steps than Route 1.
Disadvantages Two-step process.Potential for explosive intermediates, requires copper catalyst.[17]Vigorous and hazardous work-up procedure.

Conclusion and Expert Recommendations

For large-scale, reliable production of 2-chloronicotinic acid, the chlorination of nicotinic acid N-oxide (Route 1) remains the industry standard. Its two-step process is well-optimized, and despite the use of hazardous reagents, the protocols are robust and lead to high yields.[8][10]

The Sandmeyer reaction (Route 2) offers significant versatility, particularly in a research or medicinal chemistry setting where a variety of analogues might be needed. However, the inherent instability of diazonium salts necessitates stringent safety protocols and may pose a barrier to large-scale industrial application.[17]

The substitution of 2-hydroxynicotinic acid (Route 3) is an attractive, more direct alternative. Its primary drawback is the hazardous work-up required to quench the excess chlorinating agent. With appropriate engineering controls and safety procedures, this route can be a viable and efficient option.

Ultimately, the optimal synthesis route is contingent upon the specific requirements of the research or production campaign, balancing the need for yield and purity against the practical constraints of safety, cost, and scale.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Confirmation of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 2-Chloro-5-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. We will delve into a robust, in-house developed High-Performance Liquid Chromatography (HPLC) method and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient purity testing protocols.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C7H6ClNO2) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can potentially be carried through the synthetic route, leading to final drug products that do not meet the stringent safety and efficacy standards of regulatory bodies. Therefore, a well-characterized and validated analytical method for purity assessment is a non-negotiable aspect of quality control.

Primary Analytical Approach: A Robust HPLC-UV Method

For routine quality control and purity assessment of this compound, a reversed-phase HPLC method with UV detection is a reliable and cost-effective choice. The following method has been developed and validated to ensure specificity, accuracy, and precision.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the pyridine ring and the presence of the chloro and methyl functional groups, which allows for good retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection at 275 nm is selected as it is the λmax of the chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method Validation

This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

For laboratories requiring higher throughput and greater sensitivity, transferring the HPLC method to a UPLC system is a logical progression. UPLC utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to traditional HPLC.[3][4]

Advantages of UPLC for Purity Analysis
  • Increased Speed: UPLC can significantly reduce analysis time, often by a factor of 5 to 10, without compromising resolution.[5] This allows for a much higher sample throughput.

  • Enhanced Resolution: The smaller particle size of UPLC columns leads to narrower peaks and better separation of closely eluting impurities.[3][5]

  • Improved Sensitivity: Narrower peaks result in a greater peak height, leading to lower limits of detection (LOD) and quantification (LOQ).[3][4]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[5]

Experimental Protocol: UPLC-UV Analysis

The HPLC method can be transferred to a UPLC system with some modifications to the gradient and flow rate to account for the smaller column dimensions.

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 40% A, 60% B

    • 3.0-3.5 min: Linear gradient to 95% A, 5% B

    • 3.5-4.0 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 2 µL

In-Depth Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV and UPLC-UV are excellent for quantifying known impurities and assessing overall purity, they do not provide structural information about unknown peaks. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[6][7][8] LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight of impurities and, through tandem MS (MS/MS), their fragmentation patterns, which aids in structural elucidation.[8][9]

The Power of LC-MS in Impurity Identification
  • Molecular Weight Determination: LC-MS provides the molecular weight of each separated component, which is a critical first step in identifying an unknown impurity.

  • Structural Elucidation: By inducing fragmentation of the impurity's molecular ion and analyzing the resulting fragment ions (MS/MS), a wealth of structural information can be obtained.[6]

  • High Sensitivity and Selectivity: LC-MS offers exceptional sensitivity and selectivity, enabling the detection and identification of trace-level impurities that may not be visible with UV detection.

Potential Impurities of this compound

Based on a common synthetic route involving the hydrolysis of methyl 2-chloro-5-methylnicotinoate, potential impurities could include:

  • Starting Material: Methyl 2-chloro-5-methylnicotinoate (incomplete hydrolysis).

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis of the starting material.

  • Degradation Products: Products of hydrolysis, oxidation, or other degradation pathways.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVUPLC-UVLC-MS
Primary Application Routine Purity Testing, QuantificationHigh-Throughput Purity Testing, QuantificationImpurity Identification, Structural Elucidation
Speed StandardFastStandard to Fast
Resolution GoodExcellentGood to Excellent
Sensitivity GoodExcellentVery High
Information Provided Retention Time, UV AbsorbanceRetention Time, UV AbsorbanceRetention Time, Molecular Weight, Structural Fragments
Cost (Instrument) ModerateHighVery High
Cost (Operational) ModerateLowHigh

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity analysis and a decision tree for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC/UPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC/UPLC purity analysis.

Decision_Tree Start Start: Purity Analysis of This compound Question1 Routine QC or High-Throughput Screening? Start->Question1 HPLC Use Validated HPLC-UV Method Question1->HPLC Routine QC UPLC Use UPLC-UV Method Question1->UPLC High-Throughput Question2 Unknown Peaks Detected? Question2->HPLC No LCMS Use LC-MS/MS for Structural Elucidation Question2->LCMS Yes HPLC->Question2 UPLC->Question2

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice of analytical technique for confirming the purity of this compound depends on the specific requirements of the analysis. For routine quality control, a validated HPLC-UV method provides a robust and reliable solution. When higher throughput and sensitivity are required, UPLC-UV is an excellent alternative. For the critical task of identifying and characterizing unknown impurities, LC-MS is an indispensable tool that provides the necessary molecular weight and structural information to ensure the safety and quality of the final pharmaceutical product. A combination of these techniques provides a comprehensive strategy for the analytical control of this important pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activities of Halogenated Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount. This guide provides an in-depth technical comparison of the biological activities of halogenated nicotinic acid isomers, focusing on their antimicrobial, antifungal, and anticancer properties. By examining the structure-activity relationships and providing supporting experimental data, this document aims to be a valuable resource for identifying promising candidates for further investigation.

Introduction to Halogenated Nicotinic Acid Isomers

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes. Its derivatives have been extensively studied for a wide range of pharmacological applications. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the pyridine ring of nicotinic acid can significantly alter its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. The position of the halogen atom on the pyridine ring—isomerism—plays a crucial role in determining the compound's efficacy and spectrum of action. This guide will delve into a comparative analysis of these isomers, providing a framework for understanding their therapeutic potential.

Antimicrobial Activity: A Positional Paradigm

The antimicrobial potential of halogenated nicotinic acid isomers is a promising area of research, particularly in the face of rising antibiotic resistance. The position of the halogen atom can dramatically influence the compound's ability to inhibit bacterial growth.

Comparative Analysis of Antimicrobial Activity

While direct comparative studies on all isomers are limited, available data on individual compounds allow for a preliminary assessment of their structure-activity relationship. Generally, halogenation can enhance the antimicrobial properties of nicotinic acid.

IsomerTarget OrganismMIC (µg/mL)Reference
5-Fluoronicotinic acidStreptococcus sp.0.05[1]
5-Fluoronicotinic acidStaphylococcus aureus>0.05[1]
5-Fluoronicotinic acidEscherichia coli>0.05[1]
Nicotinic acid derivativesGram-positive bacteria1.95–15.62[2]
Nicotinic acid derivativesGram-negative bacteria31.25–250[2]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Expert Insights: The enhanced activity of 5-fluoronicotinic acid against Streptococcus sp. suggests that the electronic properties imparted by the fluorine atom at the 5-position are crucial for its mechanism of action, which is believed to involve the inhibition of essential metabolic pathways.[1] The broader activity of other nicotinic acid derivatives against Gram-positive bacteria compared to Gram-negative bacteria is a common trend for many small molecule inhibitors, likely due to the differences in the bacterial cell wall structure.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The halogenated nicotinic acid isomers are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Standardize Inoculum (5x10^5 CFU/mL) A->C B Compound Stock D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (18-24h, 37°C) E->F G Read MIC (Lowest concentration with no growth) F->G

Workflow for MIC determination.

Antifungal Activity: Exploring the Halogen Effect

The incidence of fungal infections is on the rise, and with it, the need for novel antifungal agents. Halogenated nicotinic acid isomers present a potential avenue for the development of new antifungals.

Comparative Analysis of Antifungal Activity

Data on the antifungal activity of specific halogenated nicotinic acid isomers is sparse. However, studies on related nicotinic acid derivatives provide some insights into their potential.

CompoundTarget OrganismMIC (µg/mL)Reference
Nicotinic acid derivative (Compound 25)Candida albicans15.62[2]
Nicotinic acid derivative (Compound 25)Candida parapsilosis15.62[2]

Note: This data is for a derivative of nicotinic acid, not a simple halogenated isomer. Further research is needed to determine the specific antifungal activity of halogenated nicotinic acid isomers.

Expert Insights: The activity of nicotinic acid derivatives against Candida species suggests that these compounds may interfere with fungal cell membrane integrity or essential metabolic pathways. The nature and position of the halogen atom could significantly influence the lipophilicity of the molecule, which is a key factor in its ability to penetrate the fungal cell wall and membrane.

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, the broth microdilution method is a standard for determining the antifungal activity of compounds.

Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared from a fresh culture.

  • Compound Dilution: The halogenated nicotinic acid isomers are serially diluted in a 96-well plate with a suitable broth medium for fungal growth (e.g., RPMI-1640).

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Fungal Culture C Standardize Inoculum A->C B Compound Stock D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (24-48h, 35°C) E->F G Read MIC (Significant growth inhibition) F->G MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Treat with Compounds (Varying concentrations) A->B C Add MTT Reagent B->C D Incubate (Formation of formazan) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

A Researcher's Guide to 2-Chloronicotinic Acid Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloronicotinic acid is a pivotal building block in the pharmaceutical and agrochemical industries, most notably as a key intermediate for the anti-HIV drug Nevirapine and various herbicides.[1][2][3][4] The economic viability and environmental impact of its production are therefore of significant interest to researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the most prevalent synthesis methodologies, evaluating them on parameters of yield, cost-effectiveness, safety, scalability, and environmental footprint. We will delve into the mechanistic intricacies of each pathway, present detailed experimental protocols, and offer data-driven recommendations to guide process selection for both laboratory and industrial-scale applications.

Introduction: The Strategic Importance of 2-Chloronicotinic Acid

2-Chloronicotinic acid (2-CNA), a halogenated derivative of nicotinic acid (Vitamin B3), holds a critical position in the synthesis of numerous high-value compounds.[5] Its utility stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring, which allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures. Its most prominent application is in the first-generation synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor essential for HIV treatment.[3][6] Beyond pharmaceuticals, 2-CNA is a crucial precursor for herbicides like diflufenican and nicosulfuron, as well as systemic fungicides such as boscalid.[4][5] Given its widespread use, the development of efficient, cost-effective, and sustainable synthesis routes is a continuous pursuit in process chemistry.[7][8]

Comparative Analysis of Synthetic Methodologies

Three primary routes dominate the landscape of 2-CNA synthesis. Each begins with a different, readily available precursor and presents a unique set of advantages and disadvantages.

Method 1: Chlorination of Nicotinic Acid N-oxide

This is the most established and widely cited method for industrial production. The process begins with the oxidation of inexpensive nicotinic acid to its N-oxide, which activates the pyridine ring for regioselective chlorination at the 2-position.

Reaction Pathway:

cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide H₂O₂ N_Oxide_2 Nicotinic Acid N-oxide 2_CNA 2-Chloronicotinic Acid N_Oxide_2->2_CNA POCl₃ / PCl₅

Caption: Pathway 1: Synthesis from Nicotinic Acid.

Mechanistic Insight & Rationale: The N-oxidation of the pyridine ring is a crucial first step. The resulting N-oxide is electronically modified, making the C2 and C6 positions susceptible to nucleophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), proceeds via a complex mechanism.[9][10][11] POCl₃ acts as both a chlorinating and a dehydrating agent. The N-oxide oxygen attacks the phosphorus atom of POCl₃, forming an adduct. This intermediate rearranges, allowing for chloride attack at the activated C2 position, followed by elimination to yield the 2-chloro derivative and phosphoric acid byproducts. The use of PCl₅ can enhance the reaction's efficacy.[11] Triethylamine is sometimes added as a base to facilitate the reaction.[12][13]

Detailed Protocol (Exemplary):

  • N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide (H₂O₂) portion-wise while maintaining the temperature. Heat the mixture to ensure complete conversion to nicotinic acid N-oxide.[9][14]

  • Chlorination: Suspend the dried nicotinic acid N-oxide in an excess of phosphorus oxychloride (POCl₃).[12] Add phosphorus pentachloride (PCl₅) or triethylamine dropwise at room temperature.[9][12]

  • Reaction: Heat the mixture to 100-105°C for 1.5-4 hours until the reaction is complete (monitored by TLC or HPLC).[9][12]

  • Work-up: Distill off the excess POCl₃ under reduced pressure.[9][12] Carefully and slowly pour the cooled residue into ice water to hydrolyze any remaining phosphorus chlorides and the intermediate acid chloride.[13]

  • Isolation: Adjust the pH of the aqueous solution to 2.0-2.5 with a base (e.g., sodium hydroxide solution) to precipitate the 2-chloronicotinic acid.[12]

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., methanol-water) to obtain the pure product.[13]

Method 2: Oxidation of 2-Chloro-3-methylpyridine

This route leverages an already chlorinated pyridine precursor, 2-chloro-3-methylpyridine (2C3MP), and oxidizes the methyl group to a carboxylic acid. This approach avoids the use of highly corrosive phosphorus oxychloride for the chlorination step.

Reaction Pathway:

2C3MP 2-Chloro-3-methylpyridine 2_CNA 2-Chloronicotinic Acid 2C3MP->2_CNA Oxidant (e.g., O₃, O₂) Catalyst (e.g., Mn(OAc)₂)

Caption: Pathway 2: Synthesis from 2-Chloro-3-methylpyridine.

Mechanistic Insight & Rationale: The core of this method is the selective oxidation of the methyl group at C3. Various oxidizing systems have been developed. A green chemistry approach utilizes ozone (O₃) in the presence of a catalyst like manganese acetate in an acetic acid solvent.[15] The catalyst facilitates the radical oxidation of the methyl group. Another approach involves direct oxidation with oxygen (O₂) using an N-hydroxyphthalimide (NHPI) initiator and a metal salt co-catalyst (e.g., cobalt or manganese acetylacetonate).[16] This method proceeds via a free-radical mechanism where NHPI generates phthalimide-N-oxyl (PINO) radicals, which abstract a hydrogen atom from the methyl group, initiating the oxidation cascade. This avoids harsh oxidants and offers milder reaction conditions.

Detailed Protocol (Ozone Oxidation Example):

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and gas inlet, dissolve 2-chloro-3-methylpyridine and manganese acetate in glacial acetic acid.[15]

  • Ozonolysis: While stirring at room temperature (or slightly elevated, 20-100°C), bubble ozone gas, generated by an ozone generator, through the solution.[15]

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed (typically 5 hours). A white solid product will precipitate during the reaction.[15]

  • Isolation: Reduce the volume of the acetic acid by distillation under reduced pressure.[15]

  • Purification: Filter the precipitated solid, wash thoroughly, and dry to obtain 2-chloronicotinic acid.[15] A purity of >98% and yield of ~98% has been reported for this method.[15]

Method 3: Tandem Cyclization/Chlorination from Acyclic Precursors

A more modern and atom-economical approach involves constructing the pyridine ring from simple, acyclic starting materials in a tandem reaction sequence. This method can offer high novelty and efficiency.

Reaction Pathway:

Acyclic Acetaldehyde, Methyl Formate, Malononitrile Cyclization Cyclization Precursor Acyclic->Cyclization Multi-step synthesis 2_CNA 2-Chloronicotinic Acid Cyclization->2_CNA Cyclization, Chlorination, Hydrolysis Start Start: Select Synthesis Method for 2-CNA Priority What is the primary driver? Start->Priority Cost Lowest Raw Material Cost? Priority->Cost Cost Green Green Chemistry / Low Environmental Impact? Priority->Green Environment Yield Highest Possible Yield? Priority->Yield Yield Established Established & Proven Scalability? Priority->Established Scalability Method1 Method 1: From Nicotinic Acid N-oxide - Pros: Low-cost starting material, proven scalability. - Cons: High environmental impact, hazardous reagents. Cost->Method1 No Method3 Method 3: From Acyclic Precursors - Pros: Very low material cost, green design. - Cons: Complex, less established. Cost->Method3 Yes Green->Method1 No Method2 Method 2: From 2-Chloro-3-methylpyridine - Pros: Highest yield, cleaner process, simple. - Cons: More expensive starting material. Green->Method2 Yes Yield->Method1 No Yield->Method2 Yes Established->Method1 Yes Established->Method2 No

References

A Comparative Guide to the Reactivity of 2-Chloro-5-methylnicotinic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-5-methylnicotinic acid and its corresponding esters are pivotal building blocks in contemporary drug discovery. Their substituted pyridine core is a common motif in pharmacologically active agents. The reactivity of these molecules is a double-edged sword; it allows for diverse chemical modifications but also presents challenges in controlling selectivity. A nuanced understanding of the relative reactivity of the carboxylic acid versus its ester form is crucial for efficient synthesis design, enabling chemists to select the optimal starting material and reaction conditions to achieve their synthetic goals.

This guide provides an in-depth, objective comparison of the reactivity profiles of this compound and its esters. We will focus on two primary reaction types: the Nucleophilic Aromatic Substitution (SNAr) at the C2-position and transformations involving the C3-carboxyl functional group. Our analysis is grounded in established mechanistic principles and supported by detailed experimental protocols and comparative data.

The Dichotomy of Reactivity: SNAr vs. Carboxyl Group Transformations

The core of this comparison lies in the electronic influence of the C3 substituent—either a carboxylic acid (-COOH) or an ester (-COOR)—on the two primary reactive sites of the molecule.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative nitrogen atom. This makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen.[1][2] The presence of a good leaving group, such as the chlorine atom at C2, and an electron-withdrawing group on the ring further activates the system for SNAr reactions.[3][4]

  • Reactions at the C3-Position: This site involves the chemistry of the carboxylic acid or ester group, primarily esterification of the acid or hydrolysis of the ester. The reactivity here is governed by the electrophilicity of the carbonyl carbon.

The critical question for a synthetic chemist is: how does the choice between a free acid and an ester at C3 impact the reactivity at C2, and vice-versa? This guide aims to elucidate this interplay.

Mechanistic Considerations: The Electronic Tug-of-War

The reactivity of the pyridine ring in SNAr reactions is dictated by its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step.[4][5] Electron-withdrawing groups (EWGs) are essential as they delocalize this negative charge, thereby stabilizing the intermediate and accelerating the reaction.[3][6]

  • Carboxylic Acid (-COOH) / Carboxylate (-COO⁻): In its protonated form, the carboxylic acid group acts as a moderate electron-withdrawing group through the inductive effect. However, under basic conditions—often required for SNAr reactions with amine or alkoxide nucleophiles—the acid is deprotonated to the carboxylate anion (-COO⁻). This anion is a powerful electron-donating group through resonance, which destabilizes the Meisenheimer complex and significantly deactivates the ring towards nucleophilic attack.

  • Ester (-COOR): An ester group is consistently electron-withdrawing, primarily through a resonance effect that pulls electron density from the ring onto the carbonyl oxygen. It does not possess an acidic proton that can be removed under typical basic reaction conditions. Consequently, the ester group reliably activates the pyridine ring for SNAr, making it more susceptible to nucleophilic attack than the corresponding carboxylate.

Therefore, a key prediction is that esters of this compound will be significantly more reactive in SNAr reactions than the parent acid, especially under basic conditions.

Experimental Design for Reactivity Comparison

To quantitatively compare these reactivities, a series of parallel experiments must be conducted under identical conditions. The progress of these reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), gas chromatography (GC), or by measuring the rate of gas evolution if applicable.[7][8][9] The "initial rates method" is a robust approach to determine the effect of reactant concentration on the reaction rate.[10][11]

Workflow for Comparative Kinetic Analysis

Caption: Workflow for comparing SNAr reaction rates.

PART A: Protocol for Comparing SNAr Reactivity

Objective: To compare the rate of reaction of this compound and its methyl ester with a model nucleophile, morpholine.

Materials:

  • This compound

  • Methyl 2-chloro-5-methylnicotinate[12]

  • Morpholine

  • Dimethyl Sulfoxide (DMSO) as solvent[13]

  • Triethylamine (as a base for the acid reaction)

  • Internal Standard (e.g., dodecane)

  • HPLC system with a C18 column

Procedure:

  • Preparation: Prepare 0.1 M stock solutions of the acid, the methyl ester, morpholine, and the internal standard in DMSO.

  • Reaction Setup (Ester): In a 10 mL vial, combine 1 mL of the methyl ester stock solution, 1 mL of the morpholine stock solution, and 0.1 mL of the internal standard stock solution.

  • Reaction Setup (Acid): In a second 10 mL vial, combine 1 mL of the acid stock solution, 1 mL of the morpholine stock solution, 0.2 mL of triethylamine (2 equivalents to neutralize the acid and HCl byproduct), and 0.1 mL of the internal standard stock solution.

  • Initiation: Place both vials in a pre-heated reaction block at 80°C and start a timer.

  • Sampling: At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of a 90:10 water/acetonitrile mixture.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the percentage conversion against time for both reactions.

PART B: Protocol for Comparing Ester Hydrolysis vs. SNAr

Objective: To determine the relative rates of hydrolysis of the ester group versus the SNAr reaction under basic aqueous conditions.

Procedure:

  • Reaction Setup: Prepare a 0.1 M solution of methyl 2-chloro-5-methylnicotinate in a 1:1 mixture of DMSO and water.

  • Initiation: Add 2.2 equivalents of sodium hydroxide (1.1 eq for hydrolysis, 1.1 eq for the SNAr reaction with water). Maintain the temperature at 50°C.

  • Analysis: Monitor the reaction mixture over time by HPLC, quantifying the amounts of starting ester, the hydrolyzed acid product (this compound), and the SNAr product (2-hydroxy-5-methylnicotinic acid).

Comparative Data & Analysis

The following table summarizes the expected outcomes from the experiments described above, based on established chemical principles.

Reaction Parameter This compound Methyl 2-chloro-5-methylnicotinate Scientific Rationale
SNAr Rate with Morpholine (Relative) SlowFastThe ester (-COOMe) is an electron-withdrawing group that stabilizes the Meisenheimer intermediate. The acid (-COOH) is deprotonated to the electron-donating carboxylate (-COO⁻) under basic conditions, destabilizing the intermediate and slowing the reaction.[4][14]
Optimal SNAr Conditions Requires higher temperatures or stronger activation (e.g., conversion to acid chloride).Milder conditions (lower temperature, shorter reaction time) are effective.The higher intrinsic reactivity of the ester substrate allows for less forcing reaction conditions.[3]
Competing Reactions Acid-base reaction with nucleophile is the primary initial interaction.Susceptible to hydrolysis under basic aqueous conditions.The ester can be cleaved by nucleophilic attack at the carbonyl carbon, a reaction that competes with SNAr, especially with strong bases like hydroxide.[15][16]
Yield in SNAr (Typical) Moderate to GoodGood to ExcellentFewer side reactions and faster conversion for the ester generally lead to higher isolated yields.
Visualizing the SNAr Mechanism

The enhanced reactivity of the ester can be visualized by its effect on the key Meisenheimer intermediate.

SNAr_Mechanism_Comparison cluster_ester Ester Substrate (More Reactive) cluster_acid Carboxylate Substrate (Less Reactive) E_Start Ester E_Int Meisenheimer Intermediate (Stabilized by -COOR) E_Start->E_Int + Nu⁻ (Rate-Determining Step) E_Prod Product E_Int->E_Prod - Cl⁻ A_Start Carboxylate A_Int Meisenheimer Intermediate (Destabilized by -COO⁻) A_Start->A_Int + Nu⁻ (Rate-Determining Step) A_Prod Product A_Int->A_Prod - Cl⁻

Caption: Stabilization difference in the SNAr intermediate.

Practical Implications for Synthesis

The choice between using this compound or its ester as a starting material has significant practical consequences:

  • For SNAr Reactions: It is almost always advantageous to use the ester . The reaction will be faster, proceed under milder conditions, and likely give a higher yield. If the final desired product is the carboxylic acid, a simple hydrolysis step can be performed after the SNAr reaction is complete.[17][18] This two-step sequence (SNAr on ester, then hydrolysis) is typically more efficient than attempting a direct SNAr on the free acid.

  • For Modifying the Carboxyl Group: If the primary goal is to modify the C3 position (e.g., forming an amide or a different ester) while leaving the C2-chloro substituent untouched, using the acid is the logical choice. The deactivation of the ring towards SNAr (as the carboxylate) provides a degree of protection for the C2 position, allowing for selective reactions at the carboxyl group.[19]

  • Cost and Availability: While the acid is often the initial point of synthesis and may be more readily available, the small extra step to form a simple ester (e.g., methyl or ethyl) is a worthwhile investment for gaining reactivity and control in subsequent SNAr steps.[20]

Conclusion

The reactivity of this compound and its esters is a clear demonstration of the powerful influence of functional groups on aromatic systems. The ester derivative is the superior substrate for nucleophilic aromatic substitution at the C2 position due to the consistent electron-withdrawing nature of the ester group, which stabilizes the key Meisenheimer intermediate. Conversely, the parent carboxylic acid, existing as the electron-donating carboxylate under many reaction conditions, is significantly deactivated towards SNAr. This dichotomy allows chemists to strategically select their starting material to direct reactivity towards either the pyridine ring or the carboxyl functionality, optimizing synthetic routes and improving overall efficiency in the development of novel chemical entities.

References

A Senior Application Scientist's Comparative Guide to Catalysts for Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Objective Analysis of Catalyst Performance with Supporting Experimental Data

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of nicotinic acid derivatives is a cornerstone of innovation. These pyridine scaffolds are integral to a multitude of pharmaceuticals and agrochemicals. The choice of catalyst is paramount, dictating the success, efficiency, and scalability of the synthetic route. This guide offers an in-depth comparative study of various catalytic systems, moving beyond a simple listing of methods to provide insights into the causality behind experimental choices and self-validating protocols.

Core Synthetic Strategies and the Role of Catalysis

The synthesis of the nicotinic acid core and its derivatives can be broadly approached through three main catalytic strategies:

  • Condensation Reactions: Classic methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses rely on the condensation of acyclic precursors.[1][2] Catalysts in these reactions, typically acids or bases, facilitate the formation of key intermediates and the final cyclization.

  • Cycloaddition Reactions: These methods, such as the hetero-Diels-Alder reaction, construct the pyridine ring in a concerted or stepwise fashion from unsaturated precursors.[3][4] Transition metal catalysts are often employed to facilitate these transformations, which might be thermally disfavored.[5]

  • C-H Functionalization: A more modern approach involves the direct functionalization of C-H bonds on a pre-existing ring or a precursor molecule.[6] This strategy, often catalyzed by precious metals like palladium, offers a highly efficient way to introduce substituents with high regioselectivity.[7]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a multi-faceted decision, balancing factors like cost, efficiency, substrate scope, and reaction conditions. The following table provides a comparative overview of commonly employed catalysts for the synthesis of nicotinic acid derivatives.

Catalyst SystemReaction TypeSubstrate ScopeTypical Yield (%)Temperature (°C)Reaction Time (h)Key AdvantagesDisadvantages & Considerations
Lewis Acids (e.g., AlCl₃, ZnBr₂, Yb(OTf)₃) Bohlmann-Rahtz, Friedländer AnnulationBroad for enamino esters and alkynones.[8][9]70-95%80-1202-12Accelerates Michael addition and cyclodehydration, often allowing for one-pot procedures.[10][11]Can be moisture-sensitive; stoichiometric amounts may be required; catalyst removal can be challenging.
Brønsted Acids (e.g., Acetic Acid, Amberlyst 15) Hantzsch, Bohlmann-RahtzWide range of aldehydes and β-dicarbonyls.[8][9]80-95%25-1001-8Inexpensive, readily available, and effective for promoting condensation and cyclization.[8][9]Can lead to side reactions; Amberlyst 15 offers easier separation.
Transition Metals (e.g., Pd, Rh, Ni, Cu) C-H Activation, Cross-Coupling, [2+2+2] CycloadditionBroad, especially for aryl and vinyl halides/boronic acids.[12][13]60-98%60-14012-24High functional group tolerance and regioselectivity; enables novel bond formations.[3][14]High cost of precious metals; sensitivity to air and moisture; potential for metal contamination in the final product.[15]
Zeolites (e.g., HZSM-5, Cu/13X) Vapor-Phase Synthesis, OxidationSimple aldehydes, ketones, ammonia for vapor-phase; 3-methylpyridine for oxidation.[16][17]50-95% (selectivity)180-450Continuous Flow/BatchHeterogeneous, easily separable and reusable; suitable for industrial-scale production.[18][19]High temperatures and pressures often required; potential for catalyst deactivation (coking).[16]
Biocatalysts (e.g., Nitrilase) Hydrolysis of CyanopyridinesSpecific for 3-cyanopyridine to nicotinic acid.[20]>99% (conversion)30-600.25-2Environmentally friendly ("green") chemistry; mild reaction conditions; high selectivity.[20][21]Limited substrate scope; potential for enzyme inhibition.[20]

Experimental Protocols: A Practical Approach

The following protocols provide detailed, step-by-step methodologies for two distinct and widely applicable catalytic syntheses of nicotinic acid derivatives.

Protocol 1: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

This one-pot procedure is an efficient method for preparing tetrasubstituted pyridines, catalyzed by a Lewis or Brønsted acid.[8][9]

Materials:

  • Enamino ester (1.0 mmol)

  • Alkynone (1.1 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.2 mmol) or Acetic Acid (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a stirred solution of the enamino ester (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add the alkynone (1.1 mmol).

  • Add the catalyst, either Yb(OTf)₃ (0.2 mmol) or acetic acid (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl Nicotinate Synthesis

This protocol details the introduction of an aryl group onto a nicotinic acid scaffold using a common cross-coupling reaction.[22][23]

Materials:

  • Halogenated nicotinate derivative (e.g., ethyl 2-chloronicotinate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated nicotinate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-18 hours), cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aryl nicotinate.

Mechanistic Pathways and Experimental Workflow Visualization

A deeper understanding of the reaction mechanism and experimental workflow is crucial for optimization and troubleshooting.

Bohlmann_Rahtz cluster_0 Step 1: Michael Addition cluster_1 Step 2: Isomerization & Cyclization Enamine Enamine Intermediate1 Aminodiene Intermediate Enamine->Intermediate1 Catalyst (Acid) Alkynone Alkynone Alkynone->Intermediate1 Intermediate2 Isomerized Intermediate Intermediate1->Intermediate2 Heat Intermediate3 Substituted Pyridine Intermediate2->Intermediate3 Cyclodehydration -H₂O

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Suzuki_Coupling_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base under Inert Atmosphere start->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir solvents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute, and Perform Aqueous Wash monitoring->workup Reaction Complete drying Dry and Concentrate Organic Layer workup->drying purification Column Chromatography drying->purification product Pure Aryl Nicotinate purification->product end End product->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Concluding Remarks and Future Perspectives

The synthesis of nicotinic acid derivatives is a mature field, yet one that continues to evolve. For routine syntheses, classic condensation reactions catalyzed by simple Brønsted or Lewis acids offer a cost-effective and reliable approach. For the construction of complex, highly functionalized derivatives, transition metal-catalyzed methods, particularly palladium-catalyzed cross-coupling and C-H activation, are indispensable tools for the modern medicinal chemist.

The future of this field lies in the development of more sustainable and efficient catalytic systems. The use of earth-abundant metal catalysts (e.g., iron, copper) in place of precious metals is a key area of research.[15] Furthermore, the application of biocatalysis and photoredox catalysis holds the promise of conducting these transformations under even milder conditions, with reduced environmental impact and enhanced selectivity. As the demand for novel nicotinic acid derivatives continues to grow, so too will the innovation in the catalytic methods used to synthesize them.

References

The Precursor Predicament: A Comparative Guide to 2-Chloro-5-methylnicotinic Acid and its Alternatives in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis, the choice of a precursor molecule is a critical decision that profoundly influences the efficiency, scalability, and economic viability of producing high-value compounds such as neonicotinoid insecticides and specialized pharmaceuticals. This guide provides a comprehensive comparison of the efficacy of 2-Chloro-5-methylnicotinic acid as a key precursor against its notable alternatives, supported by available experimental data and field-proven insights.

The Strategic Importance of this compound

This compound, a substituted pyridine carboxylic acid, serves as a pivotal building block in organic synthesis. Its unique arrangement of a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring offers versatile reactivity for constructing complex molecular architectures.

Synthesis of this compound

The preparation of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the hydrolysis of its corresponding ester, methyl 2-chloro-5-methylnicotinoate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the hydrolysis of methyl 2-chloro-5-methylnicotinoate.

Materials:

  • Methyl 2-chloro-5-methylnicotinoate

  • Methanol

  • Sodium hydroxide (aqueous solution)

  • Concentrated hydrochloric acid

  • Water

  • Ice bath

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • An aqueous solution of sodium hydroxide (9.2 g) is added to an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol. The rate of addition is controlled to maintain the reaction temperature below 30°C.[1]

  • The reaction mixture is then stirred at room temperature for 1.5 hours.[1]

  • The solvent is evaporated.

  • The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid.[1]

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound as a pale yellow solid.[1]

Expected Yield: 31.92 g.[1]

The Arena of Alternatives: A Comparative Analysis

While this compound is a potent precursor, several alternatives are employed in industrial and research settings, each with its own set of advantages and disadvantages. The most prominent alternatives include 2-Chloronicotinic acid and its derivatives, as well as precursors for the widely used intermediate, 2-chloro-5-chloromethylpyridine.

2-Chloronicotinic Acid: A Close Relative with Distinct Applications

2-Chloronicotinic acid shares structural similarities with its 5-methyl counterpart and is a crucial intermediate for various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.[2][]

A patented method for producing 2-Chloronicotinic acid involves the direct oxidation of 2-chloro-3-methylpyridine. This process boasts high yields and purity.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid via Oxidation

Objective: To synthesize 2-Chloronicotinic acid through the oxidation of 2-chloro-3-methylpyridine.

Materials:

  • 2-chloro-3-methylpyridine

  • Acetonitrile

  • N-hydroxyphthalimide (NHPI)

  • Cobalt (III) acetylacetonate

  • Oxygen

  • Autoclave

Procedure:

  • In a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of NHPI, and 1.25g of cobalt (III) acetylacetonate.[4]

  • Introduce oxygen until the pressure in the autoclave reaches 1.0MPa.[4]

  • Initiate stirring and heat the reaction mixture to a controlled temperature of 80°C.[4]

  • Maintain the reaction for 18 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with 150mL of water to isolate the 2-Chloronicotinic acid product.[4]

Reported Yield and Purity: This method can achieve a yield of over 75% (with a maximum reported yield of about 94%) and a product purity of more than 98.5%.[4]

The 2-Chloro-5-chloromethylpyridine Pathway: A Dominant Route to Neonicotinoids

In the synthesis of neonicotinoid insecticides like Imidacloprid, 2-chloro-5-chloromethylpyridine (CCMP) is a more direct and widely used intermediate.[5] The synthesis of CCMP often bypasses the isolation of nicotinic acid intermediates, starting from more fundamental building blocks like 3-methylpyridine.

Visualizing the Synthetic Pathways

To better understand the relationships between these precursors and their synthetic routes, the following diagrams illustrate the key transformations.

cluster_0 Synthesis of this compound Methyl_2_chloro_5_methylnicotinoate Methyl 2-chloro-5- methylnicotinoate 2_Chloro_5_methylnicotinic_acid 2-Chloro-5-methylnicotinic acid Methyl_2_chloro_5_methylnicotinoate->2_Chloro_5_methylnicotinic_acid Hydrolysis (NaOH, HCl)

Caption: Synthesis of this compound.

cluster_1 Synthesis of 2-Chloronicotinic Acid 2_chloro_3_methylpyridine 2-chloro-3-methylpyridine 2_Chloronicotinic_acid 2-Chloronicotinic acid 2_chloro_3_methylpyridine->2_Chloronicotinic_acid Oxidation (O2, Catalyst)

Caption: Synthesis of 2-Chloronicotinic Acid.

cluster_2 Neonicotinoid Synthesis Pathway 3_methylpyridine 3-methylpyridine CCMP 2-chloro-5-chloromethylpyridine (CCMP) 3_methylpyridine->CCMP Multi-step synthesis Imidacloprid Imidacloprid CCMP->Imidacloprid Coupling Reaction

Caption: A common pathway to Neonicotinoids.

Comparative Efficacy: A Data-Driven Assessment

Precursor/IntermediateStarting MaterialKey ReagentsReported YieldReported PurityApplication
This compound Methyl 2-chloro-5-methylnicotinoateNaOH, HCl~89% (calculated from provided masses)[1]Not specifiedSpecialty Chemicals
2-Chloronicotinic acid 2-chloro-3-methylpyridineO₂, NHPI, Co(III) acetylacetonate>75% (up to 94%)[4]>98.5%[4]Pharmaceuticals (e.g., Pranoprofen)[2][]
2-chloro-5-chloromethylpyridine (CCMP) 3-methylpyridineVarious (multi-step)Varies by processVaries by processNeonicotinoid Insecticides[5]

Analysis of Efficacy:

  • Yield and Purity: The synthesis of 2-Chloronicotinic acid from 2-chloro-3-methylpyridine demonstrates a very high reported yield and purity, making it an efficient process for pharmaceutical applications.[4] The hydrolysis route to this compound also shows a good yield.[1] The efficiency of CCMP synthesis is highly dependent on the specific industrial process employed.

  • Atom Economy and Process Simplicity: The direct oxidation to 2-Chloronicotinic acid appears to be a more streamlined process compared to the multi-step syntheses often required for CCMP. Traditional methods for nicotinic acid production can have a low atom economy and produce significant waste.[6][7][8][9]

  • Applicability: The choice of precursor is fundamentally dictated by the target molecule. For neonicotinoids, the CCMP pathway is dominant. For certain NSAIDs like Pranoprofen, 2-Chloronicotinic acid is the key precursor. This compound serves as a valuable intermediate for other specialized synthetic applications.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a synthetic route is a multi-faceted decision. For instance, while the oxidation of a methyl group to a carboxylic acid is a fundamental transformation, the choice of an oxidizing agent (e.g., potassium permanganate vs. catalytic oxygen) has significant implications. The use of catalytic oxygen with an initiator like NHPI, as seen in the synthesis of 2-Chloronicotinic acid, is often favored in modern industrial processes due to its lower cost, reduced waste generation, and milder reaction conditions compared to stoichiometric oxidants.[4]

In the context of neonicotinoid synthesis, the prevalence of the CCMP pathway starting from 3-methylpyridine is driven by the large-scale availability and lower cost of the starting material. The synthetic steps are optimized for high-throughput industrial production, even if they involve multiple transformations.

Conclusion: Selecting the Optimal Precursor

The efficacy of this compound as a precursor is context-dependent. It offers a valuable synthetic handle for specific applications where its particular substitution pattern is required.

  • For the synthesis of certain pharmaceuticals like Pranoprofen, 2-Chloronicotinic acid and its derivatives are the precursors of choice, with modern synthetic methods offering high efficiency and purity.

  • For the large-scale production of neonicotinoid insecticides, the pathway via 2-chloro-5-chloromethylpyridine (CCMP) , often originating from 3-methylpyridine, remains the industry standard due to economic and scalability factors.

Researchers and drug development professionals must carefully evaluate the target molecule's structure, the required scale of synthesis, and the economic and environmental constraints to select the most appropriate precursor and synthetic strategy. This guide provides a foundational understanding of the available options and the key performance indicators to consider in this critical decision-making process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper handling of waste, particularly for halogenated organic compounds like 2-Chloro-5-methylnicotinic acid, is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound (CAS No: 66909-30-6) is a solid organic compound that presents multiple hazards.[1] Its proper disposal is mandated by these risks to prevent harm to personnel and the environment.

The compound is classified with the following hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2] This necessitates the use of barrier protection like gloves and safety glasses.

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][3] This is why handling should occur in well-ventilated areas or a chemical fume hood.

  • Acute Oral Toxicity: It is harmful if swallowed.[1][2]

  • Aquatic Toxicity: The compound is harmful to aquatic life, making its release into the sewer system or the environment strictly prohibited.

These hazards are summarized in the table below.

Hazard ClassificationGHS PictogramH-StatementPrecautionary Statements
Skin Irritation (Category 2)GHS07H315: Causes skin irritationP264, P280, P302+P352
Serious Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07H335: May cause respiratory irritationP261, P271, P304+P340
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowedP264, P270, P301+P312
Hazardous to the Aquatic Environment, Acute Hazard (Category 3)NoneH402: Harmful to aquatic lifeP273

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The choice of PPE is directly dictated by the hazard assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations where splashing is possible, such as when preparing solutions or handling liquid waste, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection against incidental contact.[5][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[5][7]

  • Respiratory Protection: All handling of solid this compound that could generate dust, and all handling of its solutions, should be performed inside a certified chemical fume hood to prevent inhalation.[2][8][9]

Waste Segregation and Containerization Protocol

The foundation of compliant chemical waste disposal is proper segregation and containment. As a halogenated organic compound, this compound waste must not be mixed with other waste streams.

Key Principles:

  • Incompatibility: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][10][11] Mixing these can lead to vigorous and potentially hazardous reactions. Therefore, waste containing this acid must be stored separately from these chemicals.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for halogenated organic solids or solutions. If your institution has a specific waste stream for chlorinated pyridines, use that.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[12][13][14] Often, the original manufacturer's container is suitable for collecting the waste. Do not use food-grade containers, beakers, or flasks for waste accumulation.[13]

Step-by-Step Container Setup:

  • Obtain a suitable container: A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • Affix a Hazardous Waste Label: Before adding any waste, attach your institution's official hazardous waste label.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[14][15]

  • Designate an Accumulation Area: The container must be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[15][16] The SAA should have secondary containment (e.g., a tray or bin) to contain any potential leaks.[14][17]

Step-by-Step Disposal Procedure

This section provides the direct operational plan for disposing of various forms of waste containing this compound.

Protocol 4.1: Disposal of Solid Waste

This includes expired reagents, excess material from weighing, or synthesized product that is no longer needed.

  • Work within a fume hood to minimize inhalation risk.

  • Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container for halogenated solids.

  • Use a dedicated spatula or brush for the transfer.

  • Ensure the outside of the container remains clean.

  • Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when adding waste.[16][17]

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This applies to reaction mixtures, analytical solutions, or solvent rinses containing the compound.

  • Do not pour down the drain. This is a violation of environmental regulations due to the compound's aquatic toxicity.[7][18]

  • Carefully pour the liquid waste into the designated hazardous waste container for halogenated organic liquids.

  • Use a funnel to prevent spills.

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Securely close the container lid immediately.

Protocol 4.3: Disposal of Contaminated Labware

This includes items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with the chemical.

  • Segregate from regular trash. These items are considered hazardous waste.

  • Collect all contaminated solid debris in a separate, clearly labeled, sealed plastic bag or a designated container for solid hazardous waste.

  • Ensure the label reads "Contaminated Debris with this compound."

Diagram: Waste Characterization and Disposal Pathway

G Start Waste Generation Point (this compound) Solid Is the waste a solid? (e.g., powder, contaminated debris) Start->Solid Characterize Waste Form Liquid Is the waste a liquid? (e.g., solution, reaction mixture) Start->Liquid Characterize Waste Form SolidContainer Collect in 'Halogenated Solid Waste' Container Solid->SolidContainer Yes LiquidContainer Collect in 'Halogenated Liquid Waste' Container Liquid->LiquidContainer Yes FinalDisposal Arrange Pickup by Environmental Health & Safety (EHS) SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear and immediate response plan is critical.

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • For small spills (solid): Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[9] Avoid sweeping, which can create dust.[2] Carefully scoop the mixture into the hazardous waste container.

  • For liquid spills: Use an absorbent spill pad or inert material to contain and absorb the liquid.[19]

  • Clean the area: Decontaminate the spill area with soap and water. Collect all cleaning materials as contaminated hazardous waste.

  • Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.

First Aid / Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give two glasses of water to drink. Seek immediate medical attention.

The Regulatory Framework: Adherence to Law and Best Practices

The disposal of this compound is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA). As a halogenated organic compound, this chemical falls into a category of wastes that are subject to stringent land disposal restrictions.[20][21] The ultimate disposal method, typically high-temperature incineration, is chosen to ensure the complete destruction of the compound, preventing its release into the environment.[22]

By following this guide, you ensure that your laboratory operates in full compliance with these regulations, safeguarding both your colleagues and the wider community. Always consult your institution's specific EHS guidelines, as they will provide details on waste pickup schedules and local requirements.[12][19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.